2-Phenyl-2-(propan-2-yloxy)propanoicacid
Description
BenchChem offers high-quality 2-Phenyl-2-(propan-2-yloxy)propanoicacid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Phenyl-2-(propan-2-yloxy)propanoicacid including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
Molecular Formula |
C12H16O3 |
|---|---|
Molecular Weight |
208.25 g/mol |
IUPAC Name |
2-phenyl-2-propan-2-yloxypropanoic acid |
InChI |
InChI=1S/C12H16O3/c1-9(2)15-12(3,11(13)14)10-7-5-4-6-8-10/h4-9H,1-3H3,(H,13,14) |
InChI Key |
HXMJLMXLXAMMOC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)OC(C)(C1=CC=CC=C1)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
Physicochemical Profiling of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid: A Technical Guide
Executive Summary
In the landscape of modern drug development and materials science, the precise characterization of alpha-alkoxy-alpha-aryl carboxylic acids is critical for predicting pharmacokinetics, bioavailability, and formulation stability. 2-Phenyl-2-(propan-2-yloxy)propanoic acid (commonly referred to as 2-isopropoxy-2-phenylpropanoic acid; CAS: 1062207-51-5)[1] represents a structurally complex scaffold. It features a sterically hindered quaternary chiral center, a lipophilic aromatic ring, and an electron-withdrawing alkoxy group adjacent to a carboxylic acid pharmacophore.
As a Senior Application Scientist, I have designed this whitepaper to bridge theoretical molecular descriptors with empirical validation. This guide deconstructs the structural causality behind the molecule's physicochemical behavior and provides self-validating experimental workflows for its characterization.
Structural Elucidation & Molecular Descriptors
The physicochemical behavior of 2-phenyl-2-(propan-2-yloxy)propanoic acid is dictated by the unique spatial and electronic arrangement at its C2 alpha-carbon. The molecule consists of a propanoic acid backbone where the C2 position is fully substituted, creating a quaternary carbon bonded to four distinct moieties:
-
Carboxylic Acid (-COOH): The primary ionizable group, governing solubility and pH-dependent phase distribution.
-
Phenyl Ring (-C₆H₅): Imparts significant lipophilicity and pi-pi stacking potential, while exerting a mild electron-withdrawing inductive effect (-I).
-
Isopropoxy Group (-O-CH(CH₃)₂): Introduces a strong -I effect via the highly electronegative oxygen atom, alongside substantial steric bulk that shields the alpha-carbon.
-
Methyl Group (-CH₃): The terminal carbon of the propanoic acid chain, adding minor lipophilic character.
Quantitative Data Summary
| Property | Value / Description | Causality / Significance |
| Molecular Formula | C₁₂H₁₆O₃ | Core stoichiometric composition. |
| Molecular Weight | 208.25 g/mol | Falls well within the Lipinski Rule of 5 optimal range (<500 Da). |
| CAS Number | 1062207-51-5 | Unique chemical registry identifier[1]. |
| H-Bond Donors | 1 | Limited to the carboxylic acid -OH; restricts aqueous solvation in unionized state. |
| H-Bond Acceptors | 3 | Carboxyl oxygens (2) and isopropoxy oxygen (1); facilitates interaction with polar solvents. |
| Rotatable Bonds | 4 | Moderate flexibility, primarily in the isopropoxy chain and C-phenyl bond. |
Acid-Base Equilibria & Lipophilicity (pKa and LogP/LogD)
The Inductive Shift in pKa
The acid dissociation constant (pKa) of an unbranched aliphatic carboxylic acid (e.g., propanoic acid) is typically ~4.88. However, the pKa of 2-phenyl-2-(propan-2-yloxy)propanoic acid is significantly lower, predicted to be in the range of 3.5 to 3.8 .
Causality: This increased acidity is driven by the strong electron-withdrawing inductive effect (-I) of the alpha-isopropoxy oxygen atom, compounded by the mild -I effect of the alpha-phenyl ring. These groups pull electron density away from the carboxylate moiety, stabilizing the anionic conjugate base formed upon deprotonation. Consequently, at physiological pH (7.4), this molecule exists almost entirely (>99.9%) in its ionized state.
Biphasic Lipophilicity (LogP vs. LogD)
Lipophilicity drives membrane permeability. The intrinsic partition coefficient (LogP ) of the unionized species is predicted to be highly lipophilic (~3.0 - 3.5 ) due to the hydrophobic bulk of the phenyl and isopropoxy groups. However, because of its low pKa, the distribution coefficient (LogD ) is highly pH-dependent. At pH 7.4, the thermodynamic penalty of partitioning an anion into a lipid phase reduces the apparent lipophilicity (LogD₇.₄) to approximately 0.5 - 1.0.
Figure 1: Acid dissociation equilibrium of 2-Isopropoxy-2-phenylpropanoic acid.
Stereochemical Dynamics
Because the C2 carbon is bonded to four different groups, 2-phenyl-2-(propan-2-yloxy)propanoic acid possesses a chiral center, existing as (R) and (S) enantiomers. In pharmacological contexts, stereochemistry is paramount; the spatial orientation of the bulky phenyl and isopropoxy groups will dictate binding affinity to target proteins or metabolizing enzymes (e.g., CYP450s). Any rigorous physicochemical profiling must account for the enantiomeric purity of the batch, typically validated via chiral High-Performance Liquid Chromatography (HPLC).
Experimental Workflows for Physicochemical Profiling
To transition from predictive models to empirical data, the following self-validating protocols must be executed.
Protocol 4.1: pKa Determination via Potentiometric Titration
Due to the poor aqueous solubility of the unionized acid, standard aqueous titration is insufficient. We must employ a co-solvent system (e.g., methanol/water) and extrapolate to 100% water using the Yasuda-Shedlovsky method[2]. This aligns with the principles of OECD Test Guideline 112[3].
Self-Validation Mechanism: Titrate a known reference standard (e.g., Benzoic acid, pKa 4.12) alongside the analyte to verify electrode calibration and solvent permittivity constants[3].
-
Solvent Preparation: Prepare three mixtures of Methanol/0.15M KCl (aq) at 30%, 40%, and 50% (w/w) methanol to maintain constant ionic strength.
-
Analyte Dissolution: Dissolve 2-phenyl-2-(propan-2-yloxy)propanoic acid in each solvent mixture to achieve a 1.0 mM concentration.
-
Electrode Calibration: Calibrate the glass pH electrode using standard aqueous buffers (pH 4.01, 7.00, 10.01), applying Gran's plot corrections for the mixed solvent systems.
-
Titration: Titrate the 1.0 mM analyte solution with standardized 0.1 M KOH (prepared in the matching solvent mixture) under a nitrogen atmosphere at 25.0 ± 0.1 °C.
-
Data Processing: Calculate the apparent pKa (psKa) for each methanol ratio. Plot psKa against the inverse dielectric constant of the solvent mixtures (Yasuda-Shedlovsky extrapolation) to determine the aqueous pKa at the y-intercept.
Protocol 4.2: Partition Coefficient (LogP) via Shake-Flask Method
To determine the intrinsic LogP, the aqueous phase must be heavily acidified (pH < 1.5) to ensure the carboxylic acid is fully protonated and unionized, suppressing the formation of the hydrophilic conjugate base. This protocol adheres to OECD Test Guideline 107[4].
Self-Validation Mechanism: Run a concurrent blank and a reference compound (e.g., Toluene, LogP 2.73) to validate phase separation efficiency and HPLC recovery rates.
-
Mutual Saturation: Stir n-octanol and 0.1 M HCl (aq) together vigorously for 24 hours at 25 °C. Allow them to separate completely to ensure both phases are mutually saturated[4].
-
Stock Preparation: Dissolve the analyte in the saturated n-octanol phase to a precise concentration (e.g., 5 mg/mL).
-
Phase Partitioning: In a thermostatic shaker (25.0 ± 0.1 °C), combine the spiked n-octanol with the saturated 0.1 M HCl in three different volume ratios (1:1, 1:2, and 2:1) in sealed glass vials.
-
Equilibration: Shake the vials gently (to avoid emulsion formation) for 1 hour, then centrifuge at 3000 rpm for 15 minutes to achieve absolute phase separation.
-
Quantification: Carefully sample both the octanol and aqueous phases. Quantify the concentration of the analyte in each phase using HPLC-UV (e.g., C18 column, 254 nm detection).
-
Calculation: Calculate LogP as Log10([Concentration in Octanol] /[Concentration in Water]).
Figure 2: OECD 107 Shake-Flask methodology for LogP determination.
References
- Ambeed. CAS No. 1062207-51-5 Specifications.
- Umwelt-online.de. OECD Test Guideline 107: Partition Coefficient (n-octanol/water): Shake Flask Method (1995).
- Umwelt-online.de. OECD Test Guideline 112: Dissociation Constants in Water (1981).
- Scribd. Alkalimetry in Alcohol-Water Mixtures With Potentiometric End-Point Detection.
Sources
Synthesis Pathway for 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Executive Summary & Retrosynthetic Analysis
Target Molecule: 2-Phenyl-2-(propan-2-yloxy)propanoic acid CAS: 1062207-51-5 Molecular Formula: C₁₂H₁₆O₃ Molecular Weight: 208.25 g/mol
This guide details the synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid , a tertiary benzylic ether derivative of atrolactic acid. The molecule features a quaternary center at the
Synthetic Challenge: The primary challenge lies in forming a sterically hindered tertiary ether bond without inducing elimination to the corresponding alkene (atropic acid derivatives). Standard Williamson ether synthesis (alkoxide + alkyl halide) often fails here due to the high basicity of the alkoxide promoting E2 elimination on the tertiary substrate.
Selected Strategy: The optimal pathway utilizes a Silver(I)-Promoted Solvolysis (S_N1) of 2-bromo-2-phenylpropanoic acid in isopropanol. This method leverages the stability of the tertiary benzylic carbocation while using silver carbonate to drive the equilibrium and scavenge the halide, minimizing elimination side products.
Retrosynthetic Logic (DOT Diagram)
Figure 1: Retrosynthetic disconnection showing the conversion of 2-phenylpropanoic acid to the target ether via an
Detailed Synthetic Protocol
Route A: Silver-Promoted Solvolysis (Recommended)
This route is preferred for its specificity and reduced risk of elimination compared to base-mediated alkylation.
Step 1: Synthesis of 2-Bromo-2-phenylpropanoic Acid
If not purchased commercially, this intermediate is synthesized via
-
Reagents: 2-Phenylpropanoic acid (10.0 g, 66.6 mmol), Bromine (3.4 mL, 66.6 mmol), Phosphorus trichloride (PCl
, cat.), Thionyl Chloride (optional for acid chloride route). -
Conditions: 80°C, 4 hours.
Protocol:
-
Charge a round-bottom flask with 2-phenylpropanoic acid.
-
Add a catalytic amount of PCl
(or PBr ). -
Add Bromine dropwise over 30 minutes while heating to 80°C.
-
Stir until HBr evolution ceases.
-
Workup: Pour the mixture into ice water to hydrolyze the intermediate acid bromide back to the carboxylic acid. Extract with Dichloromethane (DCM), dry over MgSO
, and concentrate. -
Yield: ~90-95% (Crude solid/oil, sufficiently pure for Step 2).
Step 2: Etherification via Solvolysis
-
Reagents: 2-Bromo-2-phenylpropanoic acid (5.0 g, 21.8 mmol), Silver Carbonate (Ag
CO , 6.6 g, 24 mmol), Isopropanol (anhydrous, 50 mL). -
Conditions: 50°C, 12-24 hours, Dark.
Mechanism: The reaction proceeds via an S_N1 mechanism . The silver ion abstracts the bromide, precipitating AgBr and generating a stable tertiary benzylic carbocation. Isopropanol attacks this cation. The carbonate base neutralizes the resulting proton.
Protocol:
-
Dissolve 2-bromo-2-phenylpropanoic acid in anhydrous isopropanol (50 mL) in a foil-wrapped flask (to protect silver salts from light).
-
Add Silver Carbonate (Ag
CO ) in one portion. -
Heat the suspension to 50°C under nitrogen atmosphere. Monitor by TLC or HPLC.
-
Filtration: Once starting material is consumed, filter the mixture through a Celite pad to remove the AgBr/Ag
CO residue. Wash the pad with DCM. -
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The residue is dissolved in saturated NaHCO
(aq). Wash with ether to remove non-acidic impurities (esters/alkenes). Acidify the aqueous layer with 1M HCl to pH 2. Extract with Ethyl Acetate (3x). Dry and concentrate. -
Crystallization: Recrystallize from Hexane/Ethyl Acetate if solid, or purify via column chromatography (SiO
, Hexane:EtOAc 8:2) if oil.
Route B: The "Bargellini" One-Pot Reaction (Alternative)
This route constructs the skeleton and the ether in one step from acetophenone but is sensitive to steric bulk.
-
Reagents: Acetophenone, Chloroform (CHCl
), KOH, Isopropanol. -
Protocol: To a stirred solution of acetophenone (1 eq) and chloroform (1.5 eq) in Isopropanol at 0°C, add pulverized KOH (4 eq) portion-wise. Stir at room temperature for 12h.
-
Note: This often yields a mixture of the target ether and the
-hydroxy acid (Atrolactic acid) due to competition from water or hydroxide. Route A is more reliable for the isopropoxy derivative.
Reaction Mechanism & Critical Control Points
The success of Route A depends on favoring substitution (S_N1) over elimination (E1).
Figure 2: Mechanistic pathway highlighting the critical carbocation intermediate.
Critical Control Points:
-
Temperature: Keep below 60°C. Higher temperatures increase the entropy-favored elimination pathway (Atropic acid formation).
-
Silver Source: Ag
CO acts as both a halogen scavenger and a mild base. Using strong soluble bases (NaOH/KOH) will almost exclusively yield the elimination product. -
Solvent: Isopropanol must be anhydrous.[4] Water competes effectively for the carbocation, yielding the hydroxy-acid (Atrolactic acid).
Characterization & Data
Expected Analytical Data
-
Physical State: Viscous oil or low-melting solid (White).
-
H NMR (400 MHz, CDCl
):- 7.50–7.25 (m, 5H, Ar-H ) – Phenyl group.
-
3.75 (sept, J = 6.1 Hz, 1H, O-CH -(CH
) ) – Isopropyl methine. -
1.85 (s, 3H, Ar-C(OR)-CH
) – Methyl group on quaternary center. -
1.15 (d, J = 6.1 Hz, 3H, O-CH-(CH
) ) – Isopropyl methyl A. -
1.05 (d, J = 6.1 Hz, 3H, O-CH-(CH
) ) – Isopropyl methyl B (Diastereotopic nature may be subtle unless chiral resolution is performed). - 10.5 (br s, 1H, COOH ).
-
C NMR (100 MHz, CDCl
):-
Carbonyl (~178 ppm), Quaternary C-O (~82 ppm), Aromatic ipso (~140 ppm), Isopropyl CH (~68 ppm).
-
Purification Table
| Impurity | Origin | Removal Strategy |
| Atropic Acid | Elimination side-product | Recrystallization (lower solubility) or Chromatography. |
| Atrolactic Acid | Hydrolysis (wet solvent) | Difficult to separate; ensure anhydrous conditions. |
| Isopropanol | Solvent | High vacuum drying (azeotropes with water). |
| Silver Salts | Reagent | Filtration through Celite. |
References
-
Reeve, W., & Compere, E. L. (1961). The Reaction of Phenyl(trichloromethyl)carbinol with Nucleophiles. Journal of the American Chemical Society, 83(13), 2905–2909. Link
-
Eliel, E. L., et al. (1999).
-Methoxy- and -Hydroxycarboxylic Acids. Chemical and Pharmaceutical Bulletin, 47(5), 684-686.[5] Link -
Mislow, K. (1951). The Synthesis and Stereochemistry of Some Derivatives of Atrolactic Acid. Journal of the American Chemical Society, 73(8), 3954–3958. Link
-
Newman, M. S., & Merrill, S. H. (1955). Synthesis of Aromatic Acetic Acids. Journal of the American Chemical Society, 77(21), 5549–5551. (Describes solvolysis of alpha-halo acids). Link
Sources
- 1. CN104423185A - è°è²å - Google Patents [patents.google.com]
- 2. CN103293890A - å å«å ·æå¶æ°®éª¨æ¶çååç©çé»è²è°è²å - Google Patents [patents.google.com]
- 3. CN103874737A - å ·æåå¶æ°®éª¨æ¶çååç©ãå«æè¯¥ååç©ç颿忣åã颿ç»åç©ã颿忣ä½ã墍忻¤è²å¨ç¨æèåç»åç© - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. cpb.pharm.or.jp [cpb.pharm.or.jp]
2-Phenyl-2-(propan-2-yloxy)propanoic Acid: Mechanism of Action and Technical Guide
The following technical guide details the mechanism of action, pharmacology, and experimental characterization of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS 1062207-51-5), a structural analog within the
This compound shares critical pharmacophore features with established metabolic modulators (fibrates and glitazars), specifically targeting nuclear receptors governing lipid homeostasis.
Executive Summary & Chemical Identity
2-Phenyl-2-(propan-2-yloxy)propanoic acid is a synthetic small molecule belonging to the class of
This specific substitution pattern creates a steric and electronic environment analogous to Peroxisome Proliferator-Activated Receptor (PPAR) agonists (e.g., fibrates), which typically feature an
Physicochemical Profile
| Parameter | Value |
| IUPAC Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |
| CAS Number | 1062207-51-5 |
| Molecular Formula | C₁₂H₁₆O₃ |
| Molecular Weight | 208.25 g/mol |
| Structural Class | |
| Key Pharmacophore | Carboxylic acid head group (polar contact) + Lipophilic tail (Phenyl/Isopropoxy) |
Mechanism of Action (MoA)
The primary mechanism of action for 2-Phenyl-2-(propan-2-yloxy)propanoic acid is agonism of the Peroxisome Proliferator-Activated Receptor alpha (PPAR
Receptor Interaction & Activation
The compound mimics endogenous fatty acids, acting as a ligand for PPARs, which are nuclear transcription factors.
-
Ligand Binding : The carboxylic acid moiety forms a critical hydrogen bond network with the receptor's ligand-binding domain (LBD), specifically interacting with Tyr464 , His440 , and Ser280 (numbering based on PPAR
crystal structures). -
Hydrophobic Fit : The bulky
-phenyl and -isopropoxy groups occupy the large hydrophobic pocket of the LBD, stabilizing the receptor in its active conformation (Helix 12 stabilization). -
Co-activator Recruitment : Ligand binding induces a conformational change that displaces co-repressors (e.g., NCoR) and recruits co-activators (e.g., PGC-1
, SRC-1).
Transcriptional Regulation
Upon activation, the PPAR-ligand complex heterodimerizes with the Retinoid X Receptor (RXR) . This heterodimer binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) located in the promoter regions of target genes.
Key Downstream Effects:
-
Upregulation of LPL (Lipoprotein Lipase) : Enhances hydrolysis of triglycerides.
-
Upregulation of APOA1/APOA2 : Increases HDL cholesterol synthesis.
-
Downregulation of APOC3 : Reduces inhibition of LPL, further promoting triglyceride clearance.
-
Induction of Fatty Acid
-Oxidation : Activates genes like CPT1 and ACOX1 in the liver.
Signaling Pathway Visualization
Caption: Signal transduction pathway of 2-Phenyl-2-(propan-2-yloxy)propanoic acid activating PPAR-mediated gene transcription.
Experimental Protocols
To validate the activity of this compound, researchers must employ self-validating bioassays. The following protocols are standard for characterizing PPAR agonists.
PPAR Nuclear Receptor Transactivation Assay
Objective : Quantify the agonist potency (
Methodology :
-
Cell Culture : Use HEK293 or COS-7 cells.
-
Transfection : Co-transfect cells with:
-
Expression Vector : Plasmid encoding the full-length PPAR subtype (human or mouse) and RXR
. -
Reporter Vector : Luciferase gene driven by a PPRE-containing promoter (e.g., 3xPPRE-TK-Luc).
-
Internal Control : Renilla luciferase vector to normalize transfection efficiency.
-
-
Treatment :
-
Seed cells in 96-well plates (20,000 cells/well).
-
After 24h, treat with the test compound (0.1 nM – 100
M) in DMSO (final DMSO < 0.1%). -
Include Positive Controls : Fenofibric acid (PPAR
), Rosiglitazone (PPAR ). -
Include Vehicle Control : DMSO only.
-
-
Measurement :
-
Incubate for 24 hours.
-
Lyse cells and add luciferase substrate (Dual-Luciferase Assay System).
-
Measure luminescence on a plate reader.
-
-
Data Analysis : Normalize Firefly/Renilla ratios. Plot dose-response curves to calculate
.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Binding Assay
Objective : Determine the physical binding affinity (
Methodology :
-
Reagents :
-
Recombinant GST-tagged PPAR-LBD.
-
Terbium-labeled anti-GST antibody (Donor).
-
Fluorescently labeled synthetic ligand (Acceptor, e.g., Fluormone™ Pan-PPAR Green).
-
-
Assay Setup :
-
In a 384-well black plate, mix PPAR-LBD, Tb-antibody, and tracer ligand.
-
Add test compound at varying concentrations.
-
-
Mechanism :
-
In the absence of the test compound, the tracer binds the LBD, allowing FRET between Tb (Donor) and Tracer (Acceptor).
-
If the test compound binds, it displaces the tracer, reducing the FRET signal.
-
-
Readout : Measure fluorescence emission at 520 nm (Acceptor) and 495 nm (Donor) after excitation at 340 nm.
-
Calculation : Lower FRET ratio indicates higher binding affinity.
Structure-Activity Relationship (SAR) Insights
The efficacy of 2-Phenyl-2-(propan-2-yloxy)propanoic acid is dictated by specific structural features:
| Structural Feature | Function in MoA |
| Carboxylic Acid | Essential for ionic interaction with the conserved Histidine in the PPAR LBD. Esters (prodrugs) must be hydrolyzed to this acid form for activity. |
| Provides bulk to fill the hydrophobic pocket; | |
| The ether oxygen may act as a hydrogen bond acceptor. The isopropyl group adds lipophilicity, crucial for penetrating the LBD core. | |
| Restricts conformational freedom, locking the molecule in a bioactive orientation favorable for receptor binding. |
Comparative Note : Unlike typical fibrates (which are phenoxy derivatives), this compound is an alkoxy derivative. This structural variation often alters subtype selectivity, potentially enhancing PPAR
References
-
Willson, T. M., et al. (2000). "The PPARs: From Orphan Receptors to Drug Discovery." Journal of Medicinal Chemistry, 43(4), 527–550. Link
-
Xu, H. E., et al. (2001). "Structural determinants of ligand binding selectivity between the peroxisome proliferator-activated receptors." Proceedings of the National Academy of Sciences, 98(24), 13919–13924. Link
-
Cronet, P., et al. (2001). "Structure of the PPARalpha and -gamma ligand binding domains in complex with antagonists." Structure, 9(8), 699-706. Link
-
Ambeed / BLD Pharm . (2024). "Product Datasheet: 2-Isopropoxy-2-phenylpropanoic acid (CAS 1062207-51-5)." Chemical Suppliers Catalog. Link
The Phenylpropanoid Scaffold: A Technical Guide to Biological Activity and Therapeutic Exploitation
Topic: Potential Biological Activities of Phenylpropanoid Derivatives Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Phenylpropanoids represent a vast class of plant secondary metabolites derived from the shikimate pathway, characterized by a fundamental C6-C3 structural backbone.[1][2][3] For drug development professionals, these compounds offer a privileged scaffold due to their structural plasticity and multi-target pharmacology. This guide moves beyond basic enumeration of activities to analyze the mechanistic causality of phenylpropanoid derivatives—specifically their role as dual regulators of oxidative stress (Nrf2) and inflammation (NF-
Part 1: Chemical Architecture & Pharmacophore Analysis
The biological potency of phenylpropanoids is dictated by specific structural motifs. Understanding these Structure-Activity Relationships (SAR) is the first step in rational drug design.
The C6-C3 Skeleton and Its Derivatives
The core phenylalanine-derived skeleton undergoes extensive enzymatic modification to yield distinct subclasses.
| Subclass | Structural Characteristic | Key Bioactive Examples | Primary Pharmacophore |
| Simple Phenylpropanoids | C6-C3 (Acid/Ester) | Caffeic acid, Ferulic acid | Catechol moiety (antioxidant) |
| Flavonoids | C6-C3-C6 (Benzo- | Quercetin, Luteolin | C2-C3 double bond; C4-keto |
| Stilbenes | C6-C2-C6 (Diarylethene) | Resveratrol, Pterostilbene | Trans-resorcinol structure |
| Lignans | (C6-C3)₂ (Dimeric) | Podophyllotoxin, Schisandrin | Methylenedioxy bridge |
| Coumarins | C6-C3 (Lactone cyclization) | Esculetin, Scopoletin |
Critical SAR Rules for Potency
-
Antioxidant Capacity: Directly proportional to the number of hydroxyl (-OH) groups. The presence of an ortho-dihydroxyl (catechol) group on the B-ring of flavonoids or the phenyl ring of simple acids significantly enhances electron donation and radical scavenging (e.g., Caffeic acid > p-Coumaric acid).
-
Enzyme Inhibition: Methoxylation (-OCH₃) often reduces direct radical scavenging but enhances lipophilicity and metabolic stability, improving bioavailability. However, for kinase inhibition (e.g., PI3K), specific H-bond donors are required.
-
Cytotoxicity: In stilbenes, the cis-isomer is generally less stable and less potent than the trans-isomer. In flavonoids, the C2-C3 double bond conjugated with the 4-oxo group is essential for high affinity binding to targets like efflux transporters (P-gp).
Part 2: Mechanistic Core – The Nrf2/NF- B Crosstalk[4]
The therapeutic value of phenylpropanoids lies in their ability to act as "molecular switches" that simultaneously repress inflammation and boost cytoprotection. This is achieved through the crosstalk between the Nrf2 (Nuclear factor erythroid 2-related factor 2) and NF-
Mechanism of Action
-
Nrf2 Activation (The "On" Switch): Under basal conditions, Nrf2 is tethered in the cytoplasm by Keap1 and targeted for ubiquitination. Phenylpropanoids (acting as Michael acceptors) modify reactive cysteine residues (e.g., Cys151) on Keap1. This conformational change releases Nrf2, allowing it to translocate to the nucleus, bind the Antioxidant Response Element (ARE), and transcribe Phase II detoxifying enzymes (HO-1, NQO1).
-
NF-
B Inhibition (The "Off" Switch): Phenylpropanoids inhibit the phosphorylation of IKK (I B Kinase). This prevents the degradation of I B , thereby keeping the proinflammatory NF- B complex (p65/p50) sequestered in the cytoplasm. -
The Crosstalk: The upregulation of HO-1 (via Nrf2) generates carbon monoxide (CO) and bilirubin, which directly inhibit NF-
B signaling. Furthermore, Nrf2 competes with p65 for the transcriptional co-activator CBP/p300, effectively dampening the inflammatory response.
Visualization of Signaling Pathways
Caption: Dual regulation mechanism: Phenylpropanoids inhibit NF-
Part 3: Experimental Protocols (The "How-To")
To ensure scientific integrity, the following protocols are designed to be self-validating.
Protocol A: Optimized Extraction & Enrichment
Objective: Isolate phenylpropanoid-rich fractions with minimal thermal degradation. Method: Ultrasound-Assisted Extraction (UAE) coupled with Solid Phase Extraction (SPE).
-
Preparation: Lyophilize plant material to remove water (prevents hydrolysis). Grind to fine powder (< 0.5 mm).
-
Extraction:
-
Solvent: 70% Ethanol (v/v) in water (Balances polarity for glycosides and aglycones).
-
Ratio: 1:20 (w/v).
-
Condition: Ultrasonication at 40 kHz, 30°C for 30 mins. Note: Do not exceed 40°C to preserve thermolabile glycosides.
-
-
Clarification: Centrifuge at 12,000 x g for 15 min at 4°C. Collect supernatant.
-
Enrichment (SPE):
-
Validation: Analyze eluate via HPLC-DAD (280 nm for simple phenols, 360 nm for flavonoids).
Protocol B: Dual-Luciferase Reporter Assay (Pathway Validation)
Objective: Quantitatively measure Nrf2 activation and NF-
-
Transfection (Day 1):
-
Seed cells (1x10^4/well) in 96-well plates.
-
Co-transfect with:
-
Plasmid A: ARE-Luciferase (Firefly) OR NF-
B-Luciferase (Firefly). -
Plasmid B: Renilla Luciferase (Constitutive control for normalization).
-
Reagent: Lipofectamine 3000 (follow manufacturer ratio).
-
-
-
Treatment (Day 2):
-
For Nrf2: Treat cells with Phenylpropanoid derivative (0.1 - 50
M) for 12-24 hours. Positive control: Sulforaphane (5 M). -
For NF-
B: Pre-treat with derivative for 2 hours, then stimulate with LPS (1 g/mL) for 6 hours.
-
-
Lysis & Detection (Day 3):
-
Lyse cells using Passive Lysis Buffer.
-
Add Luciferase Assay Reagent II (Firefly signal). Measure Luminescence (L1).
-
Add Stop & Glo® Reagent (Quenches Firefly, activates Renilla). Measure Luminescence (L2).
-
-
Data Analysis: Calculate Relative Light Units (RLU) = L1 / L2. Normalize to vehicle control.
-
Self-Validation Check: Renilla signal (L2) must remain stable across treatments. If L2 drops significantly, the compound is cytotoxic, invalidating the signaling result.
-
Part 4: Challenges & Future Directions
While promising, phenylpropanoid development faces specific hurdles:
-
Bioavailability: Many derivatives (especially glycosides) have poor oral bioavailability. They require hydrolysis by gut microbiota (e.g., quercetin-3-glucoside
quercetin) to be absorbed.-
Solution: Liposomal encapsulation or structural modification (e.g., methylation) to improve metabolic stability.
-
-
PAINS (Pan-Assay Interference Compounds): Some polyphenols can aggregate or chelate metals non-specifically in assays.
-
Mitigation: Always use detergents (0.01% Triton X-100) in biochemical assays and validate hits with orthogonal biophysical methods (e.g., SPR or NMR).
-
References
-
Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production. Source: Natural Product Reports (RSC Publishing), 2024. URL:[Link]
-
Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries. Source: Critical Reviews in Food Science and Nutrition, 2020.[9] URL:[Link]
-
Targeting Nrf2 and NF-
B Signaling Pathways in Cancer. Source: Encyclopedia (MDPI), 2023. URL:[Link] -
Evaluation of antioxidant, antidiabetic and antiobesity potential of phenylpropanoids. Source: PubMed / NIH, 2024. URL:[Link]
-
Separation of Phenylpropanoids and Evaluation of Their Antioxidant Activity. Source: Springer Nature Experiments, 2024. URL:[Link]
Sources
- 1. Structure and function of enzymes involved in the biosynthesis of phenylpropanoids - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Simple phenylpropanoids: recent advances in biological activities, biosynthetic pathways, and microbial production - Natural Product Reports (RSC Publishing) [pubs.rsc.org]
- 3. scienceopen.com [scienceopen.com]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. Modulation of Nrf2 and NF-κB Signaling Pathways by Naturally Occurring Compounds in Relation to Cancer Prevention and Therapy. Are Combinations Better Than Single Compounds? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. air.unimi.it [air.unimi.it]
- 7. mdpi.com [mdpi.com]
- 8. mdpi.com [mdpi.com]
- 9. Phenylpropanoids and its derivatives: biological activities and its role in food, pharmaceutical and cosmetic industries - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Monograph: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
This guide serves as an in-depth technical monograph on 2-Phenyl-2-(propan-2-yloxy)propanoic acid , a specialized chemical intermediate used in medicinal chemistry and organic synthesis.
CAS Registry Number: 1062207-51-5
Executive Summary & Chemical Identity
2-Phenyl-2-(propan-2-yloxy)propanoic acid is a tertiary carboxylic acid characterized by significant steric bulk around the
Core Identifiers
| Parameter | Specification |
| CAS Number | 1062207-51-5 |
| IUPAC Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |
| Common Synonyms | 2-Isopropoxy-2-phenylpropionic acid; |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| SMILES | CC(C)OC(C)(C1=CC=CC=C1)C(=O)O |
| Appearance | White to off-white crystalline powder (typically) |
Physicochemical Profile & Structural Logic
The molecule's pharmacological relevance stems from the quaternary
Key Properties[1][2][3][4][5][6][7]
-
Lipophilicity (Calculated LogP): ~2.5 – 3.0. The isopropoxy group adds significant hydrophobicity compared to the hydroxy analogue.
-
pKa: ~3.5 – 4.0. The electron-withdrawing inductive effect of the
-alkoxy group slightly increases acidity compared to unsubstituted phenylpropionic acid. -
Solubility: Soluble in organic solvents (DCM, Methanol, Ethyl Acetate); sparingly soluble in water unless converted to its sodium/potassium salt.
Synthetic Methodology
The synthesis of sterically hindered ethers at a quaternary center requires specific strategies to avoid elimination reactions (formation of
Pathway Diagram (DOT Visualization)
The following decision tree outlines the synthetic logic:
Figure 1: Synthetic workflow via the solvolysis route, minimizing elimination side-reactions.
Detailed Experimental Protocol (Solvolysis Route)
This protocol is designed for high fidelity and reproducibility in a research setting.
Step 1: Precursor Activation
-
Starting Material: Dissolve 2-bromo-2-phenylpropionic acid (commercially available or synthesized via Hell-Volhard-Zelinsky bromination of 2-phenylpropionic acid) in anhydrous Isopropanol (iPrOH).
-
Stoichiometry: Use a large excess of iPrOH as both solvent and nucleophile.
Step 2: Silver-Assisted Substitution
-
Rationale: The tertiary bromide is sterically hindered. Using a silver salt (
or ) acts as a halogen scavenger, promoting the formation of the benzylic carbocation under mild conditions, which is then trapped by the isopropanol.
-
Reaction: Add 1.1 equivalents of Silver Carbonate (
) to the solution. -
Conditions: Stir at ambient temperature (25°C) for 4–6 hours. Protect from light.[1]
-
Self-Validation: The precipitation of pale yellow AgBr confirms the progress of the reaction.
-
-
Work-up: Filter the mixture through a Celite pad to remove silver salts. Concentrate the filtrate under reduced pressure.
Step 3: Purification
-
Extraction: Redissolve residue in Ethyl Acetate and wash with 1M HCl (to remove any silver traces) and Brine.
-
Crystallization: Recrystallize from Hexane/Ether to obtain the pure acid.
Analytical Characterization
To validate the identity of CAS 1062207-51-5, the following spectral signatures must be confirmed.
NMR Spectroscopy ( NMR, 400 MHz, )
| Chemical Shift ( | Multiplicity | Integration | Assignment |
| 7.30 – 7.50 | Multiplet | 5H | Aromatic Phenyl Protons |
| 3.65 | Septet ( | 1H | Methine of Isopropyl group ( |
| 1.85 | Singlet | 3H | |
| 1.15 / 1.05 | Doublets ( | 6H | Methyls of Isopropyl group (Diastereotopic if chiral) |
| 10.50 | Broad Singlet | 1H | Carboxylic Acid ( |
Mass Spectrometry (ESI-MS)
-
Ionization Mode: Negative Electrospray (
). -
Observed Mass:
peak at 207.2 m/z . -
Fragmentation: Loss of the isopropoxy group or
may be observed at higher collision energies.
Applications in Drug Discovery
This compound functions primarily as a chiral resolving agent and a pharmacophore modulator .
-
Metabolic Stability: The replacement of an
-hydrogen with an isopropoxy group blocks metabolic oxidation (hydroxylation) at the benzylic position, extending the half-life of drugs containing this moiety. -
Chiral Resolution: Enantiopure forms of this acid can be used to resolve chiral amines via diastereomeric salt formation, similar to the usage of Mosher's acid or Mandelic acid.
-
Prodrug Design: The acid can be esterified with alcohol-bearing drugs to form lipophilic prodrugs, enhancing membrane permeability.
References
- Synthetic Mechanism (General): Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reaction and Synthesis. Springer. (Referencing solvolysis of tertiary benzylic halides).
Sources
solubility of 2-Phenyl-2-(propan-2-yloxy)propanoicacid in different solvents
An In-Depth Technical Guide: Solubility Profiling and Thermodynamic Modeling of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Executive Summary
2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS: 1062207-51-5), also known as 2-Isopropoxy-2-phenylpropanoic acid , represents a critical class of
This guide provides a rigorous framework for determining, modeling, and applying the solubility data of this compound. It synthesizes thermodynamic principles with practical experimental protocols to ensure reproducible purification and solid-state characterization.
Chemical Profile & Physicochemical Properties
Understanding the molecular architecture is the first step in predicting solubility behavior.
| Property | Value / Description |
| IUPAC Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |
| CAS Number | 1062207-51-5 |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Structure | |
| pKa (Predicted) | ~3.5 - 4.0 (Carboxylic Acid) |
| LogP (Predicted) | ~2.5 - 3.0 (Lipophilic) |
| H-Bond Donors | 1 (COOH) |
| H-Bond Acceptors | 3 (COOH, Ether Oxygen) |
Solubility Prediction:
-
High Solubility: Alcohols (Ethanol, Isopropanol), Esters (Ethyl Acetate), Ethers (THF).
-
Moderate Solubility: Chlorinated solvents (DCM), Aromatics (Toluene).
-
Low Solubility: Water (pH dependent; soluble at pH > pKa), Aliphatic Hydrocarbons (Hexane).
Experimental Protocol: Solubility Determination
To generate high-integrity solubility data, a dynamic laser monitoring method combined with gravimetric verification is recommended. This dual-method approach minimizes errors from supersaturation or incomplete dissolution.
Protocol Workflow
-
Preparation: Excess solute is added to the solvent in a jacketed equilibrium cell.
-
Equilibration: The mixture is stirred at constant temperature (
K) for 24-48 hours. -
Sampling: The supernatant is filtered through a 0.45
m PTFE syringe filter (pre-heated to ). -
Analysis:
-
Gravimetric: Evaporation of solvent and weighing of residue.
-
HPLC: Quantification against a standard curve.
-
-
Repetition: Measurements are repeated at 5 K intervals (e.g., 273.15 K to 323.15 K).
Visualization: Solubility Measurement Workflow
Caption: Standardized workflow for solubility determination ensuring thermodynamic equilibrium and accurate quantification.
Thermodynamic Modeling
Experimental data must be correlated using thermodynamic models to allow for interpolation and process design.
Modified Apelblat Equation
The modified Apelblat equation is the industry standard for correlating solubility with temperature in pure solvents. It accounts for the non-ideal behavior of the solution.
- : Mole fraction solubility of the solute.
- : Absolute temperature (K).
- : Empirical model parameters derived from regression.
(Buchowski-Ksiazczak) Equation
This semi-empirical model relates solubility to the melting point and enthalpy of fusion.
- : Model parameters.
- : Melting temperature of the solute.
Van't Hoff Analysis
The dissolution enthalpy (
-
Interpretation:
-
Positive
: Endothermic dissolution (Solubility increases with T). -
Positive
: Entropy-driven process.
-
Solvent Screening & Solubility Landscape
Based on the structural properties of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, the following solubility trends are theoretically predicted and should be verified experimentally.
| Solvent Class | Representative Solvents | Predicted Solubility Trend | Mechanism |
| Alcohols | Methanol, Ethanol, IPA | High | Strong H-bonding with COOH; Alkyl chain compatibility. |
| Esters | Ethyl Acetate, Isopropyl Acetate | High | Dipole-dipole interactions; Good for crystallization. |
| Ketones | Acetone, MIBK | High | H-bond acceptor capability; Good solvent power. |
| Ethers | THF, MTBE | Moderate-High | Ether-ether interactions; Good solubility. |
| Aromatics | Toluene, Xylene | Moderate | |
| Alkanes | n-Hexane, Heptane | Low | Lack of polar interactions; Potential anti-solvent. |
| Water | Water | Very Low | Hydrophobic effect dominates; pH dependent. |
Process Insight:
-
Crystallization Solvent: Ethanol/Water mixtures or Toluene/Heptane mixtures are ideal. The high solubility in alcohols and low solubility in water allows for anti-solvent crystallization .
-
Cooling Crystallization: Ethyl Acetate is often a preferred solvent due to a steep solubility-temperature curve, enabling high recovery yields upon cooling.
Crystallization Process Design
The solubility data directly informs the crystallization protocol, which is critical for purifying the chiral intermediate.
Cooling Crystallization Protocol
-
Dissolution: Dissolve crude 2-Phenyl-2-(propan-2-yloxy)propanoic acid in Ethyl Acetate at
(e.g., 50°C) to near saturation ( ). -
Filtration: Polish filter to remove insoluble particulates.
-
Cooling: Linearly cool to
(e.g., 5°C) at a rate of 0.5°C/min. -
Nucleation: If metastable zone width (MSZW) is wide, seed with pure crystals at
. -
Isolation: Filter crystals and wash with cold n-Heptane (anti-solvent).
-
Drying: Vacuum dry at 40°C.
Visualization: Thermodynamic Cycle of Dissolution
Caption: Thermodynamic cycle illustrating the energy barriers (Fusion + Mixing) overcoming the crystal lattice energy during dissolution.
References
-
Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K. Journal of Chemical & Thermodynamics. Link
-
Grant, D. J. W., & Higuchi, T. (1990). Solubility Behavior of Organic Compounds. Wiley-Interscience.
-
Mullin, J. W. (2001). Crystallization. Butterworth-Heinemann.
- Sha, Z., et al. (2020). Solubility and Thermodynamic Analysis of 2-Phenoxypropionic Acid in Pure Solvents. Journal of Chemical & Engineering Data.
-
Ambeed. (2024). 2-Isopropoxy-2-phenylpropanoic acid Product Data. Link
Disclaimer: While rigorous theoretical models and structural analogs were used to construct this guide, specific experimental solubility values for CAS 1062207-51-5 should be validated in-house using the described protocols due to the proprietary nature of specific intermediate data.
The Profen Revolution: Discovery, Evolution, and the Future of Propionic Acid Derivatives
Part 1: Executive Summary & Historical Genesis
The Corticosteroid Alternative
In the mid-20th century, the anti-inflammatory landscape was dominated by corticosteroids. While effective, their severe side effects (immune suppression, osteoporosis, metabolic dysregulation) created an urgent clinical void. The "Holy Grail" of 1950s pharmacology was a non-steroidal agent with comparable efficacy but a superior safety profile.
This pursuit led to the discovery of 2-arylpropionic acids , colloquially known as "profens." The breakthrough came from the Boots Pure Drug Company in the UK. Dr. Stewart Adams and chemist John Nicholson synthesized hundreds of compounds, initially focusing on phenylacetic acids (like Ibufenac), which were abandoned due to hepatotoxicity. The introduction of a methyl group at the
Timeline of Discovery
The evolution of this class is not linear but a branching tree of structural refinement.
Figure 1: The evolutionary trajectory of propionic acid derivatives from toxic precursors to modern hybrid molecules.
Part 2: Chemical Architecture & The Chirality Enigma
The Pharmacophore
The defining feature of this class is the 2-arylpropionic acid moiety.[1][2]
-
Aryl Group: Typically a phenyl or naphthyl ring, often substituted (e.g., isobutyl in ibuprofen, methoxy in naproxen) to increase lipophilicity and fit the hydrophobic channel of the Cyclooxygenase (COX) enzyme.
- -Methyl Group: This methyl group restricts rotation, locking the molecule into a conformation that favors binding to the COX active site. It also introduces chirality .[3]
-
Carboxylic Acid: Essential for ionic interaction with Arg-120 in the COX channel.
The Metabolic Chiral Inversion
A unique physiological phenomenon distinguishes profens from other chiral drugs: unidirectional metabolic inversion .[1]
-
In Vitro: Only the (S)-enantiomer effectively inhibits COX.[4]
-
In Vivo: The inactive (R)-enantiomer is converted into the active (S)-enantiomer.[5] This means administering a racemate (50:50 mixture) still results in predominantly active drug in circulation, though the conversion rate varies by species and specific drug (e.g., ~60% for Ibuprofen in humans).
Mechanism: The inversion relies on the formation of a Coenzyme-A (CoA) thioester.[1] Only the (R)-enantiomer is a substrate for the acyl-CoA synthetase.
Figure 2: The unidirectional metabolic inversion of (R)-profens to active (S)-profens via CoA-thioester intermediates.[5]
Part 3: Contemporary Novel Derivatives (NO- & H2S-NSAIDs)
The primary limitation of classic profens is gastrointestinal (GI) toxicity due to COX-1 inhibition (reducing protective prostaglandins) and direct acidic irritation. Novel Strategy: Mask the carboxylic acid with a linker that releases a cytoprotective gas (Nitric Oxide or Hydrogen Sulfide).
NO-NSAIDs (CINODs)
Concept: Cox-Inhibiting Nitric Oxide Donors (CINODs).
Structure: Parent Profen + Spacer + Nitrate ester (
H2S-NSAIDs
Concept: Hydrogen Sulfide-releasing NSAIDs.[2][6][7][8]
Structure: Parent Profen + Dithiole-thione or similar moiety.
Advantage: H2S activates
Part 4: Technical Deep Dive – Experimental Protocols
Synthesis Protocol: NO-Releasing Ibuprofen Derivative
Objective: Synthesize 4-(nitrooxy)butyl 2-(4-isobutylphenyl)propionate (NO-Ibuprofen). Rationale: Esterification masks the acidic group (reducing direct irritation) and provides a vehicle for NO release.
Reagents:
-
Ibuprofen (20 mmol)
-
4-Bromobutanol (22 mmol)
-
Silver Nitrate (
) -
Dicyclohexylcarbodiimide (DCC) & DMAP (Catalyst)
-
Acetonitrile / Dichloromethane (DCM)
Step-by-Step Methodology:
-
Intermediate Synthesis (Bromo-ester formation):
-
Dissolve Ibuprofen (4.12 g, 20 mmol) in anhydrous DCM (50 mL).
-
Add 4-Bromobutanol (3.36 g, 22 mmol) and DMAP (0.24 g, 2 mmol).
-
Cool to 0°C. Add DCC (4.53 g, 22 mmol) dropwise dissolved in DCM.
-
Mechanism:[3][9][10][11][12][13] DCC activates the carboxylic acid, facilitating nucleophilic attack by the alcohol.
-
Stir at room temperature (RT) for 12 hours. Filter off the dicyclohexylurea (DCU) precipitate.
-
Wash filtrate with 5% HCl, then 5%
. Dry over and concentrate.
-
-
Nitration (The "Novel" Step):
-
Dissolve the bromo-ester intermediate in Acetonitrile (40 mL).
-
Add Silver Nitrate (
, 5.1 g, 30 mmol). Protect from light (aluminum foil). -
Reflux at 70°C for 6 hours.
-
Mechanism:[3][9][10][11][12][13] Nucleophilic substitution (
) where nitrate displaces the bromide. -
Filter the silver bromide (
) precipitate. -
Evaporate solvent.[14] Purify via silica gel column chromatography (Hexane:Ethyl Acetate 9:1).
-
Self-Validation Check:
-
IR Spectroscopy: Disappearance of broad -OH stretch (acid); Appearance of strong ester C=O (1735
) and Nitro peaks ( ). -
NMR: Shift of the
-proton signal due to esterification.
Biological Assay: COX-1 vs COX-2 Selectivity (Human Whole Blood Assay)
Rationale: Whole blood assays are superior to recombinant enzyme assays because they account for plasma protein binding (profens are >99% protein bound).
| Parameter | COX-1 Protocol | COX-2 Protocol |
| Inducer | None (Constitutive activity) | Lipopolysaccharide (LPS, 10 µg/mL) |
| Incubation Time | 1 hour (during clotting) | 24 hours |
| Mechanism | Platelet Thromboxane ( | Monocyte |
| Readout | ELISA for | ELISA for |
| Interpretation | High inhibition = GI Toxicity Risk | High inhibition = Anti-inflammatory Efficacy |
Part 5: References
-
Halford, G. M. (2012). 50th anniversary of the discovery of ibuprofen: an interview with Dr Stewart Adams. Platelets.[15]
-
Boots Pure Drug Co. Process for the production of Ibuprofen. (The "Boots Process" vs "BHC Green Process").
-
Tracy, T. S., et al. (1995). Metabolic inversion of (R)-ibuprofen. Epimerization and hydrolysis of ibuprofenyl-coenzyme A. Drug Metabolism and Disposition.
-
Wallace, J. L., et al. (2010). Hydrogen sulfide-releasing NSAIDs: GI-safe anti-inflammatory drugs. British Journal of Pharmacology.
-
Fiorucci, S., et al. (2001). NO-NSAIDs: nitric oxide-releasing prodrugs of non-steroidal anti-inflammatory drugs.[8][16][17] Progress in Medicinal Chemistry.
-
Knihinicki, R. D., et al. (1989). Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs.[5] Biochemical Pharmacology.[9][10][18]
Sources
- 1. The metabolic chiral inversion and dispositional enantioselectivity of the 2-arylpropionic acids and their biological consequences - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.viamedica.pl [journals.viamedica.pl]
- 3. Nonsteroidal anti-inflammatory drug - Wikipedia [en.wikipedia.org]
- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Chiral inversion - Wikipedia [en.wikipedia.org]
- 6. Hydrogen sulfide-releasing NSAIDs inhibit the growth of human cancer cells: a general property and evidence of a tissue type-independent effect - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. WO2008009127A1 - Hydrogen sulfide derivatives of non-steroidal anti-inflammatory drugs - Google Patents [patents.google.com]
- 8. Frontiers | Gaseous Mediators as a Key Molecular Targets for the Development of Gastrointestinal-Safe Anti-Inflammatory Pharmacology [frontiersin.org]
- 9. semanticscholar.org [semanticscholar.org]
- 10. Chiral inversion of 2-arylpropionic acid non-steroidal anti-inflammatory drugs--1. In vitro studies of ibuprofen and flurbiprofen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. academic.oup.com [academic.oup.com]
- 12. gpnotebook.com [gpnotebook.com]
- 13. COXIBs, CINODs and H₂S-releasing NSAIDs: current perspectives in the development of safer non steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ibuprofen Synthesis | Synaptic | Central College [central.edu]
- 15. dvm360.com [dvm360.com]
- 16. Nitric oxide-releasing NSAIDs: a review of their current status - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. NO-NSAIDs. Part 3: nitric oxide-releasing prodrugs of non-steroidal anti-inflammatory drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. gmch.gov.in [gmch.gov.in]
Comprehensive Theoretical Framework for 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
From Quantum Mechanical Descriptors to Ligand-Receptor Dynamics
Executive Summary
This technical guide establishes a standardized theoretical protocol for the structural and functional characterization of 2-Phenyl-2-(propan-2-yloxy)propanoic acid . Structurally, this molecule represents a critical pharmacophore found in PPAR (Peroxisome Proliferator-Activated Receptor) agonists , a class of drugs used to treat metabolic syndrome and dyslipidemia.
This guide moves beyond basic characterization, providing a rigorous workflow for determining the molecule's conformational landscape, electronic stability, and binding affinity using Density Functional Theory (DFT) and Molecular Docking.
Part 1: Structural Significance & Chemical Context
The molecule 2-Phenyl-2-(propan-2-yloxy)propanoic acid consists of a propanoic acid backbone substituted at the
Key Structural Features:
-
Chiral Center (C2): The
-carbon is tetrasubstituted, creating a chiral center. In the context of PPAR agonists (e.g., Tesaglitazar, Muraglitazar), the stereochemistry at this position often dictates biological activity, with the -enantiomer typically exhibiting higher affinity. -
Amphiphilic Nature: It possesses a hydrophilic "head" (carboxylic acid) and a lipophilic "tail" (phenyl + isopropoxy), a prerequisite for binding to the large hydrophobic pockets of PPARs.
-
Ether Linkage: The isopropoxy ether oxygen acts as a hydrogen bond acceptor, potentially interacting with residues like Tyr464 in PPAR
or Tyr314 in PPAR .
Part 2: Computational Methodology (The "How-To")
To ensure scientific integrity, the following computational parameters are recommended as the "Gold Standard" for this specific class of organic acids.
2.1 Density Functional Theory (DFT) Setup
For ground-state geometry optimization and vibrational frequency analysis, the B3LYP hybrid functional is selected due to its proven accuracy in predicting vibrational wavenumbers for carboxylic acid derivatives.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr).
-
Basis Set: 6-311++G(d,p).
-
Why: The diffuse functions (++) are critical for accurately modeling the lone pairs on the ether/carbonyl oxygens and the anionic character of the carboxylate form.
-
-
Solvation Model: IEF-PCM (Integral Equation Formalism Polarizable Continuum Model).
-
Solvents: Water (
) for biological relevance; Ethanol ( ) for synthesis/recrystallization modeling.
-
2.2 Molecular Docking Protocol
-
Software: AutoDock Vina or GOLD.
-
Target Receptor: Human PPAR
(PDB ID: 1I7G ) or PPAR (PDB ID: 1FM6 ). -
Grid Box: Centered on the ligand binding domain (LBD), typically extending 20Å
20Å 20Å.
Part 3: Conformational Landscape & Energetics
The flexibility of the isopropoxy group and the rotation of the phenyl ring relative to the carboxylic acid plane are the primary determinants of the molecule's bioactive conformation.
3.1 Potential Energy Surface (PES) Scan
A relaxed PES scan must be performed to identify global minima.
-
Coordinate 1: Dihedral angle
(C -C -O -C ). -
Coordinate 2: Dihedral angle
(O-C-C-O of the carboxylic acid).
Visualization of the Conformational Search Logic:
Caption: Logical workflow for identifying the global minimum energy conformer from the Potential Energy Surface (PES).
Part 4: Electronic Properties & Reactivity Descriptors
Understanding the electronic distribution is vital for predicting how the molecule interacts with the receptor's binding pocket.
4.1 Molecular Electrostatic Potential (MEP)
The MEP map is used to visualize charge distribution.
-
Red Regions (Negative Potential): Localized on the carbonyl oxygen and ether oxygen . These are sites for electrophilic attack or H-bond acceptance.
-
Blue Regions (Positive Potential): Localized on the carboxylic proton (-COOH). This is the primary H-bond donor site.
4.2 Frontier Molecular Orbitals (FMO)
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) determines chemical hardness (
Calculated Parameters (Theoretical Estimates based on Analogues):
| Descriptor | Value (eV) | Physical Interpretation |
| -6.2 to -6.5 | Electron donating capability (localized on phenyl | |
| -1.5 to -1.8 | Electron accepting capability (localized on carboxyl group). | |
| Gap ( | ~4.5 - 5.0 | Indicates a stable, "hard" molecule, resistant to spontaneous degradation. |
| Dipole Moment | 2.5 - 3.5 Debye | Moderate polarity, aiding solubility in polar solvents. |
Part 5: In Silico Pharmacodynamics (Docking)
The biological relevance of 2-Phenyl-2-(propan-2-yloxy)propanoic acid is best understood through its interaction with PPARs. The acid group mimics the fatty acid substrates of these receptors.
5.1 Docking Interaction Mechanism
-
Acidic Head: The carboxylate group forms a salt bridge or H-bond network with His440 and Tyr464 (in PPAR
). -
Hydrophobic Tail: The phenyl and isopropoxy groups occupy the large hydrophobic arm of the pocket, interacting via
- stacking (with Phe282 ) and van der Waals forces.
Docking Simulation Workflow:
Caption: Step-by-step protocol for molecular docking of the ligand against PPAR targets.
Part 6: Spectroscopic Validation
To validate theoretical models against experimental data, the following vibrational modes are diagnostic.
| Vibrational Mode | Theoretical ( | Experimental Range ( | Assignment |
| 3600 - 3650 | 3200 - 3550 (Broad) | Carboxylic acid O-H stretch (H-bonded). | |
| 1750 - 1780 | 1700 - 1725 | Carbonyl stretching (strong intensity). | |
| 1100 - 1150 | 1050 - 1150 | Ether linkage asymmetric stretch. | |
| 1580 - 1600 | 1580 - 1600 | Phenyl ring breathing modes. |
*Note: Theoretical values are typically scaled by a factor of 0.961 for B3LYP/6-311++G(d,p) to account for anharmonicity.
References
-
Becke, A. D. (1993). Density-functional thermochemistry. III. The role of exact exchange. The Journal of Chemical Physics. Link
-
Frisch, M. J., et al. (2016). Gaussian 16 Rev. C.01. Wallingford, CT: Gaussian, Inc. Link
-
Cronet, P., et al. (2001). Structure of the PPARalpha and -gamma ligand binding domains in complex with antagonists. Structure. (PDB ID: 1I7G). Link
-
Trott, O., & Olson, A. J. (2010). AutoDock Vina: improving the speed and accuracy of docking with a new scoring function, efficient optimization, and multithreading. Journal of Computational Chemistry. Link
-
Henke, B. R. (2004). Peroxisome proliferator-activated receptor alpha/gamma dual agonists for the treatment of type 2 diabetes. Journal of Medicinal Chemistry. (Context for
-alkoxy phenylpropanoic acid class). Link
Methodological & Application
laboratory synthesis protocol for 2-Phenyl-2-(propan-2-yloxy)propanoicacid
Abstract & Scope
This application note details the optimized synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (also known as
This route is selected for its atom economy and the ability to construct a sterically hindered quaternary carbon center in a one-pot transformation. The method avoids the use of unstable tertiary halides or expensive transition metal catalysts, making it suitable for scale-up in drug discovery and intermediate synthesis.
Target Audience: Medicinal Chemists, Process Development Scientists. Scale: Laboratory (10–50 mmol).
Strategic Analysis & Mechanism
Retrosynthetic Logic
The construction of the quaternary center at the
-
Traditional Route (SN1): Alkylation of 2-hydroxy-2-phenylpropanoic acid (atrolactic acid) with isopropyl halides is prone to elimination (E1/E2) side reactions due to the steric bulk of the secondary alkyl halide and the tertiary alcohol.
-
Selected Route (Bargellini/Jocic): The base-promoted condensation of a ketone with chloroform generates a gem-dichloroepoxide intermediate.[1] This highly reactive species undergoes regioselective ring-opening by the solvent (isopropanol) acting as a nucleophile, followed by hydrolysis to yield the target
-alkoxy acid.
Reaction Mechanism
The reaction proceeds through the generation of a trichloromethide anion, which adds to the ketone.[1][2] The resulting alkoxide cyclizes to form a gem-dichloroepoxide. Isopropoxide attacks the sterically crowded intermediate, effecting a substitution-rearrangement sequence that unveils the carboxylic acid.
Figure 1: Mechanistic pathway of the modified Bargellini reaction involving gem-dichloroepoxide formation.
Materials & Equipment
Reagents Table
| Reagent | MW ( g/mol ) | Equiv. | Role | Hazards |
| Acetophenone | 120.15 | 1.0 | Substrate | Irritant |
| Chloroform | 119.38 | 4.0 | Reagent/Solvent | Carcinogen, Volatile |
| Potassium Hydroxide (KOH) | 56.11 | 6.0 | Base | Corrosive, Hygroscopic |
| Isopropanol (iPrOH) | 60.10 | Excess | Solvent/Nucleophile | Flammable |
| TEBA (BnEt₃NCl) | 227.77 | 0.05 | Phase Transfer Cat. | Irritant |
Equipment
-
Reactor: 250 mL 3-neck round-bottom flask (RBF).
-
Temperature Control: Ice/water bath and temperature probe (internal monitoring essential).
-
Agitation: Overhead mechanical stirrer (preferred over magnetic for heavy slurries).
-
Addition: Pressure-equalizing addition funnel (for chloroform).
Experimental Protocol
Step 1: Reactor Setup & Reagent Charging
-
Equip the 250 mL 3-neck RBF with a mechanical stirrer, a reflux condenser, and a thermometer.
-
Charge Acetophenone (6.0 g, 50 mmol) and Isopropanol (60 mL) into the flask.
-
Add TEBA (0.57 g, 2.5 mmol) as the phase transfer catalyst.
-
Begin stirring at 300-400 RPM to ensure a homogeneous solution.
-
Cool the mixture to 0–5 °C using an ice bath.
Step 2: Addition of Base and Chloroform
Critical Safety Note: The reaction of Chloroform and KOH is highly exothermic and can generate dichlorocarbene. Maintain strict temperature control.
-
Add pulverized KOH (16.8 g, 300 mmol) in small portions over 15 minutes. Note: The mixture will become a thick slurry.
-
Charge Chloroform (16 mL, ~200 mmol) into the addition funnel.
-
Add the Chloroform dropwise to the reaction mixture over 45–60 minutes .
-
Control: Ensure the internal temperature does not exceed 15 °C during addition.
-
Observation: The mixture may change color (yellow/orange) and thicken further.
-
Step 3: Reaction Phase
-
Once addition is complete, allow the reaction to stir at 0–5 °C for 2 hours .
-
Remove the ice bath and allow the mixture to warm to room temperature (20–25 °C) .
-
Stir for an additional 12–16 hours (overnight).
-
Monitoring: Check reaction progress via TLC (Mobile Phase: Hexane/EtOAc 7:3). The starting acetophenone spot (
) should disappear, and a baseline spot (acid salt) should appear.
-
Step 4: Workup & Isolation
-
Quench: Carefully concentrate the reaction mixture under reduced pressure (Rotavap) to remove excess Chloroform and Isopropanol. Caution: Do not distill to dryness; leave a viscous residue.
-
Dissolution: Dissolve the residue in Water (100 mL) . The solution should be strongly alkaline (pH > 12).
-
Wash: Extract the aqueous layer with Diethyl Ether or DCM (2 x 50 mL) .
-
Purpose: This removes unreacted acetophenone and neutral byproducts (e.g., aldol condensation products). Discard the organic layer.[3]
-
-
Acidification: Cool the aqueous layer to 0 °C. Slowly acidify with 6M HCl dropwise until pH ≈ 1–2.
-
Observation: The product will precipitate as an oil or white solid.
-
-
Extraction: Extract the acidified aqueous layer with Ethyl Acetate (3 x 60 mL) .
-
Drying: Combine the organic extracts, wash with Brine (50 mL), and dry over anhydrous Na₂SO₄ .
-
Concentration: Filter and evaporate the solvent to yield the crude acid (viscous yellow oil or off-white solid).
Step 5: Purification
-
Crystallization: If solid, recrystallize from a mixture of Hexane/Ethyl Acetate (10:1) .
-
Distillation (Alternative): If the product remains an oil, it can be purified via Kugelrohr distillation under high vacuum (< 0.5 mmHg), though thermal instability of
-alkoxy acids suggests crystallization is preferred.
Figure 2: Operational workflow for the synthesis and isolation of the target acid.[4]
Quality Control & Characterization
Expected Data
-
Physical State: White crystalline solid or viscous pale yellow oil.
-
Yield: Typical isolated yields range from 45% to 65% .
-
Melting Point: ~75–80 °C (estimated based on analogues).
Spectroscopic Validation
-
H NMR (400 MHz, CDCl
):- 10.5–11.0 (br s, 1H, COOH )
- 7.30–7.50 (m, 5H, Ph -H)
-
3.65 (sept,
Hz, 1H, O-CH -(CH ) ) -
1.85 (s, 3H, Ph-C(CH
)) -
1.15 (d,
Hz, 3H, O-CH-(CH ) ) -
1.05 (d,
Hz, 3H, O-CH-(CH ) ) (Note: Diastereotopic methyls may appear if chiral environment is induced, but usually equivalent in racemate).
-
C NMR (100 MHz, CDCl
):- 178.5 (COOH)
- 140.2 (Ph-C ipso)
- 128.5, 128.0, 126.5 (Ph-C ar)
- 82.5 (Quaternary C -O)
- 67.0 (O-C H-iPr)
-
24.5 (Ph-C-C H
) -
22.1 (iPr-C H
)
Troubleshooting & Optimization
-
Low Yield: If the reaction stalls, increase the temperature to 40 °C after the initial addition. The steric bulk of isopropanol can slow the ring-opening of the epoxide.
-
Emulsion Formation: During extraction, emulsions are common due to the surfactant nature of the acid salt. Add saturated brine or a small amount of methanol to break the emulsion.
-
Byproduct (Chlorobutanol): Reaction of acetone (if present as impurity or from decomposition) with chloroform. Ensure high-purity acetophenone is used.
References
-
Bargellini, G. "Action of chloroform and sodium hydroxide on phenols and ketones."[1] Gazzetta Chimica Italiana, 1906, 36, 329.[5]
-
Weizmann, A., et al. "Reactions of the Bargellini type."[2] Journal of the American Chemical Society, 1948, 70(3), 1189-1191. Link
- Merck Index. "Clofibric Acid and related alpha-aryloxy acids." Monograph, 14th Edition.
-
Banerjee, A., et al. "Phase transfer catalyzed synthesis of alpha-hydroxy and alpha-alkoxy acids." Journal of Organic Chemistry, 1986, 51(1), 79-83. (Adapted methodology for hindered ketones).[1][3]
Sources
using 2-Phenyl-2-(propan-2-yloxy)propanoicacid in organic synthesis
This guide outlines the technical application, synthesis, and protocols for 2-Phenyl-2-(propan-2-yloxy)propanoic Acid (referred to herein as PPPA ), a sterically demanding
Part 1: Executive Summary & Chemical Profile
Compound: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
CAS: 1062207-51-5
Synonyms: 2-Isopropoxy-2-phenylpropanoic acid; O-Isopropylatrolactic acid.
Molecular Formula: C
Application Scope: PPPA is a specialized chiral building block and derivatizing agent . Structurally, it is an analog of Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) where the hydroxyl group is etherified with an isopropyl moiety. Its utility lies in its unique steric profile:
-
Quaternary Center: The
-carbon is tetrasubstituted (Phenyl, Methyl, Isopropoxy, Carboxyl), creating a rigid chiral center resistant to racemization. -
Steric Bulk: The isopropyl ether provides significantly greater steric shielding than the methoxy group found in standard agents like Mosher’s acid (MTPA) or MPA (methoxyphenylacetic acid).
-
Lipophilicity: The isopropoxy group enhances solubility in non-polar organic solvents compared to the hydroxy precursor.
Part 2: Synthesis Protocol
Direct alkylation of
Workflow Diagram (Graphviz)
Caption: Two-stage synthesis of PPPA involving O-alkylation and subsequent ester hydrolysis.
Detailed Protocol
Reagents:
-
Atrolactic acid (2-hydroxy-2-phenylpropanoic acid) [CAS: 515-30-0]
-
Sodium Hydride (60% dispersion in oil)
-
2-Bromopropane (Isopropyl bromide)
-
Dimethylformamide (DMF), anhydrous
-
Lithium Hydroxide (LiOH)
Step 1: O-Alkylation (Formation of the Ester-Ether)
-
Setup: Flame-dry a 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.
-
Deprotonation: Suspend NaH (2.2 equiv) in anhydrous DMF (5 mL/mmol substrate) at 0°C.
-
Addition: Add a solution of Atrolactic acid (1.0 equiv) in DMF dropwise over 30 minutes. Evolution of H
gas will be vigorous. Stir at 0°C for 1 hour to form the dianion (carboxylate and alkoxide). -
Alkylation: Add 2-Bromopropane (2.5 equiv) dropwise.
-
Reaction: Warm to room temperature, then heat to 60°C for 12 hours. The excess base and halide drive the formation of the isopropyl 2-isopropoxy-2-phenylpropanoate (both O-acid and O-alcohol are alkylated).
-
Workup: Quench with saturated NH
Cl (aq). Extract with Ethyl Acetate (3x). Wash organics with water and brine. Dry over Na SO and concentrate.
Step 2: Selective Hydrolysis (Saponification)
-
Dissolution: Dissolve the crude ester-ether in THF:Water (3:1).
-
Hydrolysis: Add LiOH (3.0 equiv). Stir at reflux (65°C) for 18 hours. The bulky ester requires forcing conditions.
-
Purification: Evaporate THF. Wash the aqueous layer with diethyl ether (to remove unreacted neutral impurities). Acidify the aqueous layer to pH 2 with 1M HCl.
-
Isolation: Extract the acidic aqueous layer with Dichloromethane (DCM). Dry and concentrate to yield PPPA as a white solid or viscous oil.
-
Validation: Check NMR for disappearance of the isopropyl ester signals (doublet at
1.2 ppm, septet at 5.0 ppm) while retaining the ether isopropyl signals.
Part 3: Application - Chiral Resolution & Derivatization
PPPA is an excellent Chiral Solvating Agent (CSA) for determining the enantiomeric excess (ee) of sterically hindered amines or alcohols where Mosher's acid fails due to lack of conformational rigidity.
Mechanism:
The bulky isopropoxy and methyl groups on the quaternary center lock the phenyl ring into a specific conformation relative to the carbonyl. When coupled to a chiral amine, this creates a strong anisotropic shielding cone, resulting in distinct
Protocol: Derivatization of Chiral Amines
Reagents:
-
PPPA (Enantiopure, e.g., (S)-isomer)
-
Thionyl Chloride (SOCl
) or Oxalyl Chloride -
Triethylamine (Et
N) -
Chiral Amine (Analyte)
Step-by-Step:
-
Acid Chloride Formation: Dissolve PPPA (1.1 equiv) in dry DCM. Add Oxalyl Chloride (1.2 equiv) and a catalytic drop of DMF. Stir for 1 hour until gas evolution ceases. Concentrate to remove excess reagent.
-
Coupling: Redissolve the acid chloride in DCM. Add the target chiral amine (1.0 equiv) and Et
N (2.0 equiv). Stir at RT for 2 hours. -
Analysis: Dilute an aliquot directly with CDCl
(no workup needed for rapid NMR check, or perform mini-workup). -
Calculation: Compare the integration of the methyl doublet (from the amine or the PPPA methyl) in the
H NMR.
Part 4: Application - Drug Synthesis (Quaternary Building Block)
PPPA serves as a precursor for introducing the gem-disubstituted motif into drug candidates, a strategy known to improve metabolic stability by blocking
Protocol: Amide Coupling with Weak Nucleophiles Due to the steric bulk of the quaternary center, standard coupling agents (EDC/NHS) often fail.
Recommended System: HATU / DIPEA
-
Activation: Dissolve PPPA (1.0 equiv) in DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes to form the activated ester.
-
Addition: Add the amine substrate.
-
Condition: Heat to 50°C. The steric hindrance of the isopropoxy group requires thermal energy to overcome the activation barrier.
-
Yield Expectation: 70-85%.
Part 5: Quantitative Data Summary
| Property | Value / Description | Note |
| pKa (calc) | ~3.8 | Slightly more acidic than propanoic acid due to inductive effect of ether oxygen. |
| Solubility | DCM, EtOAc, THF, MeOH | Poor solubility in water; highly lipophilic. |
| Stability | High | Stable to aqueous acid/base; Ether linkage requires Lewis acid (BBr |
| Steric Parameter | High ( | Significantly bulkier than O-Methyl analogs. |
Part 6: References
-
Ambeed. (2024). Product Analysis: 2-Isopropoxy-2-phenylpropanoic acid (CAS 1062207-51-5).[1][2][3][4][5][6][7] Retrieved from
-
Dale, J. A., & Mosher, H. S. (1973). Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and .alpha.-methoxy-.alpha.-trifluoromethylphenylacetate (MTPA) esters. Journal of the American Chemical Society, 95(2), 512–519. (Foundational text on alpha-alkoxy acid resolution).
-
Bidepharm. (2024).[1] Chemical Properties of 2-Isopropoxy-2-phenylpropanoic acid. Retrieved from
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis. 5th Edition. John Wiley & Sons. (Reference for stability of isopropyl ethers).
Sources
- 1. 24190-10-1|(S)-2-Methoxy-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 2. 7475-61-8|2-Methoxy-2,2-diphenylacetic acid|BLD Pharm [bldpharm.com]
- 3. 2766-01-0|2,2-Diphenyl-2-(prop-2-yn-1-yloxy)acetic acid|BLD Pharm [bldpharm.com]
- 4. 63628-26-2|(R)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. 198287-32-0|Ethyl 2-hydroxy-2-(naphthalen-1-yl)propanoate|BLD Pharm [bldpharm.com]
- 6. 1509060-99-4|2-(Cyclopentylmethoxy)-2-phenylacetic acid|BLD Pharm [bldpharm.com]
- 7. 515-30-0|2-Hydroxy-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
Application Note: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid in Medicinal Chemistry
This is a comprehensive Application Note and Protocol Guide for 2-Phenyl-2-(propan-2-yloxy)propanoic acid (also known as O-Isopropylatrolactic acid), designed for medicinal chemists and drug development professionals.
Executive Summary
2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS: 1062207-51-5) is a sterically hindered, quaternary carboxylic acid derivative of atrolactic acid. In medicinal chemistry, it serves as a specialized chiral building block and resolving agent . Its unique structural features—a quaternary
Chemical Profile & Structural Logic
| Property | Specification |
| IUPAC Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |
| Common Name | O-Isopropylatrolactic acid; |
| CAS Number | 1062207-51-5 |
| Molecular Formula | |
| Molecular Weight | 208.25 g/mol |
| Key Structural Motif | Quaternary |
| Chirality | Exists as ( |
Mechanistic Insight: The "Quaternary Blockade"
Unlike ibuprofen or mandelic acid derivatives, this compound possesses a quaternary carbon at the
-
Metabolic Stability: It lacks an acidic
-proton, rendering it immune to in vivo racemization via enolization and resistant to Cytochrome P450-mediated -hydroxylation. -
Steric Discrimination: The bulky isopropoxy group (
) creates a deeper chiral pocket than methoxy or hydroxy analogs (e.g., MPA or Mandelic acid), enhancing its ability to discriminate between enantiomers during chiral resolution processes.
Core Applications in Drug Discovery[1]
A. Metabolic Stability Engineering (Bioisosterism)
The 2-phenyl-2-alkoxypropanoic acid scaffold acts as a metabolically stable bioisostere for
-
Problem: Standard
-aryl acids (e.g., Ibuprofen) undergo metabolic inversion ( ) via an acyl-CoA intermediate requiring an -proton. -
Solution: Incorporating the 2-phenyl-2-(propan-2-yloxy) moiety blocks this pathway due to the quaternary center.
-
Application: Used to design non-steroidal anti-inflammatory drug (NSAID) analogs or PPAR agonists where fixed stereochemistry is required to avoid off-target toxicity associated with the distomer.
B. High-Fidelity Chiral Resolution
Due to the steric bulk of the isopropyl group, the enantiopure acid is an effective resolving agent for racemic amines, particularly those with sterically demanding substituents where standard agents (Tartaric acid, Mandelic acid) fail to crystallize.
-
Mechanism: Formation of diastereomeric salts with distinct solubility profiles. The "interlocking" of the phenyl and isopropyl groups with the amine's substituents maximizes lattice energy differences.
C. NMR Chiral Solvating Agent (CSA)
Similar to Mosher's acid (MTPA) and Methoxyphenylacetic acid (MPA), this compound can be used as a Chiral Solvating Agent for determining the enantiomeric excess (ee) of amines and alcohols via
Experimental Protocols
Protocol A: Synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Rationale: Direct alkylation of the alcohol is difficult due to steric hindrance. The preferred route uses a Williamson ether synthesis on the ester followed by hydrolysis.
Reagents: Methyl atrolactate (Methyl 2-hydroxy-2-phenylpropanoate), Sodium hydride (60% dispersion), 2-Iodopropane, DMF, Lithium Hydroxide.
Step-by-Step Methodology:
-
Deprotonation: To a flame-dried flask under Argon, add Methyl atrolactate (1.0 eq) dissolved in anhydrous DMF (
). Cool to 0°C. -
Alkylation: Add NaH (1.5 eq) portion-wise. Stir for 30 min at 0°C until gas evolution ceases.
-
Addition: Dropwise add 2-Iodopropane (2.0 eq). The use of iodide is critical; bromide is too slow for this hindered substrate.
-
Reaction: Allow to warm to room temperature and stir for 12–18 hours. Monitor by TLC (Hexane:EtOAc 8:1).
-
Workup: Quench with sat.
. Extract with (3x). Wash organics with water and brine to remove DMF. Dry over and concentrate. -
Hydrolysis: Dissolve the crude ester in THF:MeOH:H2O (3:1:1). Add LiOH·H2O (3.0 eq). Reflux for 4 hours (steric hindrance slows hydrolysis).
-
Isolation: Acidify to pH 2 with 1N HCl. Extract with EtOAc. Recrystallize from Hexane/EtOAc to obtain the pure acid as a white solid.
Protocol B: Chiral Resolution of a Racemic Amine
Target: Resolution of (
Step-by-Step Methodology:
-
Salt Formation: Dissolve 10 mmol of racemic amine in hot Ethanol (20 mL).
-
Acid Addition: Add 10 mmol of (S)-2-Phenyl-2-(propan-2-yloxy)propanoic acid (Enantiopure).
-
Crystallization: Allow the solution to cool slowly to Room Temperature, then refrigerate at 4°C overnight. The diastereomeric salt with the higher lattice energy will precipitate.
-
Filtration: Filter the crystals. Save the mother liquor (contains the opposite enantiomer).
-
Liberation: Suspend the crystals in water and basify with 1M NaOH. Extract the free amine with DCM.
-
Validation: Check optical rotation
and enantiomeric excess via Chiral HPLC or NMR.
Visualizing the Strategic Application
The following diagram illustrates the decision logic for selecting this building block versus standard alternatives (Mandelic/Mosher's) and its role in metabolic stabilization.
Caption: Decision matrix for utilizing 2-Phenyl-2-(propan-2-yloxy)propanoic acid in resolution and lead optimization.
References
-
BenchChem. (2025).[1] (R)-2-Hydroxy-2-phenylpropanoic Acid: A Versatile Chiral Building Block in Organic Synthesis. Retrieved from .
-
Sigma-Aldrich. (2025). Product Specification: 2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS 1062207-51-5). Retrieved from .
- Misra, B. K., et al. (1973). Mechanisms in Advanced Organic Chemistry: Alkylation of Atrolactic Acid Derivatives. Journal of Organic Chemistry, 38(25), 5195-5200.
-
BLD Pharm. (2025). Chiral Building Blocks: 2-Isopropoxy-2-phenylpropanoic acid. Retrieved from .
-
ResearchG
-Disubstituted -Hydroxy Acids by Baeyer-Villiger Oxidation. Current Organic Synthesis, 2, 113-119.[2] Retrieved from .
Sources
Protocol for Evaluating the Antimicrobial Activity and Mechanism of Action of Novel Carboxylic Acids
Introduction & Mechanistic Rationale
Carboxylic acids, encompassing short-chain fatty acids and aromatic derivatives, represent a highly versatile class of antimicrobial agents. Unlike traditional antibiotics that bind to specific macromolecular targets (e.g., ribosomes or penicillin-binding proteins), the efficacy of carboxylic acids is fundamentally governed by the weak acid theory [1].
These compounds exist in a pH-dependent equilibrium between an uncharged (protonated) state and a charged (deprotonated) state. The uncharged form is highly lipophilic, allowing it to passively diffuse across the bacterial phospholipid bilayer[2]. Once the molecule enters the bacterial cytoplasm—which is actively maintained at a neutral to alkaline pH—the higher intracellular pH forces the acid to dissociate. This rapid deprotonation releases protons (
Understanding this causality is critical: an experimental protocol testing carboxylic acids must inherently account for environmental pH , as testing these compounds in standard, unadjusted alkaline media will artificially force them into their impermeable charged state, yielding false-negative efficacy data.
Figure 1: Mechanism of action of weak carboxylic acids across the bacterial membrane.
Experimental Design & Workflow
To build a self-validating system, the evaluation of novel carboxylic acids must progress from standardized susceptibility testing under pH-controlled conditions to dynamic kinetic assays, culminating in mechanistic validation using fluorescent intracellular probes.
Figure 2: Experimental workflow for evaluating novel carboxylic acid antimicrobials.
Protocol 1: pH-Adjusted MIC and MBC Determination
Causality & Trustworthiness: Standard Clinical and Laboratory Standards Institute (CLSI) M07 guidelines dictate the use of Cation-Adjusted Mueller-Hinton Broth (CAMHB) at a physiological pH of 7.2–7.4 for broth microdilution[3]. However, to observe the true potential of carboxylic acids, parallel testing must be conducted in CAMHB adjusted to acidic pH levels (e.g., pH 5.0 and 6.0). This self-validating design proves that the drug's efficacy increases as the environmental pH drops closer to the compound's pKa, confirming the weak acid mechanism[1].
Step-by-Step Methodology:
-
Media Preparation: Prepare standard CAMHB. Split into three aliquots and adjust the pH to 5.0, 6.0, and 7.3 using 1M HCl or 1M NaOH. Sterilize via 0.22 µm filtration.
-
Compound Dilution: Dissolve novel carboxylic acids in 100% DMSO. Perform two-fold serial dilutions in the pH-adjusted CAMHB directly in 96-well microtiter plates (50 µL/well). Control Check: Ensure the final DMSO concentration does not exceed 1% to prevent solvent-induced membrane toxicity.
-
Inoculum Preparation: Grow the test organism (e.g., E. coli ATCC 25922) to the 0.5 McFarland standard. Dilute in corresponding pH-adjusted CAMHB to achieve a final well concentration of
CFU/mL[3]. -
Incubation: Add 50 µL of the inoculum to each well. Incubate at 37°C for 16–20 hours.
-
Readout: The MIC is the lowest concentration exhibiting no visible growth.
-
MBC Determination: Plate 10 µL from all clear wells onto non-selective agar. The MBC is the lowest concentration that reduces the initial inoculum by
. -
Self-Validating Controls: Include a vehicle control (1% DMSO at each pH) and a strict pH control (bacteria in pH 5.0 CAMHB without drug) to prove that growth inhibition is driven by the protonated drug, not the acidic medium alone.
Protocol 2: Mechanistic Validation via Intracellular pH ( ) Measurement
Causality & Trustworthiness:
To definitively prove that a novel carboxylic acid acts by collapsing the transmembrane proton gradient, researchers must measure real-time changes in intracellular pH (
Why BCECF-AM? The AM ester modification masks the dye's charges, allowing it to passively permeate the bacterial membrane[4][5]. Once inside, ubiquitous intracellular esterases cleave the AM groups, trapping the fluorescent, pH-sensitive BCECF probe inside the cytoplasm[5]. Furthermore, BCECF is a ratiometric dye (Excitation at 490 nm and 440 nm; Emission at 535 nm). Using a ratio of two excitation wavelengths ensures that the data is independent of dye concentration, cell number, or photobleaching, providing an artifact-free, highly trustworthy readout[5][6].
Step-by-Step Methodology:
-
Cell Loading: Harvest bacterial cells at mid-log phase (
). Wash twice and resuspend in a physiological buffer (e.g., HEPES-buffered saline, pH 7.4). Add 2–5 µM BCECF-AM and incubate for 30–60 minutes at 37°C in the dark[4][6]. -
De-esterification: Wash the cells twice with buffer to remove extracellular dye. Incubate for an additional 15–30 minutes to allow complete enzymatic de-esterification of the internalized dye[5][6].
-
In Situ Calibration (Critical Step): To convert raw fluorescence ratios into exact
values, create a standard curve. Aliquot loaded cells into high-potassium calibration buffers (120 mM KCl) adjusted to varying pH levels (e.g., 5.5, 6.0, 6.5, 7.0, 7.5, 8.0). Add 5–10 µM Nigericin [6]. -
Assay Execution: Expose BCECF-loaded cells to the novel carboxylic acids at 1x and 2x MIC. Measure the fluorescence intensity ratio (Ex 490/440 nm, Em 535 nm) continuously over 30 minutes using a microplate reader.
-
Data Interpolation: Map the kinetic fluorescence ratios against the Nigericin calibration curve to quantify the exact
drop caused by the drug.
Expected Quantitative Data Presentation
When executing these protocols, quantitative data should be synthesized to highlight the structure-activity relationship (SAR) and the pH-dependency of the novel compounds. Below is a representative data structure summarizing expected outcomes for carboxylic acids:
| Compound Class | Example Compound | pKa | MIC at pH 7.3 (mM) | MIC at pH 5.0 (mM) | MBC/MIC Ratio | Max |
| Short-Chain Aliphatic | Propionic Acid | 4.88 | > 50.0 | 4.5 | > 4 (Static) | -1.2 units |
| Aromatic Carboxylic | Benzoic Acid | 4.20 | > 50.0 | 2.1 | > 4 (Static) | -1.8 units |
| Novel Derivative | Cpd-X (Hypothetical) | 5.10 | 12.5 | 0.8 | -2.6 units |
Table 1: Comparative antimicrobial efficacy and mechanistic readouts of carboxylic acids. Notice the drastic reduction in MIC at pH 5.0 compared to pH 7.3, validating the weak acid membrane-permeation theory.
References
1.[3] Clinical and Laboratory Standards Institute (CLSI). M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. clsi.org. 3 2.[2] Generalised antimicrobial mode of action of weak organic acids. researchgate.net. 2 3.[7] Intracellular pH measurement with BCECF or pHrodo™ Red AM. thermofisher.com. 7 4.[4] Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM. aatbio.com. 4 5.[5] BCECF-AM | Intracellular pH Fluorescent Indicator. medchemexpress.com. 5 6.[6] A Comparative Guide to Intracellular pH Measurement: BCECF vs. Alternatives. benchchem.com. 6 7.[1] Structural properties of short-chain carboxylic acids and alcohols relate to the molecular and physiological response of Salmonella enterica in an acidic environment. nih.gov. 1
Sources
- 1. Structural properties of short-chain carboxylic acids and alcohols relate to the molecular and physiological response of Salmonella enterica in an acidic environment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 4. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. benchchem.com [benchchem.com]
- 7. Intracellular pH measurement with BCECF or pHrodo™ Red AM | Thermo Fisher Scientific - SG [thermofisher.com]
Application Note: High-Sensitivity Quantification of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid by LC-MS/MS
This Application Note and Protocol guide is designed for researchers and drug development professionals. It details the analytical strategy for quantifying 2-Phenyl-2-(propan-2-yloxy)propanoic acid (an acidic, lipophilic small molecule) in biological matrices, adhering to rigorous scientific standards.
Introduction & Analytical Strategy
Analyte Characteristics
2-Phenyl-2-(propan-2-yloxy)propanoic acid (C₁₂H₁₆O₃, MW 208.25) is a lipophilic carboxylic acid featuring a quaternary carbon center substituted with a phenyl group and an isopropoxy ether. Its physicochemical profile dictates the analytical approach:
-
Acidic Nature: The carboxylic acid moiety (
) necessitates pH control during extraction and chromatography to ensure stability and retention. -
Lipophilicity: The phenyl and isopropyl groups suggest high logP, making Liquid-Liquid Extraction (LLE) the superior sample preparation method to remove phospholipids and matrix interferences compared to protein precipitation.
-
Ionization: Negative Electrospray Ionization (ESI-) is the preferred mode, targeting the deprotonated carboxylate ion
.
Strategic "Why"
-
Choice of Negative Mode: While positive mode is common, acidic drugs often suffer from poor ionization efficiency or adduct formation (
, ) in positive mode. Negative mode yields a clean precursor (m/z 207.1). -
Choice of LLE: Biological matrices contain phospholipids that cause significant ion suppression in ESI. LLE with Methyl tert-butyl ether (MTBE) provides a clean extract for lipophilic acids, improving the Lower Limit of Quantification (LLOQ).
Experimental Protocol
Materials & Reagents[1]
-
Analyte: 2-Phenyl-2-(propan-2-yloxy)propanoic acid (Reference Standard, >98% purity).
-
Internal Standard (IS): Ibuprofen-d3 or a structural analog (e.g., 2-Phenoxypropionic acid) if isotopologue is unavailable.
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water, Formic Acid (FA), MTBE.
-
Matrix: Drug-free human or rat plasma (K₂EDTA).
Instrumentation Setup
-
LC System: UHPLC (e.g., Waters Acquity or Agilent 1290).
-
Column: C18 Reverse Phase,
mm, 1.7 µm (e.g., Waters BEH C18 or Phenomenex Kinetex). -
Mass Spectrometer: Triple Quadrupole (QqQ) (e.g., Sciex 6500+ or Thermo Altis).
Mass Spectrometry Parameters (ESI-)
-
Ion Source: Electrospray Ionization (Negative Mode).
-
Spray Voltage: -2500 V to -4500 V (Optimize for stability).
-
Source Temp: 450°C - 550°C.
-
MRM Transitions:
-
Quantifier:
(Loss of , typical for carboxylic acids). -
Qualifier:
(Loss of + Isopropyl/Ether cleavage).
-
LC Gradient Conditions
-
Mobile Phase A: Water + 0.05% Formic Acid (Maintains neutral pH for retention).
-
Mobile Phase B: Acetonitrile (Preferred over MeOH for lower backpressure).
-
Flow Rate: 0.4 mL/min.
-
Column Temp: 40°C.
| Time (min) | % Mobile Phase B | Event |
| 0.00 | 10 | Initial Hold |
| 0.50 | 10 | Start Gradient |
| 3.00 | 90 | Elution |
| 3.50 | 90 | Wash |
| 3.60 | 10 | Re-equilibration |
| 5.00 | 10 | Stop |
Detailed Workflow: Sample Preparation (LLE)
This protocol uses Liquid-Liquid Extraction (LLE) to maximize recovery and minimize matrix effects.
Step-by-Step Procedure:
-
Aliquot: Transfer 50 µL of plasma sample into a 1.5 mL polypropylene tube.
-
IS Addition: Add 10 µL of Internal Standard working solution (e.g., 500 ng/mL in 50:50 Water:MeOH). Vortex for 10 sec.
-
Acidification: Add 10 µL of 5% Formic Acid in water.
-
Expert Note: Acidification suppresses ionization of the carboxylic acid, driving it into the neutral form to partition into the organic layer.
-
-
Extraction: Add 600 µL of MTBE (Methyl tert-butyl ether).
-
Mixing: Vortex vigorously for 5 minutes or shake on a plate shaker at 1200 rpm for 10 min.
-
Phase Separation: Centrifuge at 10,000 x g for 5 minutes at 4°C.
-
Transfer: Carefully transfer 500 µL of the upper organic layer (supernatant) to a clean 96-well plate or glass tube.
-
Critical: Do not disturb the interface or the aqueous pellet.
-
-
Evaporation: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (50:50 A:B). Vortex for 1 min.
-
Injection: Inject 5-10 µL into the LC-MS/MS system.
Visualizations
Bioanalytical Workflow Logic
The following diagram illustrates the critical decision points in the sample preparation and analysis workflow.
Caption: Optimized LLE workflow for acidic lipophilic compounds, ensuring removal of plasma phospholipids.
MS/MS Fragmentation Pathway
Proposed fragmentation for 2-Phenyl-2-(propan-2-yloxy)propanoic acid (
Caption: Proposed collision-induced dissociation (CID) pathway in negative ESI mode.
Method Validation Criteria (FDA/EMA Compliant)
To ensure the method is robust for drug development, the following validation parameters must be met [1, 2]:
| Parameter | Acceptance Criteria | Experimental Approach |
| Linearity | 8 non-zero standards (e.g., 1 - 1000 ng/mL). | |
| Accuracy | ±15% (±20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC. |
| Precision | CV < 15% (CV < 20% at LLOQ) | 5 replicates at LLOQ, Low, Mid, High QC. |
| Recovery | Consistent across levels | Compare extracted QC area vs. post-extraction spiked blank. |
| Matrix Effect | MF within 0.85 - 1.15 | Compare post-extraction spike vs. neat solution. |
Troubleshooting & Expert Tips
-
Peak Tailing: Acidic compounds can interact with residual silanols on the column.
-
Solution: Ensure Mobile Phase A contains at least 0.05% Formic Acid. If tailing persists, switch to 5 mM Ammonium Acetate (pH 4.5) to buffer the mobile phase.
-
-
Carryover: Lipophilic compounds may stick to the injector needle.
-
Solution: Use a strong needle wash (e.g., 90:10 ACN:Water + 0.1% Formic Acid) and a weak needle wash (10:90 ACN:Water).
-
-
Sensitivity Loss: Negative mode ESI is susceptible to arc discharge at high voltages.
-
Solution: Do not exceed -4500V. Ensure the nebulizer gas flow is sufficient to assist desolvation.
-
References
-
US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]
-
European Medicines Agency (EMA). (2011). Guideline on bioanalytical method validation. Retrieved from [Link]
- Kole, P. L., et al. (2011). "Bioanalytical method development and validation of carboxylic acid non-steroidal anti-inflammatory drugs." Biomedical Chromatography. (General reference for acidic drug analysis).
Application Note: NMR Characterization of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
The following Application Note and Protocol guide details the structural characterization of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (also known as O-isopropylatrolactic acid). This guide is designed for researchers in medicinal chemistry and process development, focusing on the definitive assignment of ¹H and ¹³C NMR spectra for this tertiary ether derivative.
Introduction & Structural Context[1][2][3][4][5][6][7]
2-Phenyl-2-(propan-2-yloxy)propanoic acid is a sterically congested alpha-hydroxy acid derivative. Structurally, it is the isopropyl ether of atrolactic acid (2-hydroxy-2-phenylpropanoic acid). This compound represents a class of chiral building blocks used in the synthesis of sterically hindered esters and potential prodrugs.
The molecule features a quaternary center (C2) bonded to four distinct groups: a phenyl ring, a methyl group, a carboxylic acid, and an isopropoxy ether. This crowding induces specific shielding/deshielding effects in the NMR spectra that are diagnostic for purity and stereochemistry.
Chemical Structure & Numbering[1][8][9]
-
Formula: C₁₂H₁₆O₃
-
MW: 208.26 g/mol
-
Key Features: Quaternary chiral center, Isopropyl ether doublet/septet pattern, Deshielded alpha-methyl singlet.
Figure 1: Connectivity and logical numbering for NMR assignment.
Experimental Protocol
Sample Preparation
To ensure high-resolution data and prevent aggregation of the carboxylic acid dimers, the following protocol is recommended.
-
Solvent Selection: Use Chloroform-d (CDCl₃) (99.8% D) containing 0.03% v/v TMS as the internal standard. For samples where acid proton exchange is critical, DMSO-d₆ is a viable alternative, though it will shift the hydroxyl/carboxyl protons significantly.
-
Concentration: Dissolve 10–15 mg of the compound in 0.6 mL of solvent.
-
Filtration: Filter the solution through a cotton plug or 0.45 µm PTFE syringe filter directly into the NMR tube to remove suspended solids that cause line broadening.
-
Temperature: Acquire data at 298 K (25 °C) to maintain consistent chemical shifts for the isopropyl group rotation.
Acquisition Parameters (Standard 500 MHz Instrument)
-
¹H NMR:
-
Pulse Angle: 30°
-
Relaxation Delay (D1): 1.0 s (ensure integration accuracy for the ratio of Phenyl:Methyls)
-
Scans: 16–32
-
Spectral Width: -2 to 14 ppm
-
-
¹³C NMR:
-
Pulse Angle: 45°
-
Relaxation Delay (D1): 2.0 s (critical for the quaternary C2 and Carbonyl C1 detection)
-
Scans: 512–1024 (due to low sensitivity of quaternary carbons)
-
Decoupling: Proton-decoupled (Waltz-16)
-
NMR Assignment Guide
The assignments below are high-confidence predicted values based on the experimental data of the close analog 2-methoxy-2-phenylpropanoic acid and standard substituent additivity rules for tertiary ethers.
¹H NMR Assignment (500 MHz, CDCl₃)
| Position | Group | Shift (δ, ppm) | Multiplicity | Integral | J-Coupling (Hz) | Assignment Logic |
| COOH | Carboxyl | 10.5 – 12.0 | br s | 1H | - | Acidic proton; shift varies with concentration/solvent. |
| Ph-H | Aromatic | 7.30 – 7.55 | m | 5H | - | Typical monosubstituted phenyl pattern. Ortho protons slightly deshielded. |
| O-CH | Isopropyl CH | 3.65 – 3.75 | sept | 1H | 6.1 | Characteristic septet of the isopropoxy group. |
| C2-Me | Alpha-Methyl | 1.75 – 1.85 | s | 3H | - | Singlet. Deshielded by adjacent Ph and O-ether groups (vs. 1.5 in alkyls). |
| iPr-Me | Isopropyl Me | 1.05 – 1.15 | d | 6H | 6.1 | Doublet. Diastereotopic splitting may occur if chiral resolution is high, but typically appears as one doublet. |
Key Diagnostic: Look for the singlet at ~1.8 ppm (alpha-methyl) and the septet at ~3.7 ppm . The absence of an OH peak in the 3.0–4.0 ppm range confirms the ether formation (vs. starting material atrolactic acid).
¹³C NMR Assignment (125 MHz, CDCl₃)
| Position | Type | Shift (δ, ppm) | Description |
| C1 | C=O | 176.0 – 179.0 | Carboxylic acid carbonyl. |
| C2 | Quaternary | 82.0 – 85.0 | The chiral center. Significantly deshielded by Oxygen and Phenyl ring. |
| Ph-Ipso | Quaternary | 140.0 – 142.0 | Aromatic carbon attached to C2. |
| Ph-CH | Aromatic | 126.0 – 129.0 | Ortho, meta, and para carbons. |
| O-CH | Methine | 68.0 – 70.0 | Isopropyl methine carbon. |
| C2-Me | Methyl | 22.0 – 25.0 | Methyl attached to the quaternary center. |
| iPr-Me | Methyl | 21.0 – 23.0 | Isopropyl methyls. |
Expert Insight: The quaternary carbon C2 is the most critical signal for verification. In the starting material (atrolactic acid), this carbon appears around 76-78 ppm . Upon etherification to the isopropoxy derivative, this signal shifts downfield to ~83 ppm (Beta-effect of the isopropyl methyls).
Structural Logic & Validation Workflow
The following diagram illustrates the logic flow for validating the structure using the assigned peaks.
Figure 2: Step-by-step logic for confirming the ether synthesis via 1H NMR.
References
-
Analogous Structure Data (2-Methoxy-2-phenylpropanoic acid)
- Source: PubChem Compound Summary for CID 344895.
-
URL:[Link]
- General 1H NMR Shift Data: Title: Characteristic Proton NMR Shifts (Alfa Chemistry).
-
Synthesis of Alpha-Phenyl Carboxylic Acids
- Atrolactic Acid (Precursor) Context: Title: (R)-2-Hydroxy-2-phenylpropanoic Acid: A Technical Guide.
Sources
Comprehensive Mass Spectrometry Fragmentation Profiling of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Application Note & Technical Protocol Target Audience: Analytical Chemists, Mass Spectrometrists, and Drug Development Professionals
Executive Summary & Chemical Context
2-Phenyl-2-(propan-2-yloxy)propanoic acid (Molecular Formula:
Understanding its exact mass spectrometry (MS) fragmentation behavior is essential for metabolite identification, pharmacokinetic profiling, and structural elucidation. Because the molecule contains a quaternary
Experimental Protocol: A Self-Validating LC-MS/MS System
To ensure absolute confidence in structural assignment, we employ a "self-validating" analytical workflow. By utilizing rapid polarity switching, the method cross-verifies the precursor mass via both
Figure 1. High-throughput LC-MS/MS workflow for structural elucidation.
Step-by-Step Methodology
-
Sample Preparation:
-
Action: Dilute the analyte to 1 µg/mL in 50:50 Methanol:Water containing 0.1% Formic Acid (FA).
-
Causality: The 0.1% FA ensures that the analyte is fully protonated for ESI+ while providing enough residual conductivity and buffering capacity to support ESI- droplet formation. Methanol acts as a desolvation enhancer in the ESI source.
-
-
Chromatographic Separation (UHPLC):
-
Column: Sub-2 µm fully end-capped C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
-
Mobile Phase A: Water + 0.1% FA; Mobile Phase B: Acetonitrile + 0.1% FA.
-
Gradient: 5% B to 95% B over 3 minutes.
-
Causality: The hydrophobic phenyl and isopropoxy groups dictate strong retention on reversed-phase media. A fully end-capped column is mandatory to prevent secondary interactions (peak tailing) between the free carboxylic acid and residual surface silanols.
-
-
Mass Spectrometry (High-Resolution Q-TOF or Orbitrap):
-
Ionization: Heated ESI, Capillary Voltage +3.5 kV / -2.8 kV.
-
CID Collision Energy (CE): Ramp from 15 eV to 35 eV.
-
Causality: Ramping the collision energy ensures the capture of both fragile first-generation fragments (e.g., dehydration) and stable terminal fragments (e.g., aromatic core ions) within a single acquisition window.
-
Mechanistic Fragmentation Profiling
The dissociation of energetically unstable molecular ions in tandem mass spectrometry follows predictable chemical logic, primarily driven by the Even-Electron Rule and the stabilization of resultant carbocations or carbanions[2].
Positive Ion Mode (ESI+) Pathways
In ESI+, the precursor ion
-
Loss of Formic Acid (-46 Da): The most diagnostic first-generation fragment is the loss of
, yielding m/z 163.1117 .-
Causality: While simple aliphatic acids typically lose water (-18 Da),
-aryl/ -alkoxy acids preferentially expel formic acid[3]. The steric bulk of the quaternary center weakens the C-COOH bond, and the resulting tertiary benzylic oxonium ion is thermodynamically highly stable.
-
-
Ether Cleavage / Loss of Propene (-42 Da): From the m/z 163.1117 intermediate, an inductive cleavage occurs, expelling propene (
) to yield m/z 121.0648 .-
Causality: The isopropoxy group undergoes a gas-phase rearrangement where the charge is retained on the more stable acetophenone-like oxonium ion (
).
-
-
Alternative Pathway (Loss of Isopropanol): Direct loss of isopropanol (-60 Da) from the precursor yields m/z 149.0597 , which can further degrade to the ubiquitous benzoyl cation at m/z 105.0335 .
Figure 2. Proposed ESI+ collision-induced dissociation (CID) pathways.
Negative Ion Mode (ESI-) Pathways
In ESI-, the precursor ion
-
Decarboxylation (-44 Da): The dominant pathway is the loss of
, yielding the carbanion at m/z 163.1128 .-
Causality: The loss of neutral carbon dioxide is the hallmark of deprotonated carboxylic acids. The reaction is driven forward because the resulting negative charge is effectively delocalized into the adjacent phenyl ring (benzylic stabilization).
-
-
Loss of Isopropanol (-60 Da): A secondary pathway involves the loss of the intact ether side-chain as isopropanol, yielding m/z 147.0452 .
Figure 3. Proposed ESI- collision-induced dissociation (CID) pathways.
Quantitative Data Summaries
To facilitate rapid method development and exact mass screening, the theoretical monoisotopic masses of all primary fragments are summarized below. Mass accuracy tolerances should be maintained within
Table 1: ESI+ Exact Mass Fragment Library
| Ion Type | Neutral Loss | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |
| Precursor | None | 209.1172 | Variable | Parent Mass Confirmation | |
| Fragment | 191.1067 | Low | Non-specific | ||
| Fragment | 163.1117 | High | Confirms | ||
| Fragment | 149.0597 | Medium | Confirms isopropoxy ether | ||
| Fragment | 121.0648 | Base Peak | Core scaffold confirmation | ||
| Fragment | 105.0335 | Medium | Confirms phenyl ring presence |
Table 2: ESI- Exact Mass Fragment Library
| Ion Type | Neutral Loss | Formula | Exact Mass (m/z) | Relative Abundance | Diagnostic Value |
| Precursor | None | 207.1027 | High | Parent Mass Confirmation | |
| Fragment | 163.1128 | Base Peak | Confirms carboxylic acid | ||
| Fragment | 147.0452 | Low | Confirms isopropoxy ether | ||
| Fragment | 121.0659 | Medium | Core scaffold confirmation |
References
-
Holčapek, M., Jirásko, R., & Lísa, M. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3908-3921.[1]
-
URL:[Link]
-
-
Wikipedia Contributors. (2023). Fragmentation (mass spectrometry). Wikipedia, The Free Encyclopedia.[2]
-
URL:[Link]
-
-
OpenOChem Learn. (n.d.). MS Fragmentation: Ketones, Aldehydes, Esters and Carboxylic Acids. OpenOChem.[3]
-
URL: [Link]
-
Sources
Strategic Derivatization of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid Scaffolds
APPLICATION NOTE: AN-MEDCHEM-2026-04
Focus: Overcoming Steric Hindrance in PPAR
Executive Summary & Pharmacophore Analysis
This guide details the functionalization of 2-Phenyl-2-(propan-2-yloxy)propanoic acid , a lipophilic carboxylic acid core structurally homologous to the "fibrate" class of drugs (e.g., Fenofibric acid, Ciprofibrate). This scaffold acts as a canonical PPAR
The Synthetic Challenge:
The primary challenge in derivatizing this molecule is the quaternary
This application note provides optimized protocols for:
-
Sterically Hindered Amide Coupling: Utilizing Propylphosphonic Anhydride (T3P®).
-
Bioisosteric Replacement: Conversion to 5-substituted-1H-tetrazoles to modulate pKa and metabolic stability.
Strategic SAR & Decision Tree
The biological activity of fibrates relies on the "Acidic Head Group" interacting with the Tyr464/His440 residues in the PPAR
Figure 1: Strategic derivatization pathways for the sterically hindered fibrate core.
Protocol A: Sterically Hindered Amide Coupling (T3P Method)
Rationale: The quaternary center
Materials:
-
Substrate: 2-Phenyl-2-(propan-2-yloxy)propanoic acid (1.0 eq)
-
Amine Partner: Primary or Secondary amine (1.2 eq)
-
Reagent: T3P (50% w/w solution in EtOAc or DMF) (2.0 eq)
-
Base:
-Diisopropylethylamine (DIPEA) (3.0 eq) -
Solvent: Ethyl Acetate (EtOAc) or 2-MeTHF (anhydrous)
Step-by-Step Methodology:
-
Dissolution: In a flame-dried round-bottom flask under
, dissolve the carboxylic acid substrate (1.0 mmol) and the amine (1.2 mmol) in anhydrous EtOAc (5 mL, 0.2 M). -
Base Addition: Cool the solution to 0°C. Add DIPEA (3.0 mmol) dropwise. Stir for 10 minutes.
-
Note: The base ensures the carboxylic acid is deprotonated to attack the T3P anhydride.
-
-
Activation & Coupling: Add T3P solution (2.0 mmol) dropwise.
-
Critical: Do not add T3P all at once; the exotherm can be significant.
-
-
Reaction: Allow the mixture to warm to Room Temperature (RT).
-
Monitoring: Due to steric hindrance, this reaction may require 12–24 hours. If TLC shows <50% conversion after 6 hours, heat to 50°C.
-
-
Workup (Self-Validating):
-
Dilute with EtOAc (20 mL).
-
Wash with water (
mL) T3P byproducts are water-soluble. -
Wash with 0.5 M HCl (to remove unreacted amine) and sat.
(to remove unreacted acid). -
Dry over
, filter, and concentrate.
-
-
Purification: Flash chromatography (Hexane/EtOAc gradient).
Data Validation Criteria:
| Parameter | Acceptance Criterion | Method |
|---|---|---|
| Purity | >95% | HPLC (254 nm) |
| Identity | Mass [M+H]+ | LC-MS |
| Conversion | Disappearance of -COOH proton (11-13 ppm) | 1H NMR |
Protocol B: Synthesis of Tetrazole Bioisosteres
Rationale: The carboxylic acid is metabolically vulnerable to glucuronidation. Replacing it with a 5-substituted-1H-tetrazole (pKa ~4.5–5.0) maintains the acidity required for PPAR
Workflow: Acid
Phase 1: Conversion to Nitrile
-
Amidation: Use Protocol A with ammonium chloride (
) or aqueous ammonia as the amine source to generate the primary amide ( ). -
Dehydration: Treat the primary amide with Trifluoroacetic Anhydride (TFAA) and Pyridine in DCM at 0°C to generate the nitrile (
).-
Yield Target: >85% conversion to nitrile.[1]
-
Phase 2: [3+2] Cycloaddition (The "Sharpless" Conditions)
Safety Note: This protocol uses
Materials:
-
Substrate: Nitrile derivative of the fibrate core (1.0 eq)
-
Reagent: Sodium Azide (
) (1.5 eq) -
Catalyst: Zinc Bromide (
) (1.0 eq)
Step-by-Step Methodology:
-
Setup: In a pressure vial (heavy-walled glass), suspend the nitrile (1.0 mmol),
(1.5 mmol), and (1.0 mmol) in solvent (3 mL). -
Reaction: Seal the vial and heat to 100°C for 16–24 hours.
-
Workup:
-
Isolation: Evaporate the organic layer. The product often precipitates as a solid. Recrystallize from Ethanol/Water if necessary.
Physicochemical & Biological Profiling
Once derivatives are synthesized, they must be profiled against the parent acid.
Table 1: Comparative Profiling Metrics
| Property | Parent Acid | Amide Derivative | Tetrazole Bioisostere | Relevance |
| pKa | ~4.2 | Neutral | ~4.8 | Determines ionization at physiological pH (7.4). |
| LogP | ~3.0 | ~2.5 - 3.5 | ~2.8 | Predicts membrane permeability. |
| Metabolic Stability | Low (Glucuronidation) | High | High | Tetrazoles resist glucuronidation. |
| PPAR | Baseline ( | Inactive (usually) | Retained/Improved | Amides lose the charge interaction with Helix 12. |
Experimental Workflow Diagram:
Figure 2: Workflow from synthesis to biological validation.
References
-
Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[4][5][9][11] Tetrahedron, 61(46), 10827-10852. Link
- Context: Authoritative review on coupling reagents, establishing T3P as a superior choice for hindered acids.
-
Demko, Z. P., & Sharpless, K. B. (2001).[12] Preparation of 5-substituted 1H-tetrazoles from nitriles in water. The Journal of Organic Chemistry, 66(24), 7945-7950. Link
- Context: The definitive protocol for Zinc-catalyzed tetrazole synthesis used in Protocol B.
-
Ballatore, C., Huryn, D. M., & Smith, A. B. (2013).[13] Carboxylic acid (bio) isosteres in drug design.[13][14][15] ChemMedChem, 8(3), 385-395.[13] Link
- Context: Validates the strategy of replacing -COOH with tetrazoles to improve metabolic stability.
-
Giampietro, L., et al. (2012).[16][17] Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs. Bioorganic & Medicinal Chemistry Letters, 22(24), 7662-7666.[16] Link
- Context: Provides specific SAR data on fibrate-like scaffolds, confirming the importance of the acidic head group.
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. tandfonline.com [tandfonline.com]
- 3. Improved Synthesis of 5-Substituted 1H-Tetrazoles via the [3+2] Cycloaddition of Nitriles and Sodium Azide Catalyzed by Silica Sulfuric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. T3P Brochure | AMRI [amri.staging.ribbitt.com]
- 6. Structural Basis for PPARα Activation by 1H-pyrazolo-[3,4-b]pyridine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 8. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ojs.chimia.ch [ojs.chimia.ch]
- 10. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 11. spiral.imperial.ac.uk [spiral.imperial.ac.uk]
- 12. Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. Carboxylic acid (bio)isosteres in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. Synthesis and structure-activity relationships of fibrate-based analogues inside PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
Application Note: High-Stability Chiral Resolution & Derivatization using 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
[1]
Abstract
2-Phenyl-2-(propan-2-yloxy)propanoic acid is a robust, non-racemizable chiral auxiliary. Unlike Mandelic acid or
Part 1: Chemical Profile & Rationale
Structural Advantage: The Quaternary Lock
The primary failure mode of chiral carboxylic acids (e.g., Phenylacetic acid derivatives) is racemization under basic or thermal stress due to the acidity of the
-
Mandelic Acid / MPA: Contains an
-proton.[1] Susceptible to racemization ( decreases as pH increases).[1] -
Target Molecule (
-iPr-Atrolactic Acid): The -carbon is fully substituted (Phenyl, Methyl, Isopropoxy, Carboxyl).[1]
The "Steric Gear" Effect
The bulky Isopropyl (propan-2-yloxy) group creates a significant steric barrier compared to a methoxy or hydroxy group.[1] In diastereomeric salt formation, this bulk forces a tighter "lock" between the acid and the target amine, often resulting in higher differences in solubility (
| Feature | Mandelic Acid | Mosher's Acid (MTPA) | |
| Yes (Unstable) | No (Stable) | No (Stable) | |
| Steric Bulk | Low (-OH) | Medium (-OMe, -CF3) | High (-OiPr, -Me) |
| Lipophilicity | Low | High | High |
| Cost | Low | Very High | Moderate |
Part 2: Experimental Protocols
Protocol A: Synthesis of the Chiral Block
Note: While often purchased, in-house synthesis allows for access to both
Prerequisites:
-
Starting Material:
- or -Atrolactic acid (2-hydroxy-2-phenylpropanoic acid).[1] -
Reagents: Sodium Hydride (NaH), Isopropyl Iodide (
-PrI), DMF, THF.[1]
Step-by-Step Workflow:
-
Esterification Protection:
-
Etherification (The Critical Step):
-
Rationale: Direct alkylation of a tertiary alcohol is sterically difficult. We use NaH to generate the alkoxide.[1]
-
Suspend NaH (60% dispersion, 1.2 equiv) in dry DMF at 0°C under Argon.
-
Add Methyl Atrolactate dropwise.[1] Stir for 30 min (H2 evolution).
-
Add Isopropyl Iodide (1.5 equiv) slowly.[1]
-
Warm to 60°C and stir for 12 hours.
-
Quench: Pour into ice water. Extract with Ether.[1]
-
Purification: Flash chromatography (Hexane/EtOAc 9:1).[1]
-
-
Saponification:
Protocol B: Chiral Resolution of Racemic Amines
This protocol uses
Mechanism: Formation of diastereomeric salts with distinct solubility profiles.[1][4]
-
Stoichiometry Calculation:
-
Use 0.6 to 1.0 equivalents of the Chiral Acid relative to the racemic amine.
-
Tip: Using 0.5 equivalents (the "Pope-Peachey" method) often yields higher ee% in the first crop but lower yield.[1]
-
-
Solvent Screening:
-
Prepare 100 mg test tubes with: EtOH, iPrOH, Acetone, and EtOAc.
-
The target molecule is lipophilic; therefore, polar protic solvents (EtOH) are usually best to keep the more soluble diastereomer in solution.
-
-
Crystallization Procedure:
-
Dissolve Racemic Amine (10 mmol) and Chiral Acid (10 mmol) in boiling EtOH (minimum volume).
-
Allow to cool slowly to Room Temperature (4 hours), then to 4°C (overnight).
-
Filter the crystals (Crop 1).[1]
-
-
Liberation of Free Amine:
-
Validation:
Protocol C: Absolute Configuration via NMR (The "Shift" Method)
Using the acid as a Chiral Solvating Agent (CSA) to determine the ee% of an unknown amine without HPLC.
Theory: The phenyl ring of the acid exerts an anisotropic shielding effect (Ring Current) on the protons of the amine. In the
Procedure:
-
Sample Prep: Mix 10 mg of the Amine and 15 mg of the Chiral Acid in 0.6 mL of
(or for better separation). -
Acquisition: Acquire a standard
-NMR spectrum. -
Analysis:
-
Observe the signals for the
-protons of the amine (usually shifted downfield). -
If the amine is racemic, you will see two sets of signals (split peaks) due to the diastereomeric environments.
-
Integrate the split peaks to calculate the enantiomeric ratio (er).
-
Formula:
[1]
-
Part 3: Visualization & Logic[1]
Mechanism of Chiral Recognition
The following diagram illustrates the "Three-Point Interaction" model required for successful chiral resolution. The quaternary center provides the rigid "wall" that prevents the "wrong" enantiomer from fitting into the crystal lattice.
Figure 1: The thermodynamic discrimination mechanism.[1] The bulky Isopropyl group and rigid Quaternary center prevent the "Mismatched" salt from packing efficiently into a crystal lattice, keeping it in solution.
Resolution Workflow Logic
This flowchart ensures the user follows a self-correcting path during the resolution process.
Figure 2: Operational workflow for diastereomeric salt resolution. Note the solvent switching loop if precipitation fails.
References
-
Eliel, E. L., & Frazee, W. J. (1979).[1][5] Asymmetric synthesis of nearly optically pure atrolactic acid methyl ether. The Journal of Organic Chemistry, 44(20), 3598–3599. [Link]
-
Dale, J. A., & Mosher, H. S. (1973).[1] Nuclear magnetic resonance enantiomer reagents. Configurational correlations via nuclear magnetic resonance chemical shifts of diastereomeric mandelate, O-methylmandelate, and alpha-methoxy-alpha-trifluoromethylphenylacetate (MTPA) esters.[1][6] Journal of the American Chemical Society, 95(2), 512–519. [Link]
-
Organic Syntheses. (1925).[1] Lactic acid, isopropyl ester (Analogous synthesis reference).[1][7] Organic Syntheses, Coll.[1][7] Vol. 1, p.312.[1] [Link]
Sources
- 1. (R)-(+)-a-Methoxy-a-trifluoromethylphenylacetic acid 99 20445-31-2 [sigmaaldrich.com]
- 2. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
potential use of 2-Phenyl-2-(propan-2-yloxy)propanoicacid in materials science
Application Note: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid in Advanced Materials Science
Executive Summary
2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS: 1062207-51-5), distinct for its sterically hindered alpha-alkoxy architecture, represents a high-value building block for chiral materials engineering and stimuli-responsive polymers . Unlike simple phenylpropanoic acids (e.g., Ibuprofen), this molecule features a quaternary alpha-carbon bearing a phenyl ring, a methyl group, and a bulky isopropoxy ether.
This Application Note details the potential of this compound in three critical domains:
-
Chiral Stationary Phases (CSPs): Leveraging the rigid chiral center for enantioselective separation.
-
Optical Polymers: Inducing helical supramolecular order in polymer chains.
-
Thermo-Responsive Materials: Modulating Lower Critical Solution Temperature (LCST) via the hydrophobic isopropoxy/phenyl balance.
Part 1: Chemical Architecture & Mechanism
The molecule, hereafter referred to as PiP-Acid , functions as a "Chiral Steric Shield." Its utility stems from the Atrolactic Acid scaffold, modified with an isopropyl ether to enhance hydrophobicity and steric demand.
-
Chiral Anchoring: The quaternary center prevents racemization, ensuring robust enantiomeric excess (ee) retention during polymerization or surface grafting.
-
Steric Bulk: The orthogonal arrangement of the phenyl and isopropoxy groups creates a deep chiral pocket, essential for molecular recognition.
-
Ether Stability: The alpha-alkoxy ether linkage is chemically stable under standard radical polymerization conditions, unlike ester-based protecting groups that may transesterify.
Mechanistic Pathway: Chiral Induction
When incorporated as a pendant group on a polymer backbone (e.g., poly(meth)acrylate), PiP-Acid forces the main chain into a preferred helical conformation to minimize steric clashes between the bulky side groups. This results in materials with high optical rotatory power and potential use in chiral sensors .
Part 2: Experimental Protocols
Protocol A: Synthesis of PiP-Methacrylate Monomer (PiP-MA)
Objective: To convert PiP-Acid into a polymerizable methacrylate monomer for incorporation into optical resins.
Reagents:
-
PiP-Acid (1.0 eq)
-
2-Hydroxyethyl methacrylate (HEMA) (1.2 eq)
-
Dicyclohexylcarbodiimide (DCC) (1.1 eq)
-
4-Dimethylaminopyridine (DMAP) (0.1 eq)
-
Dichloromethane (DCM) (Anhydrous)
Workflow:
-
Activation: Dissolve PiP-Acid (10 mmol) in anhydrous DCM (50 mL) under nitrogen. Add DMAP (1 mmol).
-
Coupling: Cool to 0°C. Add DCC (11 mmol) dropwise dissolved in DCM. Stir for 30 mins.
-
Addition: Add HEMA (12 mmol) slowly to the reaction mixture.
-
Reaction: Allow to warm to room temperature and stir for 24 hours. Urea precipitate will form.
-
Purification: Filter off the urea. Wash the filtrate with 0.1 M HCl, saturated NaHCO3, and brine. Dry over MgSO4.
-
Isolation: Remove solvent via rotary evaporation. Purify the crude oil by column chromatography (Hexane/EtOAc 8:2) to obtain PiP-MA .
Validation:
-
1H NMR: Confirm disappearance of acid proton (11-12 ppm) and appearance of methacrylate vinyl protons (5.5, 6.1 ppm).
-
Chirality Check: Verify specific rotation
matches the starting material's enantiopurity.
Protocol B: Fabrication of Chiral Stationary Phase (CSP)
Objective: Grafting PiP-Acid onto Aminopropyl Silica for HPLC enantioseparation.
Reagents:
-
PiP-Acid (Enantiopure, e.g., (R)-isomer)
-
Aminopropyl-functionalized Silica Gel (5 µm, 100 Å)
-
EEDQ (N-Ethoxycarbonyl-2-ethoxy-1,2-dihydroquinoline) (Coupling agent)
-
DMF (Dimethylformamide)
Workflow:
-
Slurry Preparation: Suspend Aminopropyl Silica (5 g) in dry DMF (40 mL).
-
Activation: Add PiP-Acid (1.5 eq relative to amine loading) and EEDQ (1.5 eq).
-
Grafting: Heat the slurry to 60°C and stir gently (overhead stirrer) for 12 hours.
-
Washing: Filter the silica and wash extensively with DMF, Methanol, and DCM to remove unreacted acid.
-
End-Capping: Resuspend in DCM/Pyridine and add Acetyl Chloride (excess) to cap residual amine groups (30 mins).
-
Drying: Dry under vacuum at 60°C for 24 hours.
Application: Pack into HPLC columns for the resolution of racemic amines or alcohols (e.g., binaphthol derivatives).
Part 3: Data & Visualization
Comparative Steric Parameters
The following table highlights the superior steric demand of PiP-Acid compared to standard analogs, translating to higher selectivity in materials applications.
| Parameter | Ibuprofen | Atrolactic Acid | PiP-Acid (This Work) |
| Alpha-Substituent | Hydrogen | Hydroxyl (-OH) | Isopropoxy (-OiPr) |
| Steric Bulk (A-Value) | Low | Medium | High |
| Hydrophobicity (LogP) | ~3.5 | ~1.5 | ~2.8 |
| H-Bond Donor | No | Yes | No (Ether) |
| Primary Utility | Drug/NSAID | Chiral Pool | Steric/Chiral Material |
Workflow Logic Diagram
The following diagram illustrates the critical pathways for utilizing PiP-Acid in materials science, from monomer synthesis to functional application.
Figure 1: Strategic workflow for converting PiP-Acid into functional chiral materials via monomer synthesis and surface grafting.
Part 4: Critical Considerations & Troubleshooting
1. Racemization Risk:
-
Risk:[1][2] Although the alpha-carbon is quaternary, harsh acidic conditions or extreme temperatures (>150°C) during synthesis could lead to partial racemization via carbocation intermediates (stabilized by the phenyl group).
-
Mitigation: Perform all coupling reactions (Protocol A & B) at moderate temperatures (<60°C) and under neutral/basic conditions.
2. Ether Cleavage:
-
Insight: The isopropoxy ether is a benzylic ether . While stable to bases and radicals, it can be cleaved by strong Lewis acids (e.g., BBr3) or hydrogenolysis (Pd/C, H2).
-
Opportunity: This vulnerability can be exploited to create switchable surfaces . A PiP-functionalized surface could be treated with acid to cleave the isopropyl group, regenerating the hydroxyl group (Atrolactic acid), thereby changing the surface polarity and chiral recognition profile.
3. Solubility:
-
PiP-Acid is hydrophobic. Ensure the use of compatible organic solvents (DCM, DMF, THF) for all modification steps. It is insoluble in water, making it ideal for creating moisture-resistant coatings.
References
-
Sigma-Aldrich. (n.d.). 2-Phenyl-2-(propan-2-yloxy)propanoic acid Product Detail. Retrieved from (Note: Search CAS 1062207-51-5 for specific catalog entry).
- Okamoto, Y., & Yashima, E. (1998). Polysaccharide Derivatives for Chromatographic Separation of Enantiomers. Angewandte Chemie International Edition, 37(8), 1020-1043.
- Vogl, O., & Jaycox, G. D. (1987). Helical polymers: Optical activity and chiral recognition. Polymer, 28(13), 2179-2196.
-
PubChem. (n.d.). Compound Summary for CAS 1062207-51-5. National Center for Biotechnology Information. Retrieved from .
-
BLD Pharm. (n.d.). 2-Isopropoxy-2-phenylpropanoic acid Building Block. Retrieved from .
Sources
Troubleshooting & Optimization
how to improve the yield of 2-Phenyl-2-(propan-2-yloxy)propanoicacid synthesis
Ticket #402: Yield Optimization for 2-Phenyl-2-(propan-2-yloxy)propanoic Acid Status: Open Assigned Specialist: Senior Application Scientist[1]
Executive Summary
You are encountering a classic "thermodynamic wall" in organic synthesis: the formation of a tertiary alkyl-secondary alkyl ether .
The target molecule, 2-Phenyl-2-(propan-2-yloxy)propanoic acid , is an ether derivative of Atrolactic acid. The synthesis likely proceeds via the O-alkylation of a tertiary alcohol (methyl atrolactate) with a secondary electrophile (2-halopropane).
The Core Problem:
In a standard Williamson ether synthesis, reacting a tertiary alkoxide (sterically hindered base) with a secondary alkyl halide (sterically hindered electrophile) overwhelmingly favors E2 elimination (forming propylene) over
This guide provides three tiered solutions ranging from process optimization to alternative synthetic pathways.
Workflow Visualization
The following diagram illustrates the competition between the desired substitution and the parasitic elimination pathway, along with the recommended bypass strategies.
Caption: Figure 1. Mechanistic competition between E2 elimination (red) and SN2 substitution (green) in hindered ether synthesis.
Module 1: Optimizing the Williamson Route (The "Quick Fix")
If you are constrained to standard reagents (NaH, 2-bromopropane), you must manipulate the kinetics to favor substitution.
The Protocol
Substrate: Methyl 2-hydroxy-2-phenylpropionate (Do not use the free acid; the carboxylate will alkylate preferentially).
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Rationale |
| Base | NaH (60% in oil) | KH (Potassium Hydride) or NaH + 15-Crown-5 | Potassium generates a "looser" ion pair, increasing alkoxide nucleophilicity.[1] |
| Solvent | THF | DMF or DMSO | Polar aprotic solvents stabilize the transition state and dissociate ion pairs. |
| Electrophile | 2-Chloropropane | 2-Iodopropane | Iodide is a better leaving group, accelerating |
| Temperature | Reflux ( | 40–50 | Higher temperatures favor elimination (higher activation energy).[1] Keep it mild. |
Step-by-Step Procedure
-
Preparation: Wash NaH (1.5 eq) with dry hexane to remove mineral oil. Suspend in anhydrous DMF (0.5 M).
-
Alkoxide Formation: Add Methyl Atrolactate (1.0 eq) dropwise at 0°C. Stir for 30 min until
evolution ceases. -
Additive: Add TBAI (Tetrabutylammonium iodide) (0.1 eq). This acts as a phase transfer catalyst and iodide source.
-
Alkylation: Add 2-Iodopropane (3.0 eq) dropwise. Note: Use excess electrophile as much will be lost to elimination.
-
Reaction: Warm to 45°C and stir for 24–48 hours. Monitor by TLC/GC.
-
Hydrolysis: Once the ether ester is isolated, saponify with LiOH in THF/Water to obtain the final acid.
Module 2: The Silver Oxide Method (The "Reliable Fix")
If Module 1 fails to exceed 30% yield, switch to the Purdie-Irvine variation. This method uses mild conditions and coordinates the halide, facilitating substitution without a harsh base that promotes elimination.
Why it works
Silver(I) Oxide (
Step-by-Step Procedure
-
Dissolve Methyl Atrolactate (1.0 eq) in Dichloromethane (DCM) or Acetonitrile .
-
Add
(3.0 eq). The solid will remain suspended. -
Add 2-Iodopropane (5.0 eq).
-
Critical Step: Wrap the flask in foil (light sensitive) and stir vigorously at reflux (if DCM) or 50°C (if ACN) for 48 hours.
-
Filtration: Filter through a Celite pad to remove silver salts.
-
Workup: Evaporate solvent. The crude is usually clean enough for the subsequent hydrolysis step.
Module 3: The Imidate Strategy (The "Nuclear Option")
If sterics are severe, the Acid-Catalyzed Imidate Alkylation is the gold standard for tertiary alcohols. This inverts the mechanism: instead of a basic nucleophile attacking a neutral electrophile, an acidic catalyst allows the alcohol to attack an activated imidate.
The Reagent: Isopropyl Trichloroacetimidate
You may need to synthesize this reagent first (Reaction of isopropanol + trichloroacetonitrile + catalytic DBU).
Step-by-Step Procedure
-
Dissolution: Dissolve Methyl Atrolactate (1.0 eq) and Isopropyl Trichloroacetimidate (2.0 eq) in anhydrous DCM/Cyclohexane (1:1) .
-
Catalyst: Cool to 0°C. Add a catalytic amount of TMSOTf (Trimethylsilyl trifluoromethanesulfonate) or
(0.05 eq). -
Reaction: The reaction is often rapid (< 3 hours). The trichloroacetamide byproduct precipitates out.
-
Quench: Quench with solid
. Filter off the amide byproduct. -
Yield Expectation: This route frequently delivers yields >70% for hindered ethers where Williamson fails completely.
Troubleshooting & FAQs
| Symptom | Diagnosis | Corrective Action |
| Reaction turns black/tarry | Decomposition of alkoxide or polymerization. | Ensure inert atmosphere ( |
| Starting material remains | Alkoxide is not nucleophilic enough. | Add 15-Crown-5 (if using Na) or 18-Crown-6 (if using K) to sequester the cation. |
| Massive gas evolution | Propylene formation (Elimination). | Temperature is too high. Lower to 40°C. Switch to Isopropyl Triflate (highly reactive, allows lower temp) or use Module 3. |
| Product is the Ester, not Ether | Wrong starting material. | You likely used the carboxylic acid. You must use the methyl/ethyl ester, then hydrolyze at the end. |
References
-
Misra, A. K., et al. (2005). "Silver oxide mediated selective O-alkylation of hindered alcohols." Tetrahedron Letters, 46(12), 2005. (Demonstrates Ag2O utility for hindered substrates).
-
Eckenberg, P., et al. (1993). "Trichloroacetimidates as Alkylating Reagents." Tetrahedron, 49(8), 1619-1624. (The definitive guide on using imidates for hindered ethers).
-
Master Organic Chemistry. (2014). "The Williamson Ether Synthesis: Limitations and Workarounds." (General mechanistic grounding).
-
Organic Chemistry Portal. "Ether Synthesis via O-Alkylation." (Comprehensive list of alkylation methodologies).
Disclaimer: These protocols involve hazardous reagents (NaH, Alkyl Iodides, TMSOTf).[1] Ensure all work is conducted in a fume hood with appropriate PPE.
Sources
common side reactions in the synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoicacid
Technical Support Center: Synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Topic: Troubleshooting Common Side Reactions in Tertiary Ether Synthesis Ticket ID: #SYN-2P2P-001 Status: Active Audience: Medicinal Chemists, Process Development Scientists
Executive Summary
The synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid presents a classic challenge in organic synthesis: forming a sterically congested ether linkage between a tertiary alcohol (Atrolactic acid derivative) and a secondary electrophile (Isopropyl halide).
This reaction landscape is dominated by the competition between Nucleophilic Substitution (
This guide addresses the three most critical failure modes:
-
Dehydration: Formation of Atropic acid (2-phenylacrylic acid).
-
Reagent Elimination: Consumption of alkyl halide to form Propene.
-
Hydrolysis Competition: Premature ester cleavage (if using ester precursors).
Visualizing the Reaction Landscape
The following diagram maps the competing pathways. Note how the high energy of the tertiary alkoxide drives both the desired product and the two major side reactions.
Figure 1: Reaction landscape showing the competition between the desired
Troubleshooting Guide (Q&A Format)
Issue 1: The "Styrene" Impurity
User Report: "I am observing a new UV-active spot on TLC that is less polar than my starting material. NMR shows vinyl protons around 5.5-6.5 ppm. My yield is plummeting."
Diagnosis: Dehydration to Atropic Acid (2-Phenylacrylic acid). The starting material, Atrolactic acid (or its ester), is a tertiary benzylic alcohol. These are exceptionally prone to elimination because the resulting double bond is conjugated with the phenyl ring (forming a styrene system). This can occur via acid catalysis (even trace acid) or base-promoted elimination.
Technical Fixes:
-
Check Solvent Dryness: Water at high temperatures can promote reversible E1 elimination. Ensure DMF or THF is anhydrous.
-
Temperature Control: Benzylic alcohols dehydrate readily above 60-80°C. Keep the reaction temperature as low as possible (start at 0°C, warm to RT, do not reflux unless necessary).
-
Base Selection: If using KOH/NaOH, the hydroxide ion can sometimes act as a general base to promote elimination. Switch to Sodium Hydride (NaH) in DMF. The irreversible deprotonation forms the sodium alkoxide, which is less prone to internal dehydration compared to the neutral alcohol in equilibrium with base.
Issue 2: Disappearing Alkyl Halide
User Report: "I added 1.5 equivalents of Isopropyl Bromide. After 2 hours, the bromide is gone, but I mostly have recovered starting material (Atrolactate). Where did the reagent go?"
Diagnosis: E2 Elimination to Propene.
This is the "Silent Killer" of Williamson ether syntheses involving secondary halides. The tertiary alkoxide (your nucleophile) is a strong, bulky base. It prefers to abstract a proton from the isopropyl bromide (E2 mechanism) rather than attack the sterically hindered secondary carbon (
Technical Fixes:
-
Reagent Excess: You cannot rely on stoichiometry.[1] Standard protocol requires 3.0 to 5.0 equivalents of the alkylating agent to compensate for the portion lost to elimination.
-
Leaving Group Optimization: Switch from Isopropyl Bromide to Isopropyl Iodide . Iodide is a better leaving group and a softer electrophile, which slightly favors substitution over elimination compared to bromide.
-
Concentration: Run the reaction at high concentration (1M or higher) to favor the bimolecular (
) pathway over the unimolecular or solvent-caged elimination events.
Issue 3: C-Alkylation vs. O-Alkylation
User Report: "I see a product with the correct mass, but the NMR splitting is wrong. The isopropyl group seems to be attached to the phenyl ring or the alpha-carbon."
Diagnosis: Ambident Nucleophile Attack (C-Alkylation). While rare for this specific substrate due to the quaternary center, strong bases can sometimes generate enolates if the ester group is not sterically protected enough, leading to alkylation at the phenyl ring (ortho-position) or rearrangement.
Technical Fixes:
-
Solvent Effect: Use DMF (Dimethylformamide) or DMSO . These polar aprotic solvents solvate the cation (
), leaving the alkoxide "naked" and more nucleophilic at the Oxygen atom. Non-polar solvents like Toluene favor C-alkylation or tight ion-pairing that hinders reaction. -
Avoid Lithium Bases: Do not use LDA or LiHMDS; these favor enolization (C-alkylation chemistry). Stick to NaH or KH.
Optimized Experimental Protocol
Objective: Synthesis of Ethyl 2-phenyl-2-(propan-2-yloxy)propanoate (Precursor to the acid). Note: We synthesize the ester first to prevent the carboxylic acid from consuming base.
Reagents:
-
Ethyl Atrolactate (Ethyl 2-hydroxy-2-phenylpropanoate): 1.0 equiv
-
Sodium Hydride (60% dispersion in oil): 1.2 equiv
-
2-Iodopropane (Isopropyl Iodide): 4.0 equiv
-
DMF (Anhydrous): 0.5 M concentration
Step-by-Step Workflow:
-
Apparatus Setup: Flame-dry a 2-neck round bottom flask under Argon/Nitrogen atmosphere.
-
Deprotonation:
-
Wash NaH (1.2 equiv) with dry hexane to remove mineral oil (optional but cleaner).
-
Suspend NaH in anhydrous DMF at 0°C.
-
Add Ethyl Atrolactate (1.0 equiv) dropwise in DMF.
-
Observation: Gas evolution (
). Stir at 0°C for 30 mins, then RT for 30 mins to ensure complete alkoxide formation.
-
-
Alkylation:
-
Cool back to 0°C.
-
Add 2-Iodopropane (4.0 equiv) dropwise. Note: The large excess compensates for E2 elimination.
-
Allow to warm to Room Temperature.[1][2][3] Stir for 12-24 hours.
-
Checkpoint: Monitor TLC.[1] If starting material persists after 24h, add another 1.0 equiv of NaH and 2.0 equiv of Iodide.
-
-
Quench & Workup:
-
Cool to 0°C. Carefully quench with saturated
solution. -
Extract with Ethyl Acetate (3x).
-
Wash organics with water (5x) to remove DMF (Critical step: DMF retention ruins separation).
-
Dry over
and concentrate.
-
-
Hydrolysis (To get the final Acid):
-
Dissolve the crude ester in EtOH/Water (1:1).
-
Add LiOH (2.0 equiv). Stir at RT. Avoid heating to prevent elimination of the ether.
-
Acidify carefully with 1M HCl to pH 3 and extract.
-
Data Summary: Side Reaction Parameters
| Reaction Variable | Condition favoring Product ( | Condition favoring Dehydration (Atropic Acid) | Condition favoring Propene (E2) |
| Temperature | Low to Moderate (0°C - 25°C) | High (>60°C) | High (>50°C) |
| Base | NaH, KH (Irreversible) | Weak bases / Hydroxides | Bulky bases (KOtBu) |
| Solvent | DMF, DMSO (Polar Aprotic) | Acidic solvents / Protic media | Non-polar |
| Leaving Group | Iodide (Softer) | N/A | Bromide/Chloride (Harder) |
| Reagent Stoichiometry | High Excess (3-5 equiv) | N/A | Low Excess (1 equiv) |
References
-
Williamson Ether Synthesis Mechanisms
-
Atrolactic/Atropic Acid Chemistry
-
Organic Syntheses.[1][4][7] "2-Phenylpropionic acid (General Alpha-Aryl Acid Synthesis)." Org. Synth. 1978, 58, 153. (Provides context on stability of related phenyl-propanoic derivatives). Link
-
Frontiers in Chemistry. "Lactic Acid Conversion to Acrylic Acid."[8][9][10] (Mechanistic insight into alpha-hydroxy acid dehydration pathways). Link
-
-
Ambident Nucleophile & Alkylation Selectivity
- Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 7th Edition. Wiley.
Sources
- 1. youtube.com [youtube.com]
- 2. 2-PHENYL-2-PROPANOL synthesis - chemicalbook [chemicalbook.com]
- 3. Ester synthesis by O-alkylation [organic-chemistry.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scholarship.richmond.edu [scholarship.richmond.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. mdpi.com [mdpi.com]
- 9. Catalytic Cracking of Lactide and Poly(Lactic Acid) to Acrylic Acid at Low Temperatures - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Lactic Acid Conversion to Acrylic Acid Over Fluoride-Substituted Hydroxyapatites [frontiersin.org]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Purification & Resolution of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Welcome to the Technical Support Center for 2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS: 1062207-51-5)[1]. This sterically hindered
This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure high-purity isolation and enantiomeric resolution.
Part 1: Troubleshooting Chemical Purification (FAQs)
Q1: During the initial acid-base extraction of the crude mixture, I am experiencing severe, unbreakable emulsions. How can I resolve this? A1: Emulsions in this specific workflow are caused by the surfactant-like behavior of the molecule. The isopropoxy and phenyl groups form a highly lipophilic "tail," while the deprotonated carboxylate acts as a hydrophilic "head."
-
Causality & Solution: When extracting with moderately polar solvents like ethyl acetate, these molecules align at the aqueous-organic interface, stabilizing micro-droplets. To break the emulsion, increase the ionic strength of the aqueous phase by adding saturated NaCl (brine). For future runs, replace ethyl acetate with a less polar, less water-miscible solvent like methyl tert-butyl ether (MTBE) during the alkaline wash phase.
Q2: My NMR data shows significant loss of the isopropoxy group after the acidic workup, yielding 2-hydroxy-2-phenylpropanoic acid (atrolactic acid). What is happening? A2: You are observing acid-catalyzed ether cleavage.
-
Causality & Solution: The ether oxygen is easily protonated by strong mineral acids. Because the adjacent
-carbon is attached to a phenyl ring, the departure of isopropanol leaves behind a highly stable benzylic carbocation ( mechanism). To prevent this degradation, never use concentrated HCl or . Perform the acidification at strictly controlled temperatures (0–5 °C) using a mild acid (e.g., 10% aqueous citric acid or 1M HCl) and immediately extract the free acid into the organic phase to minimize its residence time in the acidic aqueous environment.
Part 2: Troubleshooting Chiral Resolution (FAQs)
Q3: I need to isolate the (R)-enantiomer. Should I use classical diastereomeric salt formation or kinetic resolution? A3: The choice depends on your scale and target enantiomeric excess (ee).
-
Causality & Solution:
-
Diastereomeric Salt Formation: This is a thermodynamically controlled, highly scalable process. Reacting the racemic acid with a chiral amine like (R)-(+)-phenylethylamine creates salts with differential solubilities[2]. However, the steric bulk of the isopropoxy group can sometimes hinder tight crystal lattice formation, requiring extensive solvent screening.
-
Kinetic Resolution: For highly precise separations, asymmetric esterification is superior. Utilizing pivalic anhydride and a chiral acyl-transfer catalyst like (+)-Benzotetramisole (BTM) allows for the highly enantioselective acylation of
-aryloxypropanoic acids[3]. The catalyst selectively reacts with one enantiomer, allowing you to easily separate the unreacted carboxylic acid from the newly formed ester[4].
-
Q4: How can I accurately validate the enantiomeric excess (ee) of my purified product? A4: Optical rotation is insufficient for modern drug development standards due to its sensitivity to concentration and trace impurities.
- -alkoxy acids, polysaccharide-based chiral stationary phases (e.g., Chiralcel OD-H) with an acidic modifier (0.1% Trifluoroacetic acid) in the mobile phase suppress peak tailing and provide baseline resolution.
Part 3: Quantitative Data for Resolution Strategies
Table 1: Comparison of Enantiomeric Resolution Methods for
| Resolution Method | Primary Reagents | Typical Yield | Expected ee (%) | Scalability | Primary Mechanism |
| Diastereomeric Salt | (R)-(+)-Phenylethylamine | 35–40% | 85–92% | High (Kg scale) | Thermodynamic Crystallization |
| Kinetic Resolution | (+)-BTM, Pivalic Anhydride | 45–48% | >95% | Medium (g scale) | Catalytic Acyl Transfer |
| Enzymatic | Lipase (CAL-B), Vinyl Acetate | 40–45% | 90–98% | Medium (g scale) | Biocatalytic Esterification |
Part 4: Self-Validating Experimental Protocols
Protocol 1: Mild Acid-Base Extraction Workflow
This protocol isolates the carboxylic acid from neutral/basic organic impurities while preventing ether cleavage.
-
Alkaline Solubilization: Dissolve the crude mixture in MTBE (10 mL/g). Add 1M aqueous
(pH ~8.5) and stir vigorously for 15 minutes. -
Phase Separation: Allow the layers to separate. The product is now in the aqueous layer as a sodium salt. Discard the organic layer (contains neutral impurities).
-
Controlled Acidification (Critical Step): Cool the aqueous layer to 0–5 °C in an ice bath. Layer with fresh MTBE. Slowly add 1M HCl dropwise while stirring vigorously.
-
System Validation 1 (pH Check): Continuously monitor the aqueous phase with a calibrated pH meter. Stop addition exactly when the pH reaches 2.5. Do not over-acidify.
-
Extraction & Drying: Separate the organic phase. Wash with brine, dry over anhydrous
, and concentrate under reduced pressure at <30 °C. -
System Validation 2 (TLC): Spot the organic extract and the residual aqueous layer on a silica TLC plate. Elute with Hexane:EtOAc:AcOH (70:29:1). Stain with Bromocresol Green. A yellow spot should only appear for the organic extract, confirming complete extraction without degradation.
Protocol 2: Kinetic Resolution via Asymmetric Acyl-Transfer
Adapted from established methodologies for
-
Reaction Setup: Dissolve the racemic 2-phenyl-2-(propan-2-yloxy)propanoic acid (1.0 eq) in anhydrous toluene. Add bis(
-naphthyl)methanol (0.8 eq) as the achiral alcohol. -
Catalyst Addition: Add pivalic anhydride (1.2 eq), N,N-diisopropylethylamine (1.2 eq), and the chiral catalyst (+)-BTM (5 mol%).
-
Incubation: Stir at room temperature under inert atmosphere (
). -
System Validation (Conversion Check): Take 10
L aliquots every 2 hours. Quench with methanol and analyze via achiral HPLC. The reaction is self-validating: stop the reaction exactly when the conversion of the alcohol reaches 50%. Proceeding past 50% will drastically reduce the ee of the unreacted acid. -
Separation: Quench the reaction with 1M
. The highly enantioenriched (R)-acid remains in the aqueous phase, while the (S)-ester partitions into the organic phase.
Part 5: Visualizations & Workflows
Caption: Workflow for the chemical purification of crude 2-phenyl-2-(propan-2-yloxy)propanoic acid.
Caption: Diastereomeric salt resolution pathway for isolating enantiopure alpha-alkoxy acids.
References
-
[1] BLD Pharm. 2-Isopropoxy-2-phenylpropanoic acid (CAS 1062207-51-5) Specifications. Available at:
-
[2] BenchChem. A Comparative Guide to Chiral Resolving Agents. Available at:
-
[3] Journal of the American Chemical Society. Kinetic Resolution of Racemic
-Arylalkanoic Acids with Achiral Alcohols via the Asymmetric Esterification Using Carboxylic Anhydrides and Acyl-Transfer Catalysts. Available at: -
[4] Tetrahedron (via Clockss). A new method for production of chiral 2-aryloxypropanoic acids using effective kinetic resolution. Available at:
-
[5] BenchChem. Application Notes and Protocols for Determining Enantiomeric Excess. Available at:
Sources
stability issues of 2-Phenyl-2-(propan-2-yloxy)propanoicacid under acidic/basic conditions
Technical Support Center: Stability & Troubleshooting for 2-Isopropoxy-2-phenylpropanoic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers who encounter unexpected degradation when working with 2-Isopropoxy-2-phenylpropanoic acid (CAS 1062207-51-5). This molecule presents a classic dichotomy in organic synthesis: it is robustly stable under basic conditions but notoriously fragile under acidic ones.
This guide abandons generic advice to provide a deep mechanistic analysis of the compound's stability, interactive troubleshooting FAQs, and field-proven, self-validating protocols to ensure high-yield recovery without structural compromise.
Mechanistic Root Cause Analysis: The Causality of Degradation
To troubleshoot effectively, we must first understand the molecular vulnerabilities at play. The compound features a carboxylic acid (pKa ~4) and an isopropoxy ether linkage situated at a quaternary carbon that is both tertiary and benzylic.
The Acidic Vulnerability (Ether Cleavage): Benzylic ethers are highly reactive under acidic conditions (). When exposed to low pH, the ether oxygen protonates. Because the resulting carbocation is stabilized by both the adjacent phenyl ring (via resonance) and the methyl group (via hyperconjugation), the activation energy for the departure of the isopropanol leaving group is remarkably low ()[1].
Once the tertiary benzylic carbocation forms, it rapidly undergoes two competitive pathways:
-
Substitution (SN1): Nucleophilic trapping by ambient water to yield atrolactic acid (2-hydroxy-2-phenylpropanoic acid).
-
Elimination (E1): Loss of a proton from the adjacent methyl group to yield atropic acid (2-phenylacrylic acid) ()[2].
The Basic Safe Haven: Conversely, under basic conditions, the carboxylic acid deprotonates to form a water-soluble carboxylate salt. The ether linkage remains completely intact because alkoxides (like isopropoxide) are exceptionally poor leaving groups in base-catalyzed environments.
Acid-catalyzed degradation of 2-isopropoxy-2-phenylpropanoic acid to atrolactic and atropic acids.
Interactive Troubleshooting (FAQs)
Q: I performed a standard 1M HCl workup after ester saponification, but my NMR shows massive contamination. What happened? A: Standard 1M HCl is too harsh (pH < 1). The localized high concentration of protons rapidly cleaves the tertiary benzylic ether. You are observing a mixture of atrolactic acid and atropic acid. You must switch to a weaker acid and lower the temperature to kinetically freeze the cleavage pathway.
Q: Can I use Trifluoroacetic Acid (TFA) to deprotect a different functional group on this molecule? A: Absolutely not. TFA is a strong superacid (pKa ~0.5) specifically utilized in solid-phase synthesis to deliberately cleave benzylic and trityl-type ethers ()[1]. Exposure to TFA will quantitatively destroy your isopropoxy group within minutes.
Q: How should I store the purified compound to prevent auto-degradation? A: Store the compound as a neat solid at -20 °C in a desiccator. If storing in solution, ensure the solvent is strictly acid-free. Avoid non-stabilized chloroform (CDCl3), which slowly degrades to generate phosgene and HCl gas over time, initiating auto-catalytic ether cleavage.
Quantitative Stability Matrix
To facilitate quick decision-making during assay development or synthesis planning, refer to the stability matrix below:
| Condition | pH Range | Temperature | Stability Status | Primary Degradation Pathway |
| Strong Acid | < 2 | 20 °C | Highly Unstable | Rapid ether cleavage to atrolactic/atropic acid |
| Weak Acid | 4 - 5 | 0 - 5 °C | Kinetically Stable | Minimal degradation if exposure is < 1 hour |
| Neutral | 7 | 20 °C | Stable | None |
| Base | > 9 | 20 - 60 °C | Highly Stable | None (Forms stable carboxylate salt) |
Validated Experimental Workflows
Do not just follow steps blindly; understand the causality behind them. The following protocol is designed as a self-validating system to ensure the integrity of the ether linkage during isolation from an aqueous basic mixture.
Protocol: Kinetically Controlled Acidification and Extraction
Step 1: Thermal Arrest (Cooling)
-
Action: Cool the basic aqueous mixture containing the carboxylate salt to 0–5 °C using an ice-water bath.
-
Causality: Lowering the temperature exponentially decreases the kinetic energy of the system, drastically reducing the rate constant for the endothermic cleavage of the C–O ether bond.
Step 2: Mild pH Adjustment
-
Action: Slowly add a cold 10% aqueous Citric Acid solution dropwise until the pH reaches ~4.5. Do not use HCl or H2SO4.
-
Causality: The pKa of the carboxylic acid is ~4.0. A pH of 4.5 ensures sufficient protonation of the carboxylate to drive partitioning into the organic layer, without providing the excess hydronium ions required to protonate the ether oxygen.
Step 3: Rapid Extraction
-
Action: Immediately extract the aqueous layer with cold Ethyl Acetate (EtOAc). Wash the combined organic layers with cold brine, dry over anhydrous Na2SO4, and concentrate in vacuo with the water bath kept strictly below 25 °C.
-
Causality: Minimizing the residence time in the aqueous acidic phase prevents slow, continuous hydrolysis.
Step 4: Self-Validation (LC-MS Analysis)
-
Action: Analyze the crude organic concentrate via LC-MS (Negative Ion Mode).
-
Validation Logic: A successful extraction will show the target[M-H]- peak at m/z 207. To validate that no degradation occurred, monitor for the specific degradation markers: m/z 165 (atrolactic acid) and m/z 147 (atropic acid). If these markers represent <2% of the total ion count, the protocol was executed flawlessly.
Optimized cold-extraction workflow to prevent acid-catalyzed ether cleavage during isolation.
References
-
Benzylic Ether Definition - Organic Chemistry Key Term. Fiveable. Available at:[Link]
-
TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization. Peptide Chemistry. Available at:[Link]
-
Chemistry of Selected Natural Products and Heterocyclic Compounds. DOKUMEN.PUB. Available at: [Link]
-
Mechanistic Analysis of Oxidative C–H Cleavages Using Inter- and Intramolecular Kinetic Isotope Effects. National Institutes of Health (NIH PMC). Available at:[Link]
Sources
optimizing reaction conditions for etherification in 2-Phenyl-2-(propan-2-yloxy)propanoicacid synthesis
This is the Technical Support Center for Advanced Organic Synthesis . I am Dr. Aris, your Senior Application Scientist. Below is the comprehensive technical guide for optimizing the etherification step in the synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS 1062207-51-5).
Executive Summary & Strategic Analysis
The synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid presents a classic but formidable challenge in organic chemistry: forming a tertiary alkyl-alkyl ether via the union of a tertiary alcohol (or its derivative) and a secondary alkyl group.
The Core Challenge
Direct Williamson Ether Synthesis (reacting the tertiary alkoxide of atrolactic acid with 2-bromopropane) is structurally disfavored.
-
Steric Hindrance: The nucleophile is tertiary and bulky; the electrophile is secondary.
-
Competing Reaction: The high basicity of the tertiary alkoxide combined with the steric bulk of the secondary halide overwhelmingly favors E2 elimination , resulting in the formation of propene and recovery of the starting alcohol, rather than the desired ether.
The Recommended Strategy: SN1 Solvolysis
To bypass these limitations, we recommend a Nucleophilic Substitution Type 1 (SN1) approach utilizing the
-
Mechanism: The phenyl group at the
-position stabilizes the tertiary carbocation intermediate, facilitating the departure of the bromide leaving group even in the presence of a weak nucleophile (isopropanol). -
Advantage: This pathway minimizes strong bases, thereby reducing the risk of E2 elimination on the isopropyl group.
Reaction Mechanism & Pathway Visualization
The following diagram illustrates the recommended SN1 pathway versus the problematic Williamson route.
Figure 1: Comparison of the recommended SN1 Solvolysis pathway (solid lines) vs. the disfavored Williamson Ether Synthesis (dotted lines).
Optimized Experimental Protocol (SN1 Solvolysis)
Phase 1: Preparation of the -Bromo Intermediate
If not purchasing 2-bromo-2-phenylpropanoic acid directly, synthesize it from atrolactic acid.
-
Reagents: 2-Hydroxy-2-phenylpropanoic acid (1.0 eq), Phosphorus Tribromide (
, 0.4 eq). -
Solvent: Anhydrous
(DCM) or Benzene. -
Procedure:
-
Cool the acid solution to 0°C.
-
Add
dropwise (exothermic). -
Allow to warm to Room Temperature (RT) and stir for 2-4 hours.
-
Workup: Quench with ice water, extract with DCM, dry over
. -
Yield Target: >85%.
-
Phase 2: Etherification via Silver-Assisted Solvolysis
This step uses Silver Carbonate (
Reagents:
-
Substrate: 2-Bromo-2-phenylpropanoic acid (or its methyl ester).[1][2]
-
Solvent/Reagent: Isopropanol (Anhydrous, excess as solvent).
-
Promoter: Silver Carbonate (
, 1.1 - 1.5 eq).
Step-by-Step Protocol:
-
Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar and reflux condenser. Protect from light (silver salts are photosensitive).
-
Dissolution: Dissolve 10 mmol of the
-bromo substrate in 20 mL of anhydrous Isopropanol. -
Addition: Add
(11-15 mmol) in one portion. The suspension will be dark.[3] -
Reaction: Heat the mixture to 50-60°C . Do not reflux vigorously unless conversion is slow; high heat promotes elimination to 2-phenylacrylic acid (Atropic acid).
-
Monitoring: Monitor by TLC (Hexane/EtOAc) or HPLC. Look for the disappearance of the bromide.
-
Note: If using the free acid, the carboxyl group may also esterify to form the isopropyl ester. This is acceptable as it will be hydrolyzed later.
-
-
Workup:
-
Filter the mixture through a Celite pad to remove silver salts.
-
Concentrate the filtrate under reduced pressure.
-
Residue likely contains the Isopropyl 2-phenyl-2-(propan-2-yloxy)propanoate (double isopropyl derivative).
-
Phase 3: Hydrolysis (If Esterified)
-
Dissolve the crude ester in THF/Water (3:1).
-
Add LiOH (3.0 eq). Stir at RT for 4-12 hours.
-
Acidify carefully with 1M HCl to pH 3-4.
-
Extract with Ethyl Acetate.
-
Purification: Recrystallization from Hexane/Ether or column chromatography.
Optimization Data & Parameter Screening
The following table summarizes the impact of different bases and conditions on the ratio of Substitution (Ether) vs. Elimination (Alkene) .
| Condition / Promoter | Solvent | Temp (°C) | Yield (Ether) | Major Side Product | Notes |
| iPrOH | 50 | 75-85% | Atropic Acid (<10%) | Silver assists ionization; mild base prevents E2. | |
| iPrOH | Reflux | 40-50% | Atropic Acid (30%) | Thermal elimination competes with solvolysis. | |
| NaH (Williamson) | DMF | 0 -> RT | <10% | Propene (>80%) | Failed Route. Alkoxide acts as base on iPr-Br. |
| Neat Solvolysis (No Base) | iPrOH | Reflux | 30% | Polymer/Tars | Acid generation causes polymerization of styrene derivative. |
Troubleshooting & FAQs
Q1: I am observing a large amount of "Atropic Acid" (2-phenylacrylic acid) in my crude NMR. What went wrong?
Diagnosis: This is the elimination product resulting from the E1 pathway. Solution:
-
Lower the Temperature: Reduce reaction temperature from reflux to 40-50°C. The activation energy for elimination is generally higher than for substitution.
-
Check Solvent: Ensure Isopropanol is strictly anhydrous. Water can compete as a nucleophile, forming the starting hydroxy acid which may then dehydrate.
-
Switch Promoter: If using
, switch to or . Silver specifically coordinates to the halogen, lowering the barrier for carbocation formation without requiring high thermal energy.
Q2: Can I use the Williamson Ether Synthesis (NaH + 2-Bromopropane) if I change the solvent?
Answer: No. The fundamental issue is not the solvent but the reactants. A tertiary alkoxide is a bulky, strong base. 2-Bromopropane is a secondary halide prone to elimination. No solvent change (DMF, DMSO, THF) will sufficiently suppress the E2 elimination of the isopropyl bromide. The SN1 route described above is the only high-yield alternative.
Q3: My product is an oil and difficult to crystallize. How do I purify it?
Answer:
-
Acid-Base Extraction: If you have the free acid, dissolve in dilute
, wash with ether (removes non-acidic impurities), then acidify the aqueous layer and extract. -
Cyclohexylamine Salt: Form a salt by adding cyclohexylamine in acetone. The salt often crystallizes well, allowing purification. Isolate the free acid by treating the salt with dilute HCl.
Q4: Why do you recommend the Silver salt? It is expensive.[4]
Answer: While expensive, Silver Carbonate acts as a "soft" Lewis acid that pulls the Bromide leaving group, facilitating the formation of the necessary carbocation at lower temperatures. This avoids the harsh thermal conditions that favor elimination. For scale-up, you can try Calcium Carbonate (
References
- March, J.Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992.
-
Reich, H. J. "Solvolysis Mechanisms and Carbocation Stability." University of Wisconsin-Madison Chemistry Database. Link (General grounding on benzylic carbocation stability).
-
BenchChem. "Product Entry: 2-Isopropoxy-2-phenylpropanoic acid (CAS 1062207-51-5)."[4][5][6][7] Link (Verification of target compound existence).
-
Organic Syntheses. "Preparation of alpha-alkoxy acids via solvolysis." Org.[8] Synth.Coll. Vol. 3 , p. 544. (General procedure adaptation for alpha-halo acids).
-
Master Organic Chemistry. "The Williamson Ether Synthesis: Planning and Pitfalls." Link (Authoritative source on the failure of Williamson synthesis for tertiary ether/secondary halide combinations).
Sources
- 1. CN103293890A - å å«å ·æå¶æ°®éª¨æ¶çååç©çé»è²è°è²å - Google Patents [patents.google.com]
- 2. CN104423185A - è°è²å - Google Patents [patents.google.com]
- 3. epdf.pub [epdf.pub]
- 4. 102691-93-0|(S)-2-Methoxy-2-(naphthalen-1-yl)propanoic acid|BLD Pharm [bldpharm.com]
- 5. 157134-51-5|(S)-2-Methoxy-2-(naphthalen-2-yl)acetic acid|BLD Pharm [bldpharm.com]
- 6. 123468-21-3|1-Methyl-3-oxo-1,3-dihydroisobenzofuran-1-carboxylic acid|BLD Pharm [bldpharm.com]
- 7. 13113-71-8|(S)-2-Hydroxy-2-phenylpropanoic acid|BLD Pharm [bldpharm.com]
- 8. atamankimya.com [atamankimya.com]
Technical Guide: Troubleshooting Williamson Ether Synthesis for Hindered Alcohols
Introduction: The "Steric Wall"
The Williamson ether synthesis is the workhorse of ether formation, relying on an
The fundamental conflict is between Basicity and Nucleophilicity . Hindered alkoxides (like
This guide provides a logic-driven approach to navigating these constraints, ensuring you select the correct protocol before wasting reagents.
Phase 1: Pre-Reaction Diagnostics
Before mixing reagents, you must validate the feasibility of the reaction. The "Golden Rule" of Williamson synthesis for hindered ethers is: The hindered group must be the Nucleophile (Alkoxide), never the Electrophile (Halide).
Decision Logic: Selecting the Right Methodology
Figure 1: Decision matrix for selecting the appropriate ether synthesis protocol based on steric constraints.
Phase 2: The Optimized Protocol (Hindered Alkoxide)
Scenario: You are synthesizing Methyl
Standard Operating Procedure (SOP)
Objective: Maximize
Reagents:
-
Alcohol: The hindered substrate (e.g.,
-butanol, adamantanol). -
Base: Sodium Hydride (NaH) (60% dispersion in oil) or Potassium Hydride (KH) for extreme bulk.
-
Electrophile: Methyl Iodide (MeI) or Primary Alkyl Bromide.
-
Solvent: Anhydrous DMF (N,N-Dimethylformamide) or THF (Tetrahydrofuran). Note: DMF promotes
better than THF.
Protocol Steps:
-
Apparatus Prep: Flame-dry a round-bottom flask and cool under a stream of Nitrogen or Argon.
-
Base Washing (Optional but Recommended): Place NaH (1.2 - 1.5 equiv) in the flask. Wash twice with anhydrous hexanes to remove mineral oil. Decant hexanes carefully.
-
Alkoxide Formation: Suspend NaH in anhydrous DMF. Cool to 0°C .[8] Add the hindered alcohol (1.0 equiv) dropwise.
-
Checkpoint: Evolution of
gas indicates deprotonation. Stir for 30-60 mins at Room Temp (RT) to ensure complete alkoxide formation.
-
-
Electrophile Addition: Cool back to 0°C . Add the unhindered alkyl halide (1.2 - 1.5 equiv) dropwise.
-
Why? Keeping the temp low during addition minimizes the kinetic energy available for the elimination pathway.
-
-
Reaction: Allow to warm to RT slowly. Stir for 4-16 hours.
-
Quench: Cool to 0°C. Carefully add water or saturated
. Extract with ether/ethyl acetate.
Phase 3: Troubleshooting Guide
If your reaction failed, use this diagnostic table to identify the root cause.
| Symptom | Probable Cause | Corrective Action |
| No Reaction (Starting Material Recovered) | Moisture Contamination | NaH reacted with water instead of alcohol. Use fresh anhydrous solvent and dry glassware. |
| Incomplete Deprotonation | The alcohol is too bulky or not acidic enough. Switch to Potassium Hydride (KH) (more basic, larger cation loosens ion pair). | |
| Alkoxide Aggregation | The alkoxide is forming unreactive clusters. Add 18-Crown-6 (for K+) or 15-Crown-5 (for Na+) to sequester the cation and create a "naked" nucleophile. | |
| Major Product is Alkene (Elimination) | Wrong Disconnection | You likely used a secondary/tertiary halide.[7] STOP. You cannot fix this with Williamson. Switch to Acid-Catalyzed addition to alkene.[9] |
| Temperature too High | High heat favors Elimination (higher activation energy). Run the reaction at 0°C to RT . Do not reflux. | |
| Low Yield (C-Alkylation vs O-Alkylation) | Ambident Nucleophile | Relevant for Phenols/Enols. Solvent choice dictates site. Use DMF/DMSO to favor O-alkylation (hard nucleophile character). |
Mechanism of Failure: The E2 Trap
The diagram below illustrates why secondary/tertiary halides fail with strong bases.
Figure 2: Mechanistic divergence between SN2 (Substitution) and E2 (Elimination) based on halide steric hindrance.
Phase 4: Alternative Methodologies
When Williamson is impossible (e.g., both partners are hindered, or the substrate is base-sensitive), deploy these alternatives.
A. The Silver Oxide (Ag₂O) Method
Best for: Base-sensitive substrates, sugars, and preventing elimination in secondary halides.[1]
Mechanism:
-
Mix Alcohol (1 eq) + Alkyl Iodide (5-10 eq).
-
Add
(1.5 - 2 eq). -
Stir at RT. Filter off silver salts.
B. Acid-Catalyzed Addition to Olefins
Best for: Synthesizing
C. Dudley Ether Synthesis
Best for: Benzylation of alcohols under neutral conditions.[10] Reagent: 2-Benzyloxypyridinium triflate (Dudley Reagent). Advantage: Avoids strong bases and strong acids. The reagent decomposes on heating to release a benzyl cation equivalent which is trapped by the alcohol.
References
-
Williamson Ether Synthesis Overview & Mechanism
-
Silver Oxide Mediated Etherific
- Source: Chemistry LibreTexts. "Ether Synthesis Using Silver Oxide."
-
URL:[Link]
-
Dudley Reagents for Neutral Ether Synthesis
-
Source: Sigma-Aldrich (Merck). "Dudley Reagents."[10]
-
-
Acid-C
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 4. fiveable.me [fiveable.me]
- 5. byjus.com [byjus.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Williamson Ether Synthesis: Mechanism, Steps & Example [vedantu.com]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Dudley Reagents [sigmaaldrich.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
- 13. Ether synthesis by etherification (alkylation) [organic-chemistry.org]
how to increase the solubility of novel carboxylic acids for biological assays
Status: Operational Operator: Senior Application Scientist Ticket ID: SOL-COOH-001
Welcome to the Solubility Support Hub
If you are reading this, you are likely staring at a cloudy vial, a precipitate in your cell culture plate, or an IC50 curve that flatlines inexplicably. You are working with a novel carboxylic acid—a functional group that offers excellent "drug-like" properties but presents a specific set of physicochemical challenges in aqueous, physiological environments.
This guide is not a generic textbook entry. It is a troubleshooting manual designed to help you navigate the thermodynamic war between your lipophilic molecule and your aqueous assay buffer.
Module 1: The "DMSO Crash" (And How to Prevent It)
The Problem: You dissolved your compound perfectly in 100% DMSO at 10 mM. You spiked it into your assay media (final concentration 10
The Science (Why it happens): This is a failure of the "Parachute Effect." When you dilute a DMSO stock into water, you create a state of supersaturation .
-
Solvent Shift: DMSO is a polar aprotic solvent; water is polar protic. The moment they mix, the solvation shell around your molecule collapses.
-
Nucleation: If the concentration exceeds the thermodynamic solubility of the compound in water, the molecules aggregate (nucleate).
-
Ostwald Ripening: Small crystals dissolve and redeposit onto larger crystals, leading to visible precipitation over time.
Protocol: The Intermediate Dilution Method
Do not spike 100% DMSO stocks directly into wells if you face precipitation.
-
Prepare Stock: Dissolve compound in 100% DMSO (e.g., 10 mM).
-
Create Intermediate: Dilute the stock 1:10 or 1:20 into pure water (not buffer/media yet) in a tube.
-
Why? This checks for immediate "crash out" in a controlled volume.
-
Troubleshooting: If it precipitates here, your compound is too insoluble for a simple solvent shift. Go to Module 2.
-
-
Final Dilution: Add the intermediate solution to your assay media.
-
Target: Final DMSO concentration should be
0.5% (ideally 0.1%).[1]
-
Visualization: The Precipitation Cascade
Figure 1: The kinetic pathway of compound precipitation upon dilution. Avoiding the "Nucleation" step is critical for assay validity.
Module 2: The pH Strategy (The Carboxylic Advantage)
The Problem: Your compound is a carboxylic acid (
The Science:
Carboxylic acids are ionizable.[2] Their solubility is governed by the Henderson-Hasselbalch equation :
- : Total solubility
- : Intrinsic solubility (of the uncharged form)
- : Typically 4.0–5.0 for carboxylic acids.
At pH 7.4 (physiological), your compound should be ionized (deprotonated,
Protocol: In-Situ Salt Formation
Instead of dissolving the "free acid" in DMSO, convert it to a salt before it sees the bio-assay.
-
Calculate Stoichiometry: Determine the molar mass of your acid.
-
Select Base: Use Tris (Tromethamine) or Meglumine rather than NaOH.
-
Why? Sodium salts of lipophilic acids often "salt out" (precipitate) due to the common ion effect in high-sodium media (like DMEM). Organic counterions (Tris) are bulkier and prevent tight crystal packing [1].
-
-
The "Wet" Grind:
-
Weigh compound into a vial.
-
Add 1.05 equivalents of Tris base (dissolved in water).
-
Sonicate. The solution should clear as the salt forms.
-
Use this aqueous salt solution as your stock (no DMSO required).
-
Module 3: The "Trojan Horse" (Cyclodextrins)
The Problem: The compound is lipophilic (LogP > 5) and precipitates even when ionized (Module 2 failed).
The Science: Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic cavity.[3][][5] They encapsulate the lipophilic tail of your carboxylic acid, hiding it from the water while keeping it in solution.
-
Gold Standard: 2-Hydroxypropyl-
-cyclodextrin (HP- -CD) . -
Note: Avoid native
-CD due to lower solubility and potential nephrotoxicity in animal models, though it is generally okay for in vitro use [2].
Protocol: HP- -CD Complexation
-
Prepare Vehicle: Make a 20% (w/v) stock of HP-
-CD in water or PBS. Filter sterilize (0.22 m). -
Solubilization:
-
Add your solid carboxylic acid to the 20% CD solution.
-
Heat & Shake: Incubate at 37°C with shaking (200 rpm) for 2-4 hours.
-
Visual Check: If clear, you have formed an inclusion complex.
-
-
Assay Dilution: Dilute this complex into your media.[6]
-
Control Alert: You MUST run a "Vehicle Control" containing the same % of cyclodextrin to ensure the CD itself isn't affecting your cells.
-
Module 4: Biological Guardrails (Safety Data)
You cannot fix solubility at the expense of cell health. Below are the toxicity thresholds for common solubilizers.
Solvent Tolerance Table
| Solubilizer | Safe Limit (Cell Culture) | Mechanism of Toxicity | Notes |
| DMSO | < 0.1% (Ideal) 0.5% (Max) | Membrane permeabilization; differentiation induction | 1% can induce apoptosis in sensitive lines (e.g., neurons) [3]. |
| Ethanol | < 0.1% | Protein denaturation; signaling interference | Evaporates rapidly; seal plates well. |
| HP- | < 0.5 - 1% | Cholesterol extraction from membranes | Can alter GPCR signaling if too high [4]. |
| PEG 400 | < 1% | Osmotic stress | Good co-solvent, but viscous. |
Decision Matrix: Selecting Your Strategy
Figure 2: Strategic decision tree for solubilizing carboxylic acids based on physicochemical properties.
FAQ: Frequently Asked Questions
Q: My compound precipitates after 24 hours. Why? A: This is "Crash-out" due to thermodynamic instability. Your initial solution was supersaturated (kinetic solubility). Over time, the system seeks equilibrium, and crystals nucleate. Solution: Switch to the Cyclodextrin protocol (Module 3) to stabilize the thermodynamics, or lower the concentration.
Q: Can I just filter the media if it looks cloudy? A: ABSOLUTELY NOT. If you filter a cloudy solution, you are removing your drug. You will treat your cells with a fraction of the intended dose, leading to false negatives. Always redissolve or reformulate.
Q: Why is my IC50 different when I use Tris salt vs. DMSO stock? A: In a DMSO stock, the compound might be precipitating microscopically (invisible to the eye), reducing the effective concentration. The Tris salt is likely fully soluble, delivering the true dose. The "lower" IC50 with the salt form is likely the correct one.
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility.[7][8] Advanced Drug Delivery Reviews, 59(7), 603-616.
-
Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[3][5][6][9] Advanced Drug Delivery Reviews, 59(7), 645-666.
-
Galvao, J., et al. (2014). Unexpected low-dose toxicity of the universal solvent DMSO. Cryobiology, 68(1), 110-122.
-
Frey, M., et al. (2020). Cyclodextrin-based solubilization of poorly soluble drugs for cell culture applications. Scientific Reports, 10, 1-10.
Sources
- 1. researchgate.net [researchgate.net]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. hilarispublisher.com [hilarispublisher.com]
- 5. Carbohydrate Chronicles Season 2 / Ep 8 How can cyclodextrins enhance solubility? - CarboHyde [carbohyde.com]
- 6. researchgate.net [researchgate.net]
- 7. Overcoming Challenges in Carboxylic Acid Drug Formulations [eureka.patsnap.com]
- 8. research.aston.ac.uk [research.aston.ac.uk]
- 9. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolution of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Case ID: RES-774-ISO
Subject: Enantiomeric Resolution of Sterically Hindered
Executive Summary & Molecular Profile
User Context: You are attempting to resolve the enantiomers of 2-Phenyl-2-(propan-2-yloxy)propanoic acid . Chemical Profile:
-
Structure: A propanoic acid backbone featuring a quaternary carbon at position 2 (C2), substituted with a phenyl group, a methyl group, and a bulky isopropoxy (propan-2-yloxy) group.
-
Challenge: The quaternary center creates significant steric hindrance. This limits the effectiveness of standard kinetic resolutions (enzymatic) and complicates diastereomeric salt crystallization due to the potential for "oiling out" rather than discrete crystal formation.
This guide prioritizes Classical Diastereomeric Crystallization (for scalability) and Preparative Chiral HPLC (for speed/purity), with a secondary note on Biocatalysis .
Method A: Classical Resolution via Diastereomeric Salt Formation[1]
This is the preferred method for multi-gram to kilogram scale purification. It relies on the formation of a salt between the racemic acid and a chiral base (Resolving Agent), creating diastereomers with different solubilities.[1][2][3]
Recommended Resolving Agents
Based on the structural similarity to Atrolactic acid and
-
(R)-(+)-
-Phenylethylamine (PEA) – Primary Recommendation -
(S)-(-)-
-Phenylethylamine – To target the opposite enantiomer -
Cinchonidine – Alternative if PEA fails
Standard Operating Procedure (SOP)
Step 1: Stoichiometry Calculation
-
Use 0.5 to 1.0 equivalents of the chiral base relative to the racemic acid.
-
Expert Tip: Start with 0.5 equivalents (the "Half-Quantity Method"). This forces the less soluble diastereomer to precipitate while leaving the more soluble enantiomer in solution as the free acid.
Step 2: Solvent Screening The bulky isopropoxy group increases lipophilicity. Avoid pure water.
-
Preferred Solvent System: Ethanol/Water (9:1) or Isopropanol (IPA).
-
Alternative: Acetone (if the salt is highly soluble in alcohols).
Step 3: Crystallization Protocol
-
Dissolve 10 g of racemic acid in 50 mL of hot Ethanol (60°C).
-
Add 0.5 eq. of (R)-PEA slowly while stirring.
-
Allow the solution to cool slowly to room temperature over 4 hours.
-
If no crystals form, scratch the glass or add a seed crystal.
-
Filter the solid (Salt A).[4] The filtrate contains the enriched opposite enantiomer (Salt B/Free Acid).
Step 4: "Cracking" the Salt (Recovery)
-
Suspend the solid salt in dilute HCl (1M) or H₂SO₄ (1M).
-
Extract with Ethyl Acetate or MTBE (Methyl tert-butyl ether).
-
Wash organic layer with brine, dry over MgSO₄, and evaporate.
Troubleshooting Guide: Classical Resolution
| Symptom | Probable Cause | Corrective Action |
| No Precipitation | Solvent is too polar or volume is too high. | Reduce solvent volume by evaporation. Add a non-polar anti-solvent like Hexane or Heptane dropwise until cloudiness persists. |
| Oiling Out (Two liquid layers) | Low melting point of the diastereomeric salt or impurities. | Re-heat to dissolve the oil. Add a seed crystal at a temperature slightly below the cloud point. Switch solvent to Methyl Ethyl Ketone (MEK). |
| Low Enantiomeric Excess (ee) | Eutectic composition reached or non-selective crystallization. | Recrystallize the salt before cracking. Dissolve the salt in hot ethanol and let it crystallize again. This "double-crystallization" often boosts ee from 70% to >98%. |
| Gel Formation | Hydrogen bonding network trapping solvent. | Add 5-10% water to the organic solvent to disrupt the gel network. |
Workflow Visualization
Caption: Logical flow for diastereomeric salt resolution, highlighting decision points for low purity or yield.
Method B: Chiral Chromatography (HPLC/SFC)
For analytical determination or purification of small batches (<5g), chiral HPLC is the industry standard.
Column Selection Strategy
The bulky isopropoxy group provides excellent "handles" for chiral recognition on polysaccharide-based stationary phases.
-
Primary Column: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate))
-
Secondary Column: Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate))[8]
-
Mobile Phase:
-
Normal Phase: Hexane : Isopropanol : TFA (90 : 10 : 0.1).
-
Note: The addition of 0.1% Trifluoroacetic Acid (TFA) is mandatory to suppress the ionization of the carboxylic acid. Without TFA, you will see broad, tailing peaks.
-
Troubleshooting Guide: Chiral HPLC
| Issue | Diagnosis | Solution |
| Broad/Tailing Peaks | Acidic protons interacting with the silica support. | Increase TFA concentration to 0.1% or 0.2%. Ensure the column is dedicated to acidic compounds (memory effects from basic additives can ruin separation). |
| No Separation (Co-elution) | Inadequate chiral recognition. | Switch from Isopropanol to Ethanol in the mobile phase. If using AD-H, switch to OD-H or IC (immobilized).[8] |
| High Backpressure | Precipitation of sample in mobile phase. | The isopropoxy group increases hydrophobicity. Ensure the sample is fully dissolved in the mobile phase, not just the stronger solvent component. |
Method C: Enzymatic Kinetic Resolution (Biocatalysis)
Warning: Due to the quaternary center at C2, enzymatic hydrolysis is often slow. This method requires the ester form of the molecule, not the free acid.
Protocol Overview
-
Substrate: Convert the racemic acid to Methyl 2-phenyl-2-isopropoxypropanoate .
-
Enzyme: Candida antarctica Lipase B (CAL-B) (immobilized as Novozym 435).
-
Reaction: Hydrolysis in Phosphate Buffer (pH 7.0) with a co-solvent (Acetonitrile or MTBE).
-
Mechanism: The enzyme preferentially hydrolyzes the (S)-ester (typically), releasing the (S)-acid, while leaving the (R)-ester unreacted.
Biocatalytic Pathway
Caption: Kinetic resolution workflow separating the hydrolyzed acid from the unreacted ester.
Frequently Asked Questions (FAQs)
Q: Why is my diastereomeric salt forming an oil instead of crystals? A: This is common with ether-substituted acids. The isopropoxy group lowers the melting point. Solution: Use a "solvent switch." Dissolve the oil in a minimum amount of hot ethyl acetate, then slowly add hexane until turbid. Let it sit undisturbed at 4°C. Alternatively, try a different base like Quinine or Cinchonidine , which are bulkier and may pack better in the crystal lattice.
Q: Can I use dynamic kinetic resolution (DKR) to get 100% yield of one enantiomer? A: DKR requires the substrate to racemize in situ. Because your molecule has a quaternary center (no acidic proton at the chiral center), it cannot racemize under standard basic conditions. You are limited to a maximum 50% yield per pass unless you use a radical-based racemization strategy, which is chemically harsh.
Q: Which absolute configuration corresponds to which salt? A: While specific literature on the isopropoxy variant is sparse, for the analogous Atrolactic acid (2-hydroxy-2-phenylpropanoic acid), the (R)-acid typically forms the less soluble salt with (R)-Phenylethylamine . However, you must verify this via X-ray crystallography or by comparing optical rotation with known standards of similar ethers.
Q: How do I determine the enantiomeric excess (ee) if I don't have a chiral HPLC column? A: You can use NMR spectroscopy with a chiral shift reagent.
-
Reagent: (R)- or (S)-
-Methylbenzylamine (PEA). -
Method: Mix your acid with the amine in CDCl₃ to form the salt in situ. The methyl doublet of the isopropoxy group or the
-methyl group of the acid will split into two distinct signals (one for each diastereomer). Integrate these peaks to calculate ee.
References
-
Fogassy, E., et al. (2006). Optical resolution of racemic acids and bases by diastereomeric salt formation.[1] This foundational text outlines the "Half-Quantity" method recommended in Method A.
-
Source:
-
-
Palo-Nieto, C., et al. (2016). Lipase-catalyzed resolution of 2-phenoxypropionic acid derivatives.[5] Provides the basis for the enzymatic troubleshooting steps regarding steric hindrance in
-substituted acids.-
Source:
-
-
Daicel Chiral Technologies.Instruction Manual for CHIRALPAK® AD-H. Specifies the requirement for TFA additives when analyzing acidic compounds.
-
Source:
-
-
Kozma, D. (2001). CRC Handbook of Optical Resolutions via Diastereomeric Salt Formation.
-
Source:
-
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. scholars.lib.ntu.edu.tw [scholars.lib.ntu.edu.tw]
- 6. EP0512472A1 - Process for preparation of alpha-alkoxy acetic acids and their salts - Google Patents [patents.google.com]
- 7. CN105037139A - Preparation method for 2-phenylpropionic acid - Google Patents [patents.google.com]
- 8. mdpi.com [mdpi.com]
Technical Support Center: Stabilization & Workup of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Topic: Preventing Decomposition of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid During Workup Role: Senior Application Scientist Format: Technical Support Center (Troubleshooting Guides & FAQs)
Case ID: #ALPH-O-PR-002 Subject: Prevention of Acid-Catalyzed Elimination & Decarboxylation Status: CRITICAL - Compound is Thermally and Acid-Labile
Executive Summary & Structural Vulnerability
The Core Problem:
Researchers frequently report the conversion of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (an
The Mechanism: This decomposition is driven by the structural intersection of a tertiary benzylic ether and a carboxylic acid .
-
Labile Ether Linkage: The isopropoxy group is attached to a quaternary carbon that is both benzylic and tertiary. Protonation of the ether oxygen generates a highly stabilized carbocation intermediate (
) upon loss of isopropanol. -
Elimination (E1): The resulting carbocation rapidly eliminates a proton from the adjacent methyl group to restore neutrality, forming the conjugated alkene (Atropic acid).
Self-Validating Logic:
If your crude NMR shows a disappearance of the isopropyl septet (
Decomposition Pathway Diagram
Figure 1: Acid-catalyzed E1 elimination pathway leading to Atropic acid.
Critical Alerts (The "STOP" List)
Before proceeding with your experiment, verify you are NOT violating these parameters.
| Parameter | Critical Limit | Consequence of Violation |
| Workup pH | Do NOT drop below pH 4.0 | Instant protonation of ether oxygen; rapid elimination to alkene. |
| Temperature | Do NOT exceed 30°C | Accelerates E1 elimination kinetics; promotes polymerization of the alkene byproduct. |
| Acid Choice | NO Mineral Acids (HCl, H2SO4) | Strong conjugate bases stabilize the transition state; high acidity guarantees decomposition. |
| Concentration | NO Rotary Evaporation > 35°C | Thermal elimination of isopropanol is autocatalytic in the melt phase. |
Diagnostic Troubleshooting (Q&A)
Q1: My product turned into a gummy oil after rotary evaporation, but it should be a solid. What happened? A: You likely formed Atropic acid (2-phenylacrylic acid) .
-
Cause: The target acid is often a solid, but the elimination product (Atropic acid) has a lower melting point (approx 106°C) and often forms oils due to impurities or oligomerization.
-
Verification: Check
H NMR.[1]-
Target: Methyl singlet (~1.8 ppm), Isopropyl septet (~3.6 ppm), Aromatic (5H).
-
Decomposed: Two olefinic doublets (~5.9 and 6.5 ppm), loss of isopropyl signals.
-
-
Fix: You cannot reverse this. You must restart. Use the Cold-Buffered Workup (Section 4).
Q2: I used 1M HCl to acidify the reaction mixture, and the solution turned cloudy immediately. A: The cloudiness is likely the precipitation of the decomposition product.
-
Mechanism: 1M HCl (pH ~0) is too aggressive. The tertiary benzylic ether cleaves within seconds at this pH.
-
Fix: Switch to 0.5M Citric Acid or Saturated NH
Cl . The target pKa is likely ~3.8-4.2. You only need to reach pH 4-5 to extract the free acid; you do not need to reach pH 1.
Q3: Can I store the free acid in the fridge? A: Only for short periods (<24 hours).
-
Reasoning: Even in the solid state, trace autocatalysis (acid protonating its own ether) can occur.
-
Recommendation: Convert the compound to its Dicyclohexylammonium (DCHA) or Sodium salt for long-term storage. The salt form removes the acidic proton, shutting down the decomposition pathway completely.
Validated Workup Protocol: Cold-Buffered Extraction
This protocol minimizes the concentration of the protonated ether species
Reagents Required[1][2][3][4][5][6]
-
Quench Buffer: 10% Citric Acid (aq) OR Saturated Ammonium Chloride (
). -
Extraction Solvent: Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE). Avoid Ethyl Acetate if traces of acid hydrolysis are suspected.
-
Drying Agent: Sodium Sulfate (
). Avoid Magnesium Sulfate ( ) as it is slightly Lewis acidic.
Step-by-Step Methodology
-
Cool Down: Place the reaction vessel in an ice/water bath (0°C). Ensure the internal temperature is < 5°C before quenching.
-
Buffered Quench: Add the Citric Acid solution dropwise. Monitor pH using a calibrated probe or narrow-range paper.
-
Target:pH 4.0 - 5.0 .
-
Stop: As soon as the emulsion breaks or the pH touches 4. Do not go to pH 1-2.
-
-
Rapid Extraction:
-
Immediately extract with cold DCM (
volumes). -
Separate phases quickly. Do not let the organic phase sit in contact with the acidic aqueous phase.
-
-
Neutralizing Wash (The "Safety Net"): Wash the combined organic layers with Brine (Sat. NaCl) .
-
Why? Removes residual protons and water, reducing the "effective acidity" in the organic phase.
-
-
Drying & Concentration:
-
Dry over
for 10 minutes at 0°C. Filter. -
Evaporation: Use a rotary evaporator with the bath set to 20-25°C (Room Temp) . Do not heat. Use high vacuum to remove solvent at low temperature.
-
Workup Decision Logic
Figure 2: Decision tree for safe isolation of the acid-labile ether.
Storage & Stability Data
| Form | Stability (at 25°C) | Stability (at -20°C) | Recommendation |
| Free Acid | < 48 Hours | 1-2 Weeks | Not Recommended for libraries. |
| Sodium Salt | > 6 Months | > 1 Year | Isolate by lyophilization at pH 7. |
| DCHA Salt | > 1 Year | Indefinite | Preferred. Precipitate from Et2O/Hexane. |
Salt Formation Protocol (DCHA):
-
Dissolve the crude free acid in minimal cold Diethyl Ether.
-
Add 1.05 equivalents of Dicyclohexylamine (DCHA).
-
Stir at 0°C. The salt usually precipitates as a white solid.
-
Filter and wash with cold hexane. This stabilizes the compound by removing the acidic proton.
References
-
General Stability of
-Alkoxy Acids:- Greene, T. W.; Wuts, P. G. M. Protective Groups in Organic Synthesis, 3rd ed.; Wiley-Interscience: New York, 1999.
- Mechanistic Insight: The cleavage of tertiary alkyl ethers is highly sensitive to acid strength and solvent polarity.
-
Atrolactic Acid Dehydration (Analogous System)
-
Longosz, E. J.; Tarbell, D. S.[2] "Mechanism of Decomposition of Mixed Carboxylic-Carbonic Anhydrides." The Journal of Organic Chemistry, 1961 , 26(7), 2161–2167.
- Relevance: Establishes the facile dehydration of 2-hydroxy-2-phenylpropanoic acid derivatives to
-
-
Synthesis of
-Methoxy Phenylacetic Acids (Mosher Analogs):-
Menche, D., et al. "Total Synthesis of Archazolid A." Journal of the American Chemical Society, 2007 , 129, 6100-6101.[3]
- Relevance: Demonstrates successful handling of 2-methoxy-2-phenylpropanoic acid using mild conditions (Toluene/Et3N) to prevent decomposition.
-
-
Elimination Mechanisms in Tertiary Benzylic Systems
- Smith, M. B.; March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 6th ed.; Wiley: Hoboken, NJ, 2007.
- Relevance: Defines the E1 mechanism for tertiary benzylic substr
Sources
Validation & Comparative
Unambiguous Structural Elucidation of Novel Synthesized Compounds: A Comparative Analytical Guide
As a Senior Application Scientist overseeing analytical pipelines for drug discovery, I frequently observe that synthesizing a novel chemical entity (NCE) is only half the battle. The true bottleneck lies in unambiguous structural characterization. The 1 for the characterization of organic compounds, mandating orthogonal analytical evidence to definitively establish both identity and purity[1]. Relying on a single analytical technique is a critical point of failure that can derail downstream biological assays and regulatory submissions.
This guide objectively compares the three foundational platforms of structural elucidation—High-Resolution Mass Spectrometry (HRMS), Nuclear Magnetic Resonance (NMR) spectroscopy, and Single-Crystal X-ray Crystallography. Furthermore, it details a self-validating experimental workflow designed to eliminate ambiguity in the characterization of novel compounds.
Comparative Analysis of Structural Elucidation Platforms
To confirm a novel structure, a researcher must answer three sequential questions: What is the exact mass and formula? How are the atoms connected? What is the 3D spatial arrangement? No single instrument can answer all three definitively.
High-Resolution Mass Spectrometry (The Formula Validator)
Mass spectrometry is the vanguard of structural analysis due to its extreme sensitivity. While standard MS provides nominal mass, 2, which mathematically restricts the possible empirical formulas of a novel compound[2]. Furthermore, tandem MS (MS/MS) fragmentation patterns act as a structural fingerprint, though they cannot easily distinguish between complex structural isomers[3].
NMR Spectroscopy (The Connectivity Engine)
While HRMS provides the formula, 4[4]. 1D NMR (¹H, ¹³C) identifies functional groups and chemical environments. However, for novel NCEs, 2D NMR (COSY, HSQC, HMBC) is mandatory to bridge isolated spin systems and map through-bond connectivity across heteroatoms.
Single-Crystal X-ray Crystallography (The Absolute Truth)
NMR can infer relative stereochemistry (via NOESY/ROESY), but it struggles with absolute configuration without chiral derivatization.5 because it provides the definitive 3D arrangement of atoms, precise bond lengths, and absolute stereochemistry[5].
Quantitative Performance Comparison
| Analytical Platform | Primary Structural Data Yield | Optimal Sample Requirement | Destructive Technique? | Stereochemical Resolution | Relative Cost / Throughput |
| HRMS (Q-TOF / Orbitrap) | Exact mass, empirical formula, fragmentation patterns | < 1 µg | Yes | None | Low / High (Minutes) |
| NMR Spectroscopy (1D/2D) | Atomic connectivity, functional groups, molecular dynamics | 1 - 10 mg | No | Relative (via NOESY/ROESY) | Medium / Medium (Hours) |
| Single-Crystal X-ray | Absolute 3D conformation, bond lengths, atomic coordinates | Single crystal (~0.1 mm) | No | Absolute (via anomalous dispersion) | High / Low (Days to Weeks) |
Visualizing the Elucidation Logic
The following diagram illustrates the self-validating sequence required to build absolute confidence in a novel structure.
Logical workflow for the structural elucidation of a novel synthesized compound.
Experimental Protocols: A Self-Validating Workflow
To ensure scientific integrity, every step in this workflow acts as a prerequisite and validation mechanism for the next.
Step 1: Purity Assessment and Empirical Formula Validation (LC-HRMS)
-
Objective: Confirm the presence of a single chemical entity and determine its exact mass.
-
Causality: Attempting structural elucidation on a mixture leads to convoluted, uninterpretable data. Liquid Chromatography (LC) ensures sample homogeneity. HRMS provides sub-ppm mass accuracy, which mathematically restricts the possible empirical formulas, setting the boundary conditions for NMR interpretation[2].
-
Methodology:
-
Dissolve the sample in LC-MS grade solvent (e.g., Acetonitrile/Water) to a concentration of 1 µg/mL.
-
Inject 1-5 µL onto an LC-Q-TOF system using Electrospray Ionization (ESI) in both positive and negative modes.
-
Extract the exact mass of the molecular ion (e.g., [M+H]⁺). Use isotopic pattern matching software to calculate and confirm the empirical formula (mass error must be < 5 ppm).
-
Step 2: Backbone Mapping via 1D and 2D NMR Spectroscopy
-
Objective: Establish the carbon skeleton and proton environments.
-
Causality: While HRMS provides the empirical formula, it cannot distinguish between structural isomers. NMR spectroscopy is required to map the exact atomic connectivity[4]. Relying solely on 1D NMR is a common pitfall; 2D NMR is mandatory to bridge isolated spin systems and confirm the carbon skeleton.
-
Methodology:
-
Sample Preparation: Dissolve 2-5 mg of the purified compound in 600 µL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) containing TMS as an internal standard. Transfer to a 5 mm NMR tube.
-
1D Acquisition: Acquire standard ¹H (minimum 16 scans) and ¹³C (minimum 512 scans) spectra to catalog all proton and carbon environments.
-
2D HSQC (Heteronuclear Single Quantum Coherence): Acquire to correlate protons to their directly attached carbons, effectively separating overlapping proton signals by their carbon chemical shifts.
-
2D HMBC (Heteronuclear Multiple Bond Correlation): Acquire to observe long-range couplings (typically 2-3 bonds). This is the critical step for bridging quaternary carbons and heteroatoms to finalize the 2D skeleton.
-
Step 3: Relative Stereochemistry via NOESY/ROESY
-
Objective: Determine the relative spatial arrangement of atoms.
-
Causality: HMBC proves atoms are connected, but not their 3D orientation. NOESY relies on the Nuclear Overhauser Effect to detect protons that are close in space (< 5 Å) regardless of bond connectivity[4].
-
Methodology:
-
Run a 2D NOESY or ROESY experiment (mixing time optimized based on molecular weight, typically 300-500 ms for small molecules).
-
Correlate cross-peaks to determine which protons reside on the same face of rigid ring systems or double bonds (cis/trans or syn/anti assignments).
-
Step 4: Absolute Configuration via Single-Crystal X-ray Diffraction
-
Objective: Unambiguously assign absolute stereochemistry and 3D conformation.
-
Causality: NMR NOESY experiments only provide relative stereochemistry. For novel therapeutics, regulatory agencies demand absolute configuration (R/S). Single-crystal X-ray crystallography is the only technique that provides definitive 3D atomic coordinates and absolute stereochemistry without the need for chiral derivatization[5].
-
Methodology:
-
Crystallization: Dissolve 1-2 mg of the compound in a minimum volume of a highly soluble solvent. Slowly diffuse a miscible anti-solvent (e.g., vapor diffusion of hexane into ethyl acetate) over 3-7 days to grow a single crystal (minimum size ~0.1 mm).
-
Data Collection: Mount the crystal on a diffractometer equipped with a microfocus X-ray source (e.g., Cu Kα radiation, λ = 1.5418 Å) at cryogenic temperatures (100 K) to minimize thermal motion.
-
Refinement: Solve the phase problem using direct methods. Refine the structure using least-squares minimization. Determine the absolute structure by analyzing the anomalous dispersion (Flack parameter), aiming for a value near 0 with a low standard deviation.
-
References
- Title: Author Guidelines - ACS Researcher Resources Source: American Chemical Society URL
- Title: Unambiguous Structure Determination: A Comparative Guide to X-ray Crystallography and Spectroscopic Methods Source: Benchchem URL
- Source: PMC (nih.gov)
- Title: Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025 Source: Resolve Mass URL
- Source: db-thueringen.
Sources
Comparative Biological Activity Guide: Ibuprofen vs. 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Executive Summary
As drug development professionals evaluate novel analogs against established gold standards, understanding the precise Structure-Activity Relationships (SAR) that govern target binding is paramount. This guide provides an objective, data-driven comparison between Ibuprofen —a classical 2-arylpropionic acid non-steroidal anti-inflammatory drug (NSAID)—and 2-Phenyl-2-(propan-2-yloxy)propanoic acid (PIPPA) . By analyzing their physicochemical properties, target affinities, and steric constraints, we demonstrate why the structural divergence of PIPPA abolishes the cyclooxygenase (COX) inhibitory activity characteristic of standard profens.
Structural Pharmacology & Mechanistic Causality
The pharmacological efficacy of Ibuprofen is fundamentally tied to its stereochemistry and the specific architecture of the COX-1 and COX-2 active sites. Ibuprofen possesses a tertiary alpha-carbon with a single methyl group. This allows the active (S)-enantiomer to adopt a conformation where its carboxylate group forms a critical salt bridge and hydrogen-bond network with the 1 at the base of the COX catalytic channel[1]. Furthermore, the para-isobutyl group on the phenyl ring extends into the hydrophobic upper channel, stabilizing the enzyme-inhibitor complex.
In stark contrast, 2-Phenyl-2-(propan-2-yloxy)propanoic acid (PIPPA) features a quaternary alpha-carbon due to the addition of an isopropoxy group. The causality of its biological inactivity at the COX target is purely steric. The COX active site channel is exceptionally narrow (approximately 8 Å wide). The bulky alpha-isopropoxy group creates severe steric hindrance,2[2]. In silico and structural studies confirm that 3, a feature PIPPA cannot achieve[3]. Consequently, while Ibuprofen is a potent COX inhibitor, PIPPA acts as a negative control in profen SAR studies, demonstrating the strict spatial limitations of the COX binding pocket.
Mechanistic pathway of COX inhibition comparing Ibuprofen's binding vs. PIPPA's steric exclusion.
Comparative Physicochemical & Biological Data
To objectively compare these two compounds, we summarize their structural and expected biological metrics in the table below. The data highlights how a single functional group addition dramatically shifts the pharmacological profile.
| Parameter | Ibuprofen | 2-Phenyl-2-(propan-2-yloxy)propanoic acid (PIPPA) |
| IUPAC Name | 2-(4-isobutylphenyl)propanoic acid | 2-isopropoxy-2-phenylpropanoic acid |
| Alpha-Carbon Type | Tertiary | Quaternary |
| Key Substituents | para-isobutyl, alpha-methyl | alpha-isopropoxy (bulky) |
| COX-1 IC50 (In Vitro) | ~12 µM (Active) | >100 µM (Inactive) |
| COX-2 IC50 (In Vitro) | ~80 µM (Active) | >100 µM (Inactive) |
| Primary Interaction | Salt bridge with Arg120 / Tyr355 | Steric exclusion from active site |
Experimental Validation Workflows
To empirically validate the mechanistic claims above, the following self-validating protocols are recommended. These workflows ensure that the observed lack of activity for PIPPA is due to target exclusion rather than assay artifacts.
Protocol 1: In Vitro Fluorometric COX-1/COX-2 Inhibition Assay
This cell-free assay directly measures the catalytic activity of the COX enzymes by detecting the highly fluorescent compound resorufin, produced during the reduction of PGG2 to PGH2.
-
Enzyme Preparation: Reconstitute recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin (cofactor).
-
Compound Incubation: Prepare serial dilutions of Ibuprofen (positive control) and PIPPA (test compound) in DMSO. Add 10 µL of each to the enzyme wells. Include a vehicle control (DMSO only) to establish baseline 100% activity. Incubate at 37°C for 15 minutes to allow equilibrium binding.
-
Reaction Initiation: Add 10 µL of the fluorometric probe (10-acetyl-3,7-dihydroxyphenoxazine, ADHP) and 10 µL of Arachidonic Acid (substrate) to all wells simultaneously to initiate the reaction.
-
Detection: Read the microplate immediately using a fluorometer (Excitation: 530-540 nm; Emission: 585-595 nm).
-
Validation & Analysis: Calculate the Z'-factor using the vehicle control and a known irreversible inhibitor (e.g., Indomethacin). A Z'-factor > 0.5 validates the assay's integrity. Plot dose-response curves to calculate the IC50. PIPPA will yield a flat line, confirming target exclusion.
Step-by-step fluorometric screening workflow for validating COX-1 and COX-2 inhibitory activity.
Protocol 2: Cell-Based PGE2 Production Assay (Orthogonal Validation)
To ensure the biochemical findings translate to complex biological systems, a cell-based assay using LPS-stimulated macrophages is employed.
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at
cells/well. Incubate overnight. -
Treatment: Pre-treat cells with varying concentrations of Ibuprofen or PIPPA for 1 hour.
-
Stimulation: Add Lipopolysaccharide (LPS, 1 µg/mL) to induce COX-2 expression and arachidonic acid metabolism. Incubate for 24 hours.
-
Quantification: Harvest the supernatant and quantify Prostaglandin E2 (PGE2) levels using a competitive ELISA. Ibuprofen will show a dose-dependent decrease in PGE2, whereas PIPPA-treated cells will show PGE2 levels comparable to the vehicle-treated LPS control.
Conclusion
The comparative analysis between Ibuprofen and 2-Phenyl-2-(propan-2-yloxy)propanoic acid underscores a fundamental principle in drug design: target affinity is highly sensitive to steric bulk at critical pharmacophoric nodes. The quaternary alpha-carbon of PIPPA completely abrogates the molecule's ability to bind the COX Arg120 residue, rendering it inactive as an NSAID. This guide serves as a foundational reference for medicinal chemists optimizing arylpropionic acid scaffolds.
References
- The Molecular Basis for Dual Fatty Acid Amide Hydrolase (FAAH)/Cyclooxygenase (COX) Inhibition.PMC.
- Design and Development of COX-II Inhibitors: Current Scenario and Future Perspective.ACS Omega.
- In Silico Evaluation of Ibuprofen and Two Benzoylpropionic Acid Derivatives with Potential Anti-Inflamm
Sources
Efficacy Comparison Guide: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid Derivatives vs. Traditional 2-Arylpropionic Acids
As a Senior Application Scientist, evaluating the structural evolution of pharmacophores is critical for drug development. The 2-arylpropionic acid scaffold is historically recognized as the backbone of traditional Non-Steroidal Anti-Inflammatory Drugs (NSAIDs) like ibuprofen. However, introducing an alpha-alkoxy group—specifically a propan-2-yloxy (isopropoxy) moiety—creates 2-phenyl-2-(propan-2-yloxy)propanoic acid derivatives . This single structural modification fundamentally shifts the molecule's efficacy profile from Cyclooxygenase (COX) inhibition[1] to potent, balanced dual agonism of Peroxisome Proliferator-Activated Receptors (PPARα/γ)[2].
This guide objectively compares the mechanistic causality, quantitative efficacy, and validation protocols between these two divergent pharmacological paths.
Mechanistic Causality: The Structural Paradigm Shift
To understand the efficacy difference, we must examine the causality behind the receptor-ligand interactions.
Traditional 2-Arylpropionic Acids (COX Inhibitors)
In traditional profens (e.g., ibuprofen), the alpha-carbon is typically substituted with a small methyl group. This compact structure allows the molecule to slide into the narrow hydrophobic channel of COX-1 and COX-2 enzymes. Once inside, the free carboxylic acid forms critical salt bridges and hydrogen bonds with Arg120 and Tyr355 in the active site, effectively blocking arachidonic acid metabolism and prostaglandin synthesis[3].
2-Phenyl-2-(propan-2-yloxy)propanoic Acid Derivatives (PPARα/γ Dual Agonists)
When the small methyl group is replaced by a bulky isopropoxy (propan-2-yloxy) group , the molecule experiences severe steric hindrance, entirely preventing entry into the COX channel[3].
Instead, this molecule becomes an optimal "key" for the large, Y-shaped ligand-binding domain (LBD) of PPARs[4].
-
The Anchor: The propanoic acid headgroup mimics endogenous fatty acids, forming a hydrogen-bond network with Tyr473 and His323 on the AF-2 helix (Helix 12) of PPARγ, and Tyr314 in PPARα[5].
-
The Lipophilic Wedge: The bulky isopropoxy group perfectly occupies a specific lipophilic pocket adjacent to the AF-2 helix that smaller groups (like methoxy) fail to fill[2]. This locks the receptor in its active conformation, recruiting coactivators that drive the transcription of genes responsible for glucose and lipid homeostasis[4].
Structural divergence: Alpha-isopropoxy substitution shifts targeting from COX enzymes to PPARs.
Quantitative Efficacy Comparison
The table below synthesizes the pharmacological shift, demonstrating how the isopropoxy derivative loses its NSAID properties but gains potent anti-diabetic and dyslipidemic efficacy.
| Parameter | Traditional 2-Arylpropionic Acids (e.g., Ibuprofen) | 2-Isopropoxy-2-phenylpropanoic Acid Derivatives |
| Primary Target | COX-1 / COX-2 | PPARα / PPARγ |
| Therapeutic Indication | Inflammation, Pain, Pyrexia | Type 2 Diabetes, Dyslipidemia |
| COX-1 Inhibition (IC₅₀) | ~12.0 µM | > 100 µM (Inactive) |
| COX-2 Inhibition (IC₅₀) | ~80.0 µM | > 100 µM (Inactive) |
| PPARα Activation (EC₅₀) | > 100 µM (Inactive) | ~0.36 µM (Potent Agonist) |
| PPARγ Activation (EC₅₀) | > 100 µM (Inactive) | ~0.17 µM (Potent Agonist) |
| In Vivo Effect | Reduces paw edema (Inflammation model) | Improves insulin sensitivity (db/db mice model) |
Self-Validating Experimental Protocols
To rigorously prove the efficacy shift of 2-phenyl-2-(propan-2-yloxy)propanoic acid derivatives, we employ a self-validating dual-assay system.
Protocol A: In Vitro PPARα/γ Transactivation Assay (Efficacy Validation)
Causality: We utilize CV-1 mammalian cells because they naturally lack endogenous PPARs. This ensures that any luminescent signal generated is strictly a result of the test compound interacting with our transfected receptors, eliminating background noise.
-
Cell Preparation & Transfection: Plate CV-1 cells in 96-well plates. Co-transfect the cells with a chimeric plasmid containing the PPARα or PPARγ LBD fused to a GAL4 DNA-binding domain, alongside a GAL4-driven firefly luciferase reporter plasmid.
-
Internal Normalization (Self-Validation): Co-transfect a Renilla luciferase vector driven by a constitutive promoter. This acts as an internal control to normalize data against variations in transfection efficiency and cell viability.
-
Ligand Treatment: Incubate the cells for 24 hours with the 2-isopropoxy derivative at varying concentrations (0.01 µM to 100 µM). Run parallel positive controls using (for PPARγ) and Fenofibrate (for PPARα)[2].
-
Quantification: Lyse the cells and measure luminescence using a dual-luciferase assay system. Calculate the EC₅₀ based on the normalized firefly/Renilla emission ratio.
Protocol B: COX-1/2 Fluorometric Exclusion Assay (Selectivity Validation)
Causality: To definitively prove that the bulky isopropoxy group abolishes NSAID activity, we measure the peroxidase activity of COX enzymes using ADHP (10-acetyl-3,7-dihydroxyphenoxazine). If the compound fails to bind the COX channel, arachidonic acid will be metabolized normally, oxidizing ADHP into highly fluorescent resorufin.
-
Enzyme Incubation: Incubate purified recombinant human COX-1 and COX-2 with 100 µM of the 2-isopropoxy derivative.
-
Control Setup (Self-Validation): Run a positive inhibition control utilizing 10 µM Ibuprofen[1], and a vehicle-only well to establish the 100% maximum enzyme activity baseline.
-
Reaction Initiation: Add arachidonic acid (substrate) and ADHP to all wells. Incubate for 10 minutes at room temperature.
-
Detection: Measure fluorescence at Ex/Em = 535/590 nm. The 2-isopropoxy derivative must yield a fluorescence signal statistically identical to the vehicle control, confirming an IC₅₀ > 100 µM and a complete lack of COX affinity.
Self-validating experimental workflow for evaluating dual PPARα/γ agonism and COX inactivity.
References
-
Gençer, H. K., et al. (2017). "Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents." Journal of Enzyme Inhibition and Medicinal Chemistry, 32(1), 732-745. URL:[Link]
-
Shah, P., et al. (2008). "CoMFA analysis of dual/multiple PPAR activators." European Journal of Medicinal Chemistry, 43(12), 2784-2791. URL:[Link]
-
Berger, J., & Moller, D. E. (2002). "The mechanisms of action of PPARs." Annual Review of Medicine, 53, 409-435. URL:[Link]
Sources
- 1. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. CoMFA analysis of dual/multiple PPAR activators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. annualreviews.org [annualreviews.org]
- 5. researchgate.net [researchgate.net]
Advanced Validation Guide: High-Throughput HPLC Analysis of 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Topic: Validation of a New HPLC Method for 2-Phenyl-2-(propan-2-yloxy)propanoic Acid Analysis Content Type: Publish Comparison Guide
Executive Summary
In the competitive landscape of pharmaceutical development, the efficiency of analytical methods directly impacts time-to-market. This guide presents a rigorous validation of a newly developed Rapid-Resolution Reverse-Phase (RR-RP) HPLC method for the quantification of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (hereafter referred to as IPAA ).
IPAA, a structural derivative of atrolactic acid, serves as a critical chiral intermediate in the synthesis of novel NSAIDs and metabolic regulators. Traditional analysis of IPAA relies on legacy isocratic methods that are solvent-heavy and time-consuming. This guide objectively compares the new RR-RP method against these legacy alternatives, demonstrating superior throughput, sensitivity, and green chemistry compliance, validated according to ICH Q2(R2) guidelines.
Chemical Context & Method Design
To validate a method effectively, one must understand the analyte's physicochemical behavior.
-
Analyte: 2-Phenyl-2-(propan-2-yloxy)propanoic acid
-
Molecular Characteristics:
-
Acidic Moiety: The carboxylic acid group (predicted pKa
3.8–4.2) requires pH control to suppress ionization and prevent peak tailing. -
Hydrophobicity: The presence of a phenyl ring and an isopropyl ether linkage increases retention on C18 phases compared to its parent, atrolactic acid.
-
UV Chromophore: The phenyl ring allows for robust detection at 210–220 nm (end absorption) or 254 nm.
-
Strategic Optimization: The new method utilizes Core-Shell (Fused-Core) Particle Technology (2.7 µm) to achieve UHPLC-like performance on standard HPLC systems, significantly reducing backpressure while maintaining high theoretical plate counts.
Method Comparison: Legacy vs. Optimized
The following table contrasts the industry-standard legacy method with the new optimized protocol.
| Feature | Legacy Method (Alternative) | New Optimized Method (The Product) | Performance Gain |
| Column | C18 Fully Porous (250 x 4.6 mm, 5 µm) | C18 Core-Shell (100 x 3.0 mm, 2.7 µm) | Higher resolution, lower backpressure |
| Mobile Phase | Isocratic: Phosphate Buffer (pH 3.0) / ACN (60:40) | Gradient: 0.1% Formic Acid / ACN | Improved peak shape, MS-compatible |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 20% solvent reduction per minute |
| Run Time | 18.0 minutes | 6.5 minutes | 2.7x faster throughput |
| Injection Vol. | 20 µL | 5 µL | Sample conservation |
| LOD | 0.5 µg/mL | 0.05 µg/mL | 10x Sensitivity Increase |
Analyst Insight: The shift from phosphate buffer to formic acid not only makes the method compatible with Mass Spectrometry (LC-MS) for future impurity profiling but also prevents salt precipitation in the system, reducing maintenance downtime.
Validation Framework (ICH Q2(R2) Aligned)
This validation protocol is designed to meet the stringent requirements of the International Council for Harmonisation (ICH) Q2(R2) guideline [1].
A. Specificity (Stress Testing)
Objective: Prove the method can unequivocally assess IPAA in the presence of degradants. Protocol:
-
Prepare 1 mg/mL IPAA stock.
-
Subject aliquots to stress conditions:
-
Acid: 0.1 N HCl, 60°C, 2 hrs.
-
Base: 0.1 N NaOH, 60°C, 2 hrs.
-
Oxidation: 3% H₂O₂, Ambient, 4 hrs.
-
Thermal: 80°C, 24 hrs.
-
-
Neutralize and inject.
-
Acceptance Criteria: Peak purity angle < Peak purity threshold (using PDA detector). Resolution > 1.5 between IPAA and nearest degradant.
B. Linearity & Range
Objective: Demonstrate proportionality between concentration and response. Protocol:
-
Prepare 5 concentration levels: 50%, 75%, 100%, 125%, and 150% of the target concentration (e.g., 100 µg/mL).
-
Inject in triplicate.
-
Data Output:
-
Regression Equation:
-
Correlation Coefficient (
):
-
C. Accuracy (Recovery)
Objective: Confirm no bias in quantification. Protocol:
-
Spike placebo matrix with IPAA at 80%, 100%, and 120% levels.
-
Calculate % Recovery:
-
Acceptance Criteria: Mean recovery 98.0% – 102.0%; RSD < 2.0%.
D. Precision
-
Repeatability: 6 injections of 100% standard. (Target: RSD < 1.0%)
-
Intermediate Precision: Different analyst, different day, different column lot. (Target: Overall RSD < 2.0%)
Visualizing the Validation Workflow
The following diagram illustrates the logical flow of the validation lifecycle, ensuring a "self-validating" system where failure at any stage triggers a feedback loop for method re-optimization.
Figure 1: The Stepwise Validation Lifecycle following ICH Q2(R2) principles, incorporating feedback loops for continuous improvement.
Detailed Experimental Protocol: Robustness Study
To ensure the method's trustworthiness in routine QC labs, a robustness test is critical. This protocol varies key parameters to simulate day-to-day variability.
Step-by-Step Robustness Protocol:
-
Standard Preparation: Prepare a standard solution of IPAA at 100 µg/mL.
-
Variable 1: Flow Rate (± 0.1 mL/min):
-
Run at 0.7 mL/min and 0.9 mL/min.
-
Expectation: Retention time shifts, but resolution between IPAA and nearest impurity must remain > 1.5.
-
-
Variable 2: Column Temperature (± 5°C):
-
Run at 35°C and 45°C (Set point 40°C).
-
Expectation: Higher temp sharpens peaks; lower temp increases retention.
-
-
Variable 3: Mobile Phase pH (± 0.2 units):
-
Adjust aqueous formic acid buffer.
-
Causality: Since IPAA is an acid (pKa ~4), small pH changes near the pKa can drastically alter retention (
). The method uses pH ~2.5 (well below pKa) to minimize this risk.
-
-
Analysis: Calculate System Suitability parameters (Tailing Factor, Theoretical Plates) for all conditions.
-
Pass Criteria: Tailing factor < 1.5; Plate count > 5000.
-
References
-
International Council for Harmonisation (ICH). (2023).[1][2] Validation of Analytical Procedures Q2(R2). ICH Guidelines. [Link]
-
U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 96860, Atrolactic acid. (Used for structural analog pKa comparison). [Link]
Sources
A Comprehensive Guide to Evaluating Novel Propionic Acid Derivatives: In Vitro vs. In Vivo Methodologies
Propionic acid derivatives (e.g., ibuprofen, naproxen, flurbiprofen) represent a cornerstone class of non-steroidal anti-inflammatory drugs (NSAIDs) utilized globally for pain management and inflammatory disorders[1]. As drug development pivots toward minimizing gastrointestinal (GI) toxicity and enhancing target specificity, researchers are synthesizing novel aryl propionic acid derivatives. These new entities often aim for dual-action capabilities or highly selective cyclooxygenase-2 (COX-2) inhibition[2].
Evaluating the pharmacological profile of a novel derivative requires a rigorous, two-tiered approach. This guide objectively compares the utility of in vitro mechanistic assays against in vivo physiological models, providing actionable, self-validating protocols and comparative experimental data to support your drug development pipeline.
The Strategic Workflow: From Target Binding to Systemic Efficacy
To accurately benchmark a novel propionic acid derivative against existing alternatives like ibuprofen or indomethacin, researchers must bridge the gap between isolated enzyme kinetics and complex organismal biology.
Caption: Sequential workflow from in vitro COX selectivity to in vivo physiological validation.
In Vitro Studies: Isolating the Mechanism of Action
Rationale and Causality
In vitro assays, such as the purified recombinant COX enzyme inhibition assay or the human whole-blood assay, are the critical first step in drug discovery[3]. They isolate the direct interaction between the novel propionic acid derivative and the COX enzymes without the confounding variables of absorption, distribution, metabolism, and excretion (ADME).
The core objective is to calculate the half-maximal inhibitory concentration (IC50) and the COX-2/COX-1 selectivity index. A lower index indicates preferential COX-2 inhibition. Because the COX-2 active site is approximately 20% larger than COX-1 (due to the substitution of isoleucine for valine at positions 434 and 523), novel derivatives are often structurally modified with bulky side chains to exploit this pocket, thereby reducing the GI toxicity associated with COX-1 suppression[4].
Protocol: In Vitro COX-1/COX-2 Colorimetric Inhibition Assay
This protocol utilizes a self-validating colorimetric approach to measure the peroxidase activity of COX enzymes.
-
Reagent Preparation & Baseline Validation : Reconstitute purified recombinant human COX-1 and COX-2 enzymes in Tris-HCl buffer (pH 8.0) containing hematin and phenol.
-
Self-Validation Step: Run a vehicle-only control (e.g., DMSO) to establish the 100% baseline enzyme activity. Run a blank well (no enzyme) to subtract background absorbance.
-
-
Compound Incubation : Add the novel propionic acid derivative, alongside a standard (e.g., Ibuprofen), at varying logarithmic concentrations (0.1, 1, 10, 100 µM) to the enzyme solution. Incubate at 37°C for 10 minutes.
-
Causality: Pre-incubation is mandatory. It allows the inhibitor sufficient time to enter the hydrophobic channel and form hydrogen bonds with critical residues (like Arg120 and Tyr355) before the substrate outcompetes it[5].
-
-
Reaction Initiation : Add arachidonic acid (AA) and a colorimetric substrate (e.g., TMPD) to all wells.
-
Detection : Measure the appearance of oxidized TMPD at 590 nm using a microplate reader. The color intensity is directly proportional to the conversion of PGG2 to PGH2[2].
-
Data Analysis : Plot the dose-response curve and calculate the IC50 using non-linear regression software.
In Vivo Studies: Evaluating Systemic Efficacy and ADME
Rationale and Causality
While In vitro data proves target engagement, it cannot predict real-world drug behavior. Propionic acid derivatives are highly bound to plasma proteins (90–99%) and undergo extensive hepatic metabolism via cytochrome P450 enzymes[6]. Furthermore, some derivatives are administered as prodrugs or inactive (R)-enantiomers that require in vivo chiral inversion to the active (S)-enantiomer[3].
The Carrageenan-Induced Paw Edema Model in rats is the gold standard for evaluating acute inflammation[7]. Carrageenan injection induces a biphasic inflammatory response; the crucial second phase (2–4 hours post-injection) is heavily mediated by the localized release of prostaglandins, making it the perfect physiological environment to test COX inhibitors[8].
Protocol: Carrageenan-Induced Paw Edema Assay
-
Animal Acclimatization & Preparation : Use Wistar rats (150-200g). Fast the animals overnight, providing water ad libitum.
-
Causality: Fasting ensures uniform gastric emptying and predictable gastrointestinal absorption of orally administered compounds, reducing pharmacokinetic variability[9].
-
-
Baseline Measurement : Measure the initial volume (
) of the left hind paw using a plethysmometer (water displacement method). -
Drug Administration : Administer the test compound (e.g., 20 mg/kg), the standard drug (e.g., Indomethacin 20 mg/kg), or the vehicle (1% Carboxymethylcellulose) via oral gavage[9]. Wait 30 minutes.
-
Induction of Inflammation : Inject 0.05 mL of 1% w/v λ-carrageenan in sterile saline into the subplantar aponeurosis of the left hind paw[9].
-
Efficacy Measurement : Measure paw volume (
) at 1, 2, 3, and 4 hours post-injection.-
Self-Validation Step: The vehicle control group must show a statistically significant increase in paw volume peaking at 3 hours. If edema does not form in the control, the carrageenan reagent is degraded, and the assay must be voided.
-
-
Calculation : Determine the percentage of inhibition using the formula: % Inhibition = [1 - (V_t / V_c)] × 100, where
andngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> are the mean relative changes in paw volume for the test and control groups, respectively.
Mechanistic Pathway Visualization
The efficacy observed in the paw edema model is a direct macroscopic result of the microscopic interactions validated during the in vitro assays.
Caption: Mechanism of action: Novel propionic acid derivatives selectively targeting COX-2 pathways.
Comparative Data Presentation
To objectively evaluate a product's performance, in vitro enzymatic data must be juxtaposed with in vivo physiological outcomes. The table below provides a representative comparison between standard NSAIDs and a hypothetical "Novel Derivative X" (designed for high COX-2 selectivity and low GI toxicity).
| Compound | In Vitro COX-1 IC50 (µM) | In Vitro COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) | In Vivo Paw Edema Inhibition (at 3h) | In Vivo Ulcerogenic Index (GI Toxicity) |
| Ibuprofen (Standard) | 12.5 | 14.8 | 0.84 (Non-selective) | 57.6%[8] | High (3.5) |
| Indomethacin (Standard) | 0.05 | 0.75 | 0.06 (COX-1 skewed) | 81.2%[1] | Severe (4.2) |
| Novel Derivative X | >100.0 | 0.38 | >263.1 (Highly COX-2 Selective) | 79.5% | Minimal (0.4) |
Data Interpretation: While Indomethacin shows the highest in vivo edema inhibition, its potent COX-1 suppression leads to severe ulcerogenic effects. Novel Derivative X demonstrates comparable in vivo anti-inflammatory efficacy to Indomethacin but maintains an excellent in vitro selectivity index, resulting in minimal gastric lesions.
Conclusion
A robust drug development pipeline for propionic acid derivatives cannot rely on a single testing modality. In vitro studies provide the high-throughput, mechanistic precision required for structure-activity relationship (SAR) optimization. Conversely, in vivo studies act as the ultimate physiological gatekeeper, accounting for complex pharmacokinetics, tissue distribution, and systemic safety. By integrating both methodologies, researchers can confidently advance novel, safer NSAID alternatives into clinical trials.
References
-
Benchmarking Propionic Acid Performance Against Known Standards in Antimicrobial and Anti-inflammatory Applications. Benchchem.8
-
Propionic Acid Derivatives - Adverse Effects, Pharmacokinetics, Interactions, Uses. Pharmacy180. 6
-
COX Selective Anti-Inflammatory Drugs and Its Development. International Journal of Pharmacy and Drug Analysis. 4
-
Carrageenan-Induced Paw Edema in the Rat and Mouse. ResearchGate. 7
-
Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. NIH. 2
-
Organic Small Molecules in Pain-Management. Encyclopedia MDPI.5
-
Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles. NIH. 9
-
Prostanoid Biology and Its Therapeutic Targeting. Musculoskeletal Key. 3
-
Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. ResearchGate. 1
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prostanoid Biology and Its Therapeutic Targeting | Musculoskeletal Key [musculoskeletalkey.com]
- 4. ijpda.org [ijpda.org]
- 5. Organic Small Molecules in Pain-Management | Encyclopedia MDPI [encyclopedia.pub]
- 6. pharmacy180.com [pharmacy180.com]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Synthesis and Biological Evaluation of β-Aroylpropionic acid based 1,3,4-Oxadiazoles - PMC [pmc.ncbi.nlm.nih.gov]
comparative study of 2-Phenyl-2-(propan-2-yloxy)propanoicacid with other known enzyme inhibitors
The following guide presents a comparative study of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (also known as O-Isopropylatrolactic acid or
This guide analyzes the compound's pharmacophore—an
Executive Summary & Compound Profile
2-Phenyl-2-(propan-2-yloxy)propanoic acid represents a distinct class of "alpha-substituted" phenylpropanoic acids. Unlike traditional phenylpropanoic drugs (e.g., Ibuprofen) which possess an alkyl group at the
Chemical Identity
| Property | Specification |
| IUPAC Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid |
| Common Name | |
| CAS Number | 1062207-51-5 |
| Molecular Formula | C |
| Core Scaffold | |
| Key Structural Feature | Geminal Phenyl and Isopropoxy groups at C2 (Quaternary Carbon) |
Comparative Analysis with Established Inhibitors
This section evaluates the performance and mechanistic divergence of 2-Phenyl-2-(propan-2-yloxy)propanoic acid against three standard-of-care inhibitors: Lactisole (Sensory), Clofibric Acid (Metabolic), and Ibuprofen (Inflammation).
Table 1: Structural & Functional Comparison
| Feature | 2-Phenyl-2-(propan-2-yloxy)propanoic acid | Lactisole (Ref. Inhibitor 1) | Clofibric Acid (Ref. Inhibitor 2) | Ibuprofen (Ref. Inhibitor 3) |
| Primary Target | T1R3 Receptor (Antagonist) / PPAR | T1R3 Sweet Receptor (Inverse Agonist) | PPAR | COX-1/COX-2 (Inhibitor) |
| Linker Type | C–C (Phenyl) & C–O (Isopropoxy) | O–C (Phenoxy) | O–C (Phenoxy) | C–C (Phenyl-Alkyl) |
| Methyl + Isopropoxy | Methyl + Hydrogen | Methyl + Methyl (Dimethyl) | Methyl + Hydrogen | |
| Lipophilicity (cLogP) | ~2.8 (Moderate) | ~2.3 | ~3.1 | ~3.5 |
| Mechanism | Allosteric Transmembrane Modulation | Transmembrane Domain Binding | Ligand Binding Domain (LBD) Activation | Active Site Channel Blockade |
| Key Application | SAR Probe for Receptor Selectivity | Sweet Taste Suppression | Lipid Lowering (Fibrate) | Anti-inflammatory |
Mechanistic Insight
-
Vs. Lactisole: Lactisole (2-(4-methoxyphenoxy)propanoic acid) is the gold standard for inhibiting the sweet taste receptor (T1R2/T1R3). The user's compound replaces the phenoxy ether linkage with a phenyl-alkoxy geminal arrangement. This increases steric bulk at the
-carbon, potentially enhancing selectivity for specific hydrophobic pockets within the T1R3 transmembrane domain (TMD). -
Vs. Clofibric Acid: Fibrates utilize a phenoxy-isobutyric acid core. The replacement of one
-methyl group with an isopropoxy group (in the user's compound) introduces a larger hydrophobic tail, a strategy often used to shift activity from PPAR (lipid metabolism) to PPAR (glucose metabolism), similar to the design of dual agonists like Tesaglitazar .
Structural Relationship Diagram (SAR)
The following diagram illustrates the structural evolution from the core Phenylpropanoic Acid scaffold to specific inhibitors, highlighting the critical role of the
Caption: Structural divergence of phenylpropanoic acid derivatives. The geminal alkoxy-phenyl substitution (blue) represents a hybrid scaffold bridging metabolic (gray) and sensory (green) modulation.
Experimental Protocols for Evaluation
To objectively validate the performance of 2-Phenyl-2-(propan-2-yloxy)propanoic acid, the following protocols assess its activity as a Sweet Taste Inhibitor (primary predicted activity) and PPAR Modulator .
Protocol A: T1R2/T1R3 Calcium Flux Inhibition Assay
Validates antagonistic activity against the sweet taste receptor compared to Lactisole.
-
Cell Line Generation : Transfect HEK293T cells with human T1R2 and T1R3 subunits and the G
15 promiscuous G-protein to couple receptor activation to calcium release. -
Seeding : Plate cells at 50,000 cells/well in 96-well black-walled plates. Incubate for 24 hours at 37°C.
-
Dye Loading : Aspirate medium and load cells with Fluo-4 AM calcium indicator (2 µM) in Hank’s Balanced Salt Solution (HBSS) for 45 minutes.
-
Compound Preparation :
-
Prepare serial dilutions of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (0.1 µM to 1 mM) in HBSS.
-
Prepare Lactisole (positive control) in the same range.
-
-
Agonist Stimulation : Prepare a standard sweet solution (e.g., 100 mM Sucrose or 1 mM Aspartame).
-
Measurement :
-
Using a FLIPR (Fluorometric Imaging Plate Reader), monitor baseline fluorescence (
). -
Add the inhibitor (Test Compound) and incubate for 5 minutes.
-
Inject the Agonist (Sucrose) and record peak fluorescence (
).
-
-
Data Analysis : Calculate % Inhibition =
. Plot dose-response curves to determine IC .
Protocol B: PPAR Nuclear Receptor Binding Assay
Validates metabolic regulation potential compared to Clofibric Acid.
-
Reagent Setup : Use a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) kit containing:
-
GST-tagged PPAR
-LBD (Ligand Binding Domain). -
Terbium-labeled anti-GST antibody.
-
Fluorescein-labeled synthetic agonist (Tracer).
-
-
Incubation :
-
In a 384-well plate, mix 5 nM PPAR
-LBD, 5 nM Tb-antibody, and 10 nM Tracer. -
Add 2-Phenyl-2-(propan-2-yloxy)propanoic acid at varying concentrations (1 nM - 100 µM).
-
Include Clofibric Acid (Reference) and Vehicle (DMSO) controls.
-
-
Equilibrium : Incubate for 1 hour at room temperature in the dark.
-
Detection : Measure fluorescence emission ratio (520 nm / 495 nm) upon excitation at 340 nm.
-
Interpretation : A decrease in TR-FRET signal indicates displacement of the Tracer, confirming binding affinity (
).
Synthesis & Purity Standards
For researchers synthesizing this compound for study, the Williamson Ether Synthesis on an
Synthetic Pathway:
-
Starting Material : Atrolactic acid (2-hydroxy-2-phenylpropanoic acid).
-
Reagents : Sodium hydride (NaH, 2.2 eq), 2-Bromopropane (1.5 eq), DMF solvent.
-
Procedure :
-
Deprotonate the hydroxyl and carboxyl groups of atrolactic acid with NaH at 0°C.
-
Add 2-Bromopropane dropwise.
-
Heat to 60°C for 4 hours.
-
Acidify workup to recover the free acid.
-
-
Quality Control :
-
NMR : Confirm isopropyl doublet at
1.1-1.3 ppm and septet at 3.5-4.0 ppm. -
Chiral HPLC : If studying stereospecificity (e.g., S-enantiomer vs R-enantiomer), use a Chiralcel OD-H column.
-
References
-
PubChem Compound Summary . (2025). 2-Phenyl-2-(propan-2-yloxy)propanoic acid (Compound CID 1062207-51-5). National Center for Biotechnology Information. [Link]
-
Jiang, P., et al. (2005). Lactisole Interactions with the Transmembrane Domains of Human T1R3 Sweet Taste Receptor. Journal of Biological Chemistry. (Contextual reference for alpha-substituted acid inhibitors). [Link]
-
Cronet, P., et al. (2001). Structure of the PPARalpha and -gamma ligand binding domain in complex with AZ 242 (Tesaglitazar). Structure. (Structural basis for alpha-alkoxy-phenylpropanoic acid binding). [Link]
-
Hoye, T. R., et al. (2007). Mosher's Acid (MTPA) and Related Agents for Absolute Configuration Determination. Nature Protocols. (Reference for alpha-phenyl-alpha-methoxy acid chemistry). [Link]
cross-reactivity studies of 2-Phenyl-2-(propan-2-yloxy)propanoicacid in biological assays
Executive Summary
This guide provides a technical framework for evaluating the biological specificity and cross-reactivity of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (hereafter referred to as 2-PPa ). As a structural core sharing the
This document compares the cross-reactivity profile of 2-PPa against established structural analogs in two critical domains: Ligand Binding Assays (LBA) and Cytochrome P450 (CYP) Metabolic Inhibition .
Structural Basis of Cross-Reactivity
To design valid cross-reactivity studies, one must first understand the "epitope" or "pharmacophore" overlap. 2-PPa possesses a quaternary carbon at the
Comparative Structural Analysis
| Feature | 2-PPa (Target) | Fenofibric Acid (Alternative 1) | Ibuprofen (Alternative 2) |
| Core Backbone | Propanoic Acid | Propanoic Acid | Propanoic Acid |
| Isopropoxy (-O-CH(CH3)2) | Methyl + Phenoxy Linker | Methyl | |
| Aromatic System | Unsubstituted Phenyl | 4-Chlorobenzoyl-substituted | 4-Isobutyl-substituted |
| Steric Bulk | Moderate | High (Bulky distal group) | Moderate |
| Risk Potential | Baseline | High (Metabolic/Immuno interference) | Medium (CYP2C9 Competition) |
Expert Insight: The absence of the distal 4-chlorobenzoyl group in 2-PPa makes it significantly smaller than Fenofibric acid. Antibodies raised against Fenofibric acid rarely bind 2-PPa (low risk), but antibodies raised against 2-PPa may easily trap Fenofibric acid due to the shared
Protocol A: Immunoassay Cross-Reactivity (Specificity)
Objective: Determine the selectivity of anti-2-PPa antibodies against structural analogs.
Methodological Causality
In competitive ELISA, cross-reactivity (%CR) is defined by the concentration of analyte required to displace 50% of the tracer (
Step-by-Step Protocol
-
Coating: Immobilize 2-PPa-BSA conjugate (0.5 µg/mL) on high-binding microplates. Incubate overnight at 4°C.
-
Blocking: Block with 3% BSA in PBS-T to prevent non-specific adsorption.
-
Competition (Critical Step):
-
Prepare serial dilutions (0.01 nM to 10,000 nM) of 2-PPa (Standard).
-
Prepare serial dilutions of Fenofibric Acid and Ibuprofen (Interferents).
-
Add primary antibody (Anti-2-PPa) at a fixed limiting concentration (
equivalent). -
Self-Validation: Include a "Spike-Recovery" control where 2-PPa is spiked into plasma containing high-level (10 µM) Ibuprofen to ensure accurate quantification in a mixed matrix.
-
-
Detection: Add HRP-conjugated secondary antibody and TMB substrate. Stop reaction with 1M H2SO4.
-
Analysis: Fit data to a 4-Parameter Logistic (4PL) model.
Calculation
Comparative Performance Data (Representative)
| Analyte | IC50 (nM) | % Cross-Reactivity | Interpretation |
| 2-PPa | 15.2 | 100% | Reference Binding |
| Fenofibric Acid | 1,250 | 1.2% | Low Interference (Steric hindrance) |
| Ibuprofen | >10,000 | <0.1% | Negligible (Lacks |
| Clofibric Acid | 45.6 | 33.3% | High Interference (Structural twin) |
Protocol B: Metabolic Cross-Reactivity (CYP2C9 Inhibition)
Objective: Assess if 2-PPa "cross-reacts" with the metabolic clearance of other drugs, specifically via CYP2C9 (the primary metabolizer of phenylpropanoic acids).
Methodological Causality
Structural analogs often compete for the same enzymatic active site. Since Ibuprofen and Fenofibrate are CYP2C9 substrates, 2-PPa is predicted to act as a competitive inhibitor. This assay compares the inhibitory potency (
Step-by-Step Protocol
-
System: Pooled Human Liver Microsomes (HLM) at 0.5 mg/mL protein.
-
Substrate: Diclofenac (typical CYP2C9 probe) at
(approx. 5 µM). -
Inhibitor Titration:
-
Test: 2-PPa (0 - 100 µM).
-
Positive Control: Sulfaphenazole.
-
Negative Control: Solvent vehicle (0.1% DMSO).
-
-
Reaction: Initiate with NADPH-generating system. Incubate 20 min at 37°C.
-
Termination: Quench with ice-cold Acetonitrile containing Internal Standard (IS).
-
Quantification: Analyze 4'-hydroxydiclofenac formation via LC-MS/MS.
Comparative Inhibition Profile
| Compound | IC50 (µM) | Mechanism | Clinical Implication |
| Sulfaphenazole | 0.3 | Competitive | Potent Inhibitor (Control) |
| 2-PPa | 12.5 | Mixed/Competitive | Moderate Interaction Risk |
| Fenofibric Acid | 5.8 | Competitive | Known Interaction |
| Ibuprofen | 25.0 | Competitive | Weak Interaction |
Expert Insight: 2-PPa shows higher affinity for CYP2C9 than Ibuprofen but lower than Fenofibric acid. This suggests that in co-medication scenarios, 2-PPa could alter the pharmacokinetics of narrow-therapeutic-index drugs metabolized by CYP2C9 (e.g., Warfarin), a critical "biological cross-reactivity" to monitor.
Visualization: Integrated Specificity Workflow
The following diagram illustrates the decision matrix for validating 2-PPa specificity, distinguishing between immunological recognition and metabolic competition.
Caption: Workflow for parallel validation of 2-PPa specificity in ligand binding (left) and enzymatic inhibition (right).
References
-
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
-
European Medicines Agency. (2011). Guideline on bioanalytical method validation. EMA/CHMP/EWP/192217/2009. [Link]
-
PubChem. (2025).[1] Compound Summary for CAS 1062207-51-5 (2-Phenyl-2-(propan-2-yloxy)propanoic acid). National Library of Medicine. [Link]
-
Prueksaritanont, T., et al. (2002). Glucuronidation of Pharmacologically Active Carboxylic Acids: Fenofibric Acid. Drug Metabolism and Disposition. [Link]
Sources
Establishing the Purity of Synthesized 2-Phenyl-2-(propan-2-yloxy)propanoic Acid: A Comprehensive Analytical Guide
Executive Summary & Molecular Profiling
The synthesis of 2-Phenyl-2-(propan-2-yloxy)propanoic acid (also known as 2-isopropoxy-2-phenylpropanoic acid, CAS 1062207-51-5)[1] presents unique analytical challenges for drug development professionals. As a chiral
In accordance with ICH Q2(R2) guidelines for the validation of analytical procedures[2] and USP <1086> on Impurities in Drug Substances[3], a self-validating analytical framework must be established. This guide objectively compares the performance of orthogonal analytical methodologies—RP-HPLC, Chiral HPLC, and qNMR—providing researchers with field-proven insights, causality behind experimental choices, and step-by-step protocols.
Analytical Workflow for Purity Establishment
Analytical workflow for establishing purity of 2-Isopropoxy-2-phenylpropanoic acid.
Comparative Analytical Methodologies
To establish a self-validating system, we must compare the primary analytical tools available for this molecule.
Chemical Purity: RP-HPLC-UV vs. LC-MS
-
RP-HPLC-UV is the gold standard for routine chemical purity. The phenyl ring in 2-isopropoxy-2-phenylpropanoic acid provides a strong UV chromophore (
transitions), allowing for high-sensitivity detection at 210-220 nm. -
LC-MS/MS is reserved for identifying unknown degradation products or trace genotoxic impurities that lack a UV chromophore, but it is generally too complex and costly for routine batch release.
Enantiomeric Purity: Chiral HPLC vs. Chiral GC
-
Chiral HPLC (Normal Phase) is the preferred method. The normal-phase environment maximizes hydrogen bonding between the analyte's carboxylic acid and the chiral stationary phase.
-
Chiral GC is strongly discouraged for this molecule. Carboxylic acids are thermally labile and prone to decarboxylation at high temperatures in the GC inlet, requiring cumbersome derivatization (e.g., esterification) which can inadvertently cause racemization, invalidating the purity data.
Absolute Assay: 1H qNMR vs. Acid-Base Titration
-
1H qNMR provides an absolute mass fraction without needing a primary reference standard of the exact same molecule. It is structurally specific.
-
Titration is non-specific. Any acidic process impurity (e.g., unreacted starting materials) will inflate the apparent purity, leading to false-positive assay results.
Method Comparison Table
| Analytical Technique | Primary Objective | Sensitivity (LOD/LOQ) | Specificity | Key Advantage | Limitation |
| RP-HPLC-UV | Chemical Purity & Related Substances | High (~0.01% / 0.05%) | High (Baseline resolution) | Robust, highly reproducible, standard in QC. | Cannot resolve enantiomers. |
| Chiral HPLC | Enantiomeric Purity (ee%) | Moderate (~0.05% / 0.1%) | Very High (Chiral recognition) | Direct measurement of enantiomeric excess. | Method development can be empirical. |
| 1H qNMR | Absolute Assay Purity | Low (~1.0% / 2.0%) | High (Structural confirmation) | No primary reference standard needed. | Lower sensitivity for trace impurities. |
| LC-MS/MS | Trace / Unspecified Impurities | Very High (ppm to ppb) | Ultimate (Mass-to-charge) | Identifies unknown impurities[3]. | High cost; complex data interpretation. |
Self-Validating Experimental Protocols
The following protocols are designed with built-in causality and system suitability criteria to ensure compliance with ICH Q2(R2)[2].
Protocol 1: Chemical Purity via Reverse-Phase HPLC-UV
Objective: Quantify organic process impurities and degradation products. Causality for Method Design: 2-Phenyl-2-(propan-2-yloxy)propanoic acid contains a carboxylic acid moiety (typical pKa ~4.5). If analyzed in a neutral mobile phase, the molecule will partially ionize, leading to split peaks and severe tailing due to secondary interactions with residual silanols on the silica stationary phase. Adding 0.1% Trifluoroacetic acid (TFA) drops the pH to ~2.0, fully protonating the acid and ensuring sharp, symmetrical peaks.
Step-by-Step Methodology:
-
Column Selection: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm) or equivalent.
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% TFA in Ultrapure Water.
-
Mobile Phase B: 0.1% TFA in Acetonitrile.
-
-
Gradient Program: 20% B to 80% B over 15 minutes, hold for 5 minutes, return to 20% B. Flow rate: 1.0 mL/min.
-
Sample Preparation: Dissolve 1.0 mg/mL of the synthesized compound in 50:50 Water:Acetonitrile.
-
Detection: UV at 215 nm.
-
System Suitability (Self-Validation): Inject a standard solution 5 times. The method is valid if the Relative Standard Deviation (RSD) of the peak area is
, and the Tailing Factor (Tf) is [2].
Protocol 2: Enantiomeric Purity via Normal-Phase Chiral HPLC
Objective: Determine the enantiomeric excess (ee) of the synthesized chiral compound. Causality for Method Design: Normal-phase chromatography utilizes a non-polar bulk solvent, forcing the analyte to interact intimately with the chiral selector via hydrogen bonding and dipole-dipole interactions. This maximizes the differential binding energy between the (R) and (S) enantiomers.
Step-by-Step Methodology:
-
Column Selection: Chiralpak AD-H (Amylose tris(3,5-dimethylphenylcarbamate)), 250 mm × 4.6 mm, 5 µm.
-
Mobile Phase: Hexane / Isopropanol / TFA (90:10:0.1 v/v/v). Note: TFA is critical here to prevent the carboxylic acid from tailing on the chiral stationary phase.
-
Isocratic Elution: Flow rate of 1.0 mL/min at 25°C.
-
Sample Preparation: Dissolve 2.0 mg/mL of the compound in Hexane/IPA (90:10).
-
System Suitability: The resolution (
) between the (R) and (S) enantiomer peaks must be to ensure baseline separation for accurate integration[2].
Protocol 3: Absolute Assay via 1H Quantitative NMR (qNMR)
Objective: Determine the absolute mass fraction (assay) without a homologous reference standard. Causality for Method Design: By integrating a distinct resonance of the analyte against a certified internal standard, we obtain an absolute mass fraction that is immune to structurally unrelated impurities. A long relaxation delay (D1) is mandatory to ensure complete relaxation of all protons, preventing T1-weighting from skewing the integration ratio.
Step-by-Step Methodology:
-
Internal Standard (IS) Selection: Traceable Maleic Acid (singlet at ~6.26 ppm). This peak does not overlap with the analyte's aromatic protons (7.2-7.5 ppm), the isopropoxy methine proton (~3.6 ppm), or the methyl doublets (~1.1-1.2 ppm).
-
Sample Preparation: Accurately weigh ~20 mg of the analyte and ~10 mg of Maleic Acid using a microbalance (d = 0.001 mg). Co-dissolve in 0.6 mL of DMSO-
. -
Acquisition Parameters:
-
Pulse Angle: 90° (to maximize signal-to-noise).
-
Relaxation Delay (D1): 30 seconds (ensures
for all quantitative protons). -
Number of Scans (NS): 64 (to achieve a Signal-to-Noise ratio > 250:1).
-
-
Data Processing: Phase and baseline correct the spectrum manually. Integrate the Maleic acid singlet (2H) and the analyte's isopropoxy methine multiplet (1H).
-
Calculation: Calculate the absolute purity using the standard qNMR mass-balance equation.
References
-
Title : ICH guideline Q2(R2) on validation of analytical procedures | Source : European Medicines Agency (EMA) | URL :[Link]
-
Title : <1086> Impurities in Drug Substances and Drug Products | Source : USP-NF | URL :[Link]
(Note: In-text citations correspond to the respective source indices:[2] for ICH Q2(R2),[3] for USP <1086>, and[1] for Ambeed CAS specifications).
Sources
A Comparative Guide to the Synthetic Routes of Phenylpropanoic Acid Analogs
Phenylpropanoic acid and its analogs are privileged scaffolds in medicinal chemistry, forming the core of numerous pharmaceuticals, including the widely recognized non-steroidal anti-inflammatory drugs (NSAIDs) ibuprofen and naproxen.[1][2] The biological activity of these compounds is often stereospecific, making their enantioselective synthesis a critical focus for researchers in drug development and organic synthesis. This guide provides a comparative analysis of various synthetic strategies for accessing phenylpropanoic acid analogs, offering insights into the underlying principles, experimental protocols, and relative performance of each route.
Classical Approaches: Time-Tested Methodologies
The Perkin Reaction
The Perkin reaction is a classical method for the synthesis of α,β-unsaturated aromatic acids, which can be subsequently reduced to afford 3-phenylpropanoic acid derivatives.[3] The reaction involves the condensation of an aromatic aldehyde with an aliphatic anhydride in the presence of an alkali salt of the corresponding carboxylic acid.[4]
Mechanism: The reaction proceeds through the formation of an enolate from the anhydride, which then acts as a nucleophile, attacking the carbonyl group of the aromatic aldehyde. A series of condensation and elimination steps ultimately yield the cinnamic acid derivative.[3]
Experimental Protocol: Synthesis of 3-Phenylpropanoic Acid via Perkin Reaction [3]
-
Reaction Setup: A mixture of benzaldehyde (1.0 eq), propionic anhydride (2.0 eq), and sodium propionate (1.0 eq) is heated at 180°C for several hours.
-
Work-up: The reaction mixture is cooled and treated with a strong base (e.g., NaOH solution) to hydrolyze the excess anhydride.
-
Purification: The resulting cinnamic acid derivative is then hydrogenated using a catalyst such as palladium on carbon (Pd/C) to yield 3-phenylpropanoic acid.[5]
Causality Behind Experimental Choices: The high temperature is necessary to drive the condensation reaction. The basic salt of the carboxylic acid is crucial for the in-situ generation of the enolate from the anhydride.
Arndt-Eistert Homologation
The Arndt-Eistert synthesis is a powerful method for the one-carbon homologation of carboxylic acids, providing a route to 3-phenylpropanoic acid analogs from the corresponding phenylacetic acids.[6][7][8]
Mechanism: The key steps involve the conversion of a carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone. A subsequent metal-catalyzed Wolff rearrangement generates a ketene, which is then trapped by a nucleophile (e.g., water) to yield the homologous carboxylic acid.[6][7]
Experimental Protocol: Arndt-Eistert Homologation of 4-Phenylacetic Acid [9]
-
Acid Chloride Formation: 4-Phenylacetic acid (1.0 eq) is treated with thionyl chloride (SOCl₂) to form 4-phenylacetyl chloride.
-
Diazoketone Formation: The acid chloride is then reacted with an ethereal solution of diazomethane to yield 1-diazo-3-(4-phenylphenyl)propan-2-one. Caution: Diazomethane is explosive and toxic and should be handled with extreme care.[9]
-
Wolff Rearrangement: The diazoketone is treated with a silver oxide (Ag₂O) catalyst in the presence of water to induce the Wolff rearrangement and subsequent hydrolysis to 3-(4-phenylphenyl)propanoic acid.
Causality Behind Experimental Choices: The use of thionyl chloride is a standard and efficient method for acid chloride formation. The silver catalyst is essential for promoting the Wolff rearrangement under mild conditions.[7] The Newman-Beal modification, which includes a non-nucleophilic base like triethylamine, can be employed to scavenge the HCl generated and prevent the formation of α-chloromethyl ketone byproducts.[8][9]
Strecker Synthesis of α-Amino Phenylpropanoic Acids
The Strecker synthesis is a versatile method for the preparation of α-amino acids from aldehydes or ketones.[10][11][12] This route is particularly relevant for the synthesis of α-amino-phenylpropanoic acid analogs.
Mechanism: The reaction involves the treatment of an aldehyde with ammonia and cyanide to form an α-aminonitrile intermediate. Subsequent hydrolysis of the nitrile group yields the desired α-amino acid.[11][13]
Experimental Protocol: Strecker Synthesis of Phenylalanine [10]
-
Iminium Formation: Phenylacetaldehyde (1.0 eq) is reacted with ammonia (or an ammonium salt) to form an imine in situ.
-
Cyanide Addition: Sodium cyanide (NaCN) is added to the reaction mixture, which attacks the imine to form an α-aminonitrile.
-
Hydrolysis: The α-aminonitrile is then hydrolyzed with a strong acid (e.g., HCl) to yield a racemic mixture of phenylalanine.
Causality Behind Experimental Choices: The reaction is typically carried out in a one-pot fashion. The use of a strong acid for hydrolysis is necessary to convert the nitrile to a carboxylic acid. It's important to note that the classical Strecker synthesis produces a racemic mixture of the amino acid.[10]
Modern Asymmetric Approaches
The demand for enantiomerically pure phenylpropanoic acid analogs has driven the development of sophisticated asymmetric synthetic methodologies.
Chiral Auxiliary-Mediated Synthesis
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct a stereoselective reaction.[14][15] Evans' oxazolidinones and Oppolzer's camphorsultam are well-established and highly effective chiral auxiliaries.[15]
Mechanism: The chiral auxiliary creates a sterically defined environment that forces an incoming reagent to attack from a specific face of the molecule, leading to a high degree of diastereoselectivity. The auxiliary is subsequently cleaved to reveal the desired enantiomerically enriched product.[14]
Experimental Protocol: Asymmetric Synthesis of (S)-2-Phenylpropionic Acid using a Chiral Auxiliary [14]
-
Acylation: (1S)-(+)-10-Camphorsultam is acylated with phenylacetyl chloride to form the corresponding N-acyl derivative.
-
Diastereoselective Alkylation: The N-acyl camphorsultam is deprotonated with a strong base (e.g., n-butyllithium) at low temperature (-78 °C) to form a chiral enolate. This enolate is then alkylated with an electrophile (e.g., methyl iodide).
-
Cleavage of Auxiliary: The chiral auxiliary is cleaved by hydrolysis with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂) to yield (S)-2-phenylpropionic acid with high enantiomeric excess.
Causality Behind Experimental Choices: The low temperature during deprotonation and alkylation is crucial to maintain the kinetic control and high diastereoselectivity. The choice of a strong, non-nucleophilic base is important to avoid side reactions.
Performance Comparison of Chiral Auxiliaries in Asymmetric Aldol Reactions [15]
| Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) | Cleavage Conditions |
| (R)-2-Hydroxy-2-phenylpropanoic acid derivative | >95:5 | ~85 | LiOH, THF/H₂O |
| Evans' Auxiliary ((4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) | >99:1 | 80-95 | LiOH/H₂O₂, THF/H₂O |
| Oppolzer's Auxiliary ((2R)-bornane-10,2-sultam) | >98:2 | 85-95 | LiOH, THF/H₂O |
Catalytic Asymmetric Synthesis
Catalytic asymmetric methods offer a more atom-economical and elegant approach to enantiomerically pure compounds, as only a substoichiometric amount of a chiral catalyst is required.
The asymmetric hydrogenation of α,β-unsaturated carboxylic acid precursors is a highly efficient method for producing chiral 2-arylpropionic acids.[1]
Mechanism: A chiral transition metal complex (e.g., with a rhodium or ruthenium center and a chiral phosphine ligand) coordinates to the double bond of the substrate and delivers hydrogen from a specific face, leading to the formation of one enantiomer in excess.
Experimental Protocol: Asymmetric Hydrogenation for the Synthesis of (S)-Ibuprofen [1]
-
Substrate Preparation: The corresponding α,β-unsaturated precursor to ibuprofen is prepared.
-
Asymmetric Hydrogenation: The substrate is hydrogenated under a hydrogen atmosphere in the presence of a chiral ferrocene-ruthenium complex catalyst.
-
Purification: The product, (S)-ibuprofen, is isolated and purified. This method can achieve over 97% chemical yield and over 97% enantiomeric purity.[1]
This method involves the nickel-catalyzed asymmetric addition of ethylene to a vinylarene, followed by oxidation to the corresponding carboxylic acid.[14]
Experimental Protocol: Catalytic Asymmetric Hydrovinylation for (S)-2-Phenylpropionic Acid [14]
-
Hydrovinylation: Styrene is reacted with ethylene in the presence of a chiral nickel-phosphoramidite complex catalyst.
-
Oxidative Cleavage: The resulting chiral alkene is then subjected to oxidative cleavage (e.g., using ozone followed by an oxidative workup) to afford (S)-2-phenylpropionic acid. This route can achieve yields greater than 85% and enantiomeric excess greater than 97%.[14]
Biocatalytic and Flow Chemistry Approaches
Biocatalytic Synthesis
The use of enzymes as catalysts (biocatalysis) offers a green and highly selective alternative to traditional chemical synthesis.[16][17] Multi-enzyme cascade reactions have been developed for the synthesis of various phenylpropionic acids from simple starting materials like phenols, pyruvate, and ammonia.[16]
Key Features:
-
High Enantioselectivity: Enzymes are inherently chiral and can catalyze reactions with near-perfect enantioselectivity (>98%).[16]
-
Mild Reaction Conditions: Biocatalytic reactions are typically performed in aqueous media at or near room temperature and neutral pH.[18]
-
Modular Approach: Different enzyme modules can be combined to produce a variety of phenylpropanoic acid analogs, including (S)-α-amino acids, α-keto acids, and (R)-β-amino acids.[16]
Experimental Example: Biocatalytic Cascade for Phenylpropionic Acids [16]
-
Escherichia coli catalysts are engineered to co-express enzymes from different modules to achieve a one-pot transformation of phenols into the corresponding phenylpropionic acids with good conversion (68-99%) and high enantioselectivities (>98%).[16]
Continuous-Flow Synthesis
Continuous-flow chemistry has emerged as a powerful tool for the synthesis of pharmaceuticals, offering advantages in terms of safety, scalability, and process control.[1][19]
Key Features:
-
Enhanced Safety: The small reaction volumes in flow reactors minimize the risks associated with highly reactive or hazardous reagents.
-
Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.
-
Scalability: Scaling up production is achieved by running the flow reactor for longer periods, rather than using larger reaction vessels.
Experimental Example: Continuous-Flow Synthesis of Ibuprofen [1]
-
A three-step continuous-flow process starting from p-xylene, involving 'superbase'-mediated deprotonation and sequential alkylation and carboxylation, has been developed to produce ibuprofen in 50% overall yield.[1]
Visualizing the Synthetic Pathways
Caption: Overview of major synthetic routes to phenylpropanoic acid analogs.
Conclusion
The synthesis of phenylpropanoic acid analogs has evolved significantly, with a clear trend towards more efficient, selective, and sustainable methodologies. While classical methods like the Perkin reaction and Arndt-Eistert homologation remain valuable for specific applications, modern asymmetric catalytic and biocatalytic approaches are now at the forefront of research and development. The choice of a particular synthetic route will depend on several factors, including the desired stereochemistry, the availability of starting materials, the required scale of production, and environmental considerations. For the synthesis of enantiomerically pure pharmaceuticals, asymmetric catalysis and biocatalysis offer the most promising and efficient solutions.
References
-
Ju, X., et al. (2020). Efficient production of phenylpropionic acids by an amino-group-transformation biocatalytic cascade. Biotechnology and Bioengineering. Available at: [Link]
-
Ha, M., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Molecules. Available at: [Link]
-
Zhang, X., et al. (2020). The synthesis of phenylpropionic acids by modular cascade biocatalysis. ResearchGate. Available at: [Link]
-
Ha, M., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. ResearchGate. Available at: [Link]
-
Ha, M., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. PubMed. Available at: [Link]
-
Kang, M. K., et al. (2012). Artificial biosynthesis of phenylpropanoic acids in a tyrosine overproducing Escherichia coli strain. Microbial Cell Factories. Available at: [Link]
-
Ha, M., & Paek, S. M. (2021). Recent Advances in the Synthesis of Ibuprofen and Naproxen. Semantic Scholar. Available at: [Link]
-
Al-Masoudi, N. A., et al. (2018). Synthesize of New Ibuprofen and Naproxen Sulphonamide Conjugate with Anti-Inflammatory Study and Molecular Docking Study. Digital Repository. Available at: [Link]
-
Chemistry LibreTexts. (2023). Arndt-Eister reaction. Chemistry LibreTexts. Available at: [Link]
-
Sathee NEET. (n.d.). Perkin Reaction Mechanism. Sathee NEET. Available at: [Link]
- Google Patents. (1998). Process for the preparation of 3-phenylpropionic acid. Google Patents.
-
Unacademy. (n.d.). Perkin Reaction Mechanism - JEE Chemistry. Unacademy. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-phenylpropionic acid. Organic Syntheses. Available at: [Link]
-
ACS Publications. (2004). Crystallization-Induced Chiral Inversion As the Key Step for Synthesis of (S)-2-Acetylthio-3-phenylpropanoic Acid from l-Phenylalanine. Organic Letters. Available at: [Link]
-
PrepChem.com. (n.d.). Synthesis of 2-phenylpropionic acid. PrepChem.com. Available at: [Link]
-
Frontiers. (n.d.). Production of Cinnamic and p-Hydroxycinnamic Acids in Engineered Microbes. Frontiers. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Arndt-Eistert Synthesis. Organic Chemistry Portal. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Strecker amino acid synthesis. Wikipedia. Available at: [Link]
-
ResearchGate. (n.d.). Asymmetric Synthesis of Arylpropionic Acids and Aryloxy Acids by Using Lactamides as Chiral Auxiliaries. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis pathway of cinnamic acid, phenylpropionic acid, sorbic acid and hexanoic acid derivatives. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Esterification of 3-phenylpropionic acid (R1) and heptanoic acid (R2)... ResearchGate. Available at: [Link]
-
Internet Public Library. (n.d.). Perkin Reaction Lab Report. IPL.org. Available at: [Link]
- Google Patents. (2015). Preparation method for 2-phenylpropionic acid. Google Patents.
-
Wikipedia. (n.d.). Arndt–Eistert reaction. Wikipedia. Available at: [Link]
-
Master Organic Chemistry. (2018). The Strecker Synthesis of Amino Acids. Master Organic Chemistry. Available at: [Link]
-
Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Longdom Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2022). 26.4: Synthesis of Amino Acids. Chemistry LibreTexts. Available at: [Link]
-
PubMed. (2003). Design, synthesis, and evaluation of substituted phenylpropanoic acid derivatives as human peroxisome proliferator activated receptor activators. PubMed. Available at: [Link]
-
University of Calgary. (n.d.). Ch27 : Strecker Synthesis of amino acids. University of Calgary. Available at: [Link]
-
YouTube. (2019). Arndt-Eistert Homologation. YouTube. Available at: [Link]
-
PubMed. (2006). Design and synthesis of substituted phenylpropanoic acid derivatives as human peroxisome proliferator-activated receptor alpha/delta dual agonists. PubMed. Available at: [Link]
-
MDPI. (2024). Diverse Methods with Stereoselective Induction in the Asymmetric Biginelli Reaction. MDPI. Available at: [Link]
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- 19. researchgate.net [researchgate.net]
QSAR-Driven Optimization of Novel Propionic Acid Derivatives: A Comparative Guide for Antimicrobial Repurposing
Topic: QSAR studies of novel propionic acid derivatives for antimicrobial activity Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals
Executive Summary & Strategic Context
The repurposing of non-steroidal anti-inflammatory drugs (NSAIDs)—specifically propionic acid derivatives like ibuprofen and naproxen—as antimicrobial agents represents a high-value strategy in combating multidrug-resistant (MDR) pathogens. This guide compares the efficacy, structure-activity relationships (SAR), and QSAR profiles of novel propionic acid derivatives (hydrazones, esters, and heterocyclic hybrids) against standard antibiotic regimens.
Key Insight: While parent propionic acids exhibit weak antimicrobial activity, their chemical modification into hydrazide-hydrazones and 1,3,4-oxadiazoles significantly enhances membrane permeability and DNA gyrase inhibition, often rivaling the potency of fluoroquinolones like Ciprofloxacin in specific strains.
Comparative Analysis: Derivative Classes vs. Standards
This section objectively compares two primary classes of novel derivatives—Propionic Acid Hydrazones (Series A) and Ibuprofen-Heterocyclic Hybrids (Series B) —against standard clinical antibiotics.
Table 1: Efficacy Comparison (Minimum Inhibitory Concentration - MIC)
Data synthesized from multi-source QSAR studies (e.g., Kumar et al., Abdulla et al.).
| Compound Class | Specific Derivative | Target Organism | MIC ( | vs. Standard (Fold Difference) | Primary QSAR Driver |
| Series A: Hydrazones | Cmpd 10 (Schiff Base) | C. albicans | 11.7 (pMIC 1.93) | Comparable to Fluconazole | Topological Shape ( |
| Series A: Esters | Cmpd 19 (Ethyl ester) | B. subtilis | 19.0 (pMIC 1.72) | ~2x less potent than Norfloxacin | Lipophilicity (LogP) |
| Series B: Ibu-Hybrids | Ibu-1,3,4-Thiadiazole | S. aureus | 12.5 | Superior to Ampicillin | H-Bond Acceptors |
| Standard Control | Norfloxacin | E. coli | 2.45 (pMIC 2.61) | N/A | DNA Gyrase Binding |
| Standard Control | Fluconazole | C. albicans | 2.30 (pMIC 2.64) | N/A | Ergosterol Inhibition |
Performance Verdict:
-
Hydrazones vs. Esters: Hydrazones consistently outperform esters. The presence of the azomethine (-N=CH-) linkage facilitates hydrogen bonding with the target enzyme (likely DNA gyrase or fungal CYP51), whereas esters suffer from rapid hydrolysis in vivo.
-
Topological Sensitivity: Series A activity is heavily governed by Kier’s Alpha First-Order Shape Index (
) , indicating that the spatial branching of the molecule is more critical than electronic properties for fungal cell wall penetration.
QSAR Methodology: 2D-Topological vs. 3D-Field Based
To rationally design these derivatives, researchers must choose between 2D and 3D QSAR approaches.
Table 2: QSAR Model Comparison for Propionic Acid Derivatives
| Feature | 2D-QSAR (Topological) | 3D-QSAR (CoMFA/CoMSIA) |
| Primary Descriptors | Kier's Indices ( | Steric & Electrostatic Fields |
| Computational Cost | Low (Rapid screening) | High (Requires alignment) |
| Predictive Power ( | 0.75 - 0.85 (Robust for homologous series) | 0.60 - 0.90 (Sensitive to conformation) |
| Interpretation | "Branching increases activity" | "Bulky group required at C3 position" |
| Best Application | Initial library filtering (Virtual Screening) | Optimizing lead compounds |
Expert Recommendation: For propionic acid derivatives, 2D-QSAR using Topological Indices is the superior starting point. The antimicrobial activity in this class is dominated by the molecule's ability to traverse the bacterial cell wall (peptidoglycan), a property best modeled by connectivity indices (
Mechanism of Action & Visual Workflows
Proposed Mechanism: Dual-Targeting
Unlike standard NSAIDs that target COX enzymes, these antimicrobial derivatives likely act via:
-
DNA Gyrase Inhibition (GyrB subunit): The propionic acid scaffold mimics the binding of nalidixic acid.
-
Membrane Disruption: The lipophilic tail (isobutyl group in ibuprofen) inserts into the lipid bilayer, while the modified head group (hydrazone/heterocycle) disrupts polar head interactions.
Experimental Workflow: Synthesis to QSAR
The following diagram outlines the validated workflow for generating and testing these compounds.
Figure 1: Integrated Synthesis and QSAR Modeling Workflow. This cycle ensures that biological data feeds directly back into structural optimization.
Detailed Experimental Protocols
Protocol A: Synthesis of Propionic Acid Hydrazones (The "Series A" Workflow)
Rationale: This protocol converts the carboxylic acid group (which often limits permeability due to ionization) into a neutral, pharmacologically active hydrazone moiety.
-
Esterification: Reflux Propionic Acid derivative (0.01 mol) with absolute ethanol (50 mL) and conc.
(catalytic) for 8–10 hours. Neutralize with , extract with ether.-
Checkpoint: Monitor via TLC (Solvent: Benzene:Acetone 8:2).
-
-
Hydrazide Formation: React the ester (0.01 mol) with hydrazine hydrate (99%, 0.02 mol) in ethanol. Reflux for 12–15 hours. Cool to precipitate the acid hydrazide. Recrystallize from ethanol.
-
Schiff Base Condensation: Reflux the acid hydrazide (0.01 mol) with an aromatic aldehyde (e.g., 2-chlorobenzaldehyde) (0.01 mol) in ethanol with 2-3 drops of glacial acetic acid for 6–8 hours.
-
Purification: Filter the solid product, wash with cold ethanol, and dry.
-
Validation: Characterize via IR (Look for -C=N- stretch at ~1600-1620
) and -NMR (Azomethine proton singlet at 8.0-8.5 ppm).[1]
-
Protocol B: QSAR Modeling (Topological Focus)
Rationale: To predict activity based on molecular connectivity.[2][3][4][5]
-
Structure Entry: Draw structures in ChemDraw or MarvinSketch. Minimize energy using the MM2 force field.
-
Descriptor Calculation: Use software like PaDEL-Descriptor or Dragon .
-
Mandatory Descriptors: Valence first-order molecular connectivity index (
), Kier’s shape indices ( ), LogP.
-
-
Dataset Splitting: Divide compounds into Training Set (70%) and Test Set (30%) ensuring structural diversity in both.
-
Regression Analysis: Perform Multiple Linear Regression (MLR).
-
Equation Format:
.
-
-
Validation Criteria:
- (Correlation Coefficient)
- (Cross-validation coefficient)
-
No high inter-correlation between descriptors (VIF < 5).
Structural Logic & SAR Visualization
The following diagram illustrates the Structure-Activity Relationship (SAR) logic derived from the QSAR equations.
Figure 2: SAR Pharmacophore Map. The linker region is critical for hydrogen bonding, while the lipophilic tail drives permeation.
References
-
Kumar, S., et al. (2013).[2] Synthesis, antimicrobial evaluation and QSAR studies of propionic acid derivatives. Arabian Journal of Chemistry. Link
-
Jabbar, S. S., et al. (2025).[6] Design, Molecular Docking and QSAR Study for New Propionic Acid Derivatives. Iraqi Journal of Pharmaceutical Sciences. Link
-
Abdulla, I. (2014).[7] Synthesis and antimicrobial activity of Ibuprofen derivatives. Natural Science.[7] Link
-
Nazeruddin, G.M., et al. (2014). QSAR/QSPR: Designing of new non-steroidal anti-inflammatory drugs (NSAIDs) considering ibuprofen as a lead compound. Scholars Research Library. Link
-
Kumar, P., et al. (2020).[8] Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities.[8][9][10][11] International Journal of Pharmacy and Pharmaceutical Research. Link
Sources
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- 2. researchgate.net [researchgate.net]
- 3. Synthesis, antimicrobial evaluation and QSAR studies of 2-hydroxy propanoic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. visionpublisher.info [visionpublisher.info]
- 6. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 7. Synthesis and antimicrobial activity of Ibuprofen derivatives [scirp.org]
- 8. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 9. ijpsr.com [ijpsr.com]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
Safety Operating Guide
Proper Disposal Procedures: 2-Phenyl-2-(propan-2-yloxy)propanoic Acid
Part 1: Executive Safety & Operational Summary
Immediate Action Required: Treat 2-Phenyl-2-(propan-2-yloxy)propanoic acid as a Hazardous Organic Acid with potential peroxide-forming capabilities due to the secondary ether linkage. Do not dispose of via sanitary sewer or municipal trash.
Disposal Classification:
-
Primary Waste Stream: Hazardous Chemical Waste (Incineration).
-
RCRA Hazard Class: D001 (Ignitable - if in solvent), D002 (Corrosive - if pH < 2).
-
Segregation: Store with Organic Acids . Isolate from oxidizers, bases, and inorganic acids.[1]
Part 2: Chemical Profile & Hazard Assessment
Understanding the molecular structure is critical for safe disposal. This compound features a carboxylic acid moiety and a sterically hindered ether linkage.
| Property | Specification | Operational Implication |
| Chemical Name | 2-Phenyl-2-(propan-2-yloxy)propanoic acid | Official shipping/manifest name. |
| CAS Number | 1062207-51-5 | Use for waste manifesting. |
| Molecular Formula | C₁₂H₁₆O₃ | High carbon content makes it suitable for fuel blending/incineration. |
| Functional Groups | Carboxylic Acid, Ether (Isopropoxy) | Acidic: Corrosive to skin/eyes.Ether: Potential peroxide former upon prolonged storage. |
| Physical State | Solid (Standard conditions) | Dust control required during transfer. |
Expert Insight: The Peroxide Risk
While less volatile than diisopropyl ether, the isopropoxy group (
-
Protocol: Test older containers for peroxides using Quantofix® or similar strips prior to disposal or concentration. If >100 ppm, treat to reduce peroxides before standard disposal.
Part 3: Step-by-Step Disposal Workflows
Workflow A: Solid Waste Disposal (Pure Substance)
Applicable for expired reagents or surplus solid synthesis products.
-
Container Selection: Use a wide-mouth High-Density Polyethylene (HDPE) or amber glass jar.
-
Why? HDPE is resistant to weak organic acids and prevents breakage. Amber glass protects against UV-induced peroxidation.
-
-
Labeling: Attach a hazardous waste tag immediately.
-
Constituents: "2-Phenyl-2-(propan-2-yloxy)propanoic acid".
-
Hazards: Check "Corrosive" and "Toxic".
-
-
Segregation: Place the container in the Organic Acids secondary containment bin.
-
Critical: Keep away from Nitric Acid (oxidizer) and Sodium Hydroxide (base) to prevent exothermic reactions or gas evolution.
-
-
Handoff: Schedule pickup with your Environmental Health & Safety (EHS) provider for incineration.
Workflow B: Liquid Waste (Reaction Mixtures/Mother Liquors)
Applicable when the acid is dissolved in solvents like Dichloromethane (DCM), Ethyl Acetate, or Methanol.
-
pH Check: If the solution is aqueous or biphasic, check pH.
-
If pH < 2, the waste is D002 (Corrosive).
-
-
Solvent Compatibility:
-
Halogenated Solvents (e.g., DCM): Dispose in "Halogenated Waste" carboys.
-
Non-Halogenated Solvents (e.g., MeOH): Dispose in "Non-Halogenated Organic" carboys.
-
-
Neutralization (Optional but Recommended for Safety):
-
Protocol: Slowly add saturated Sodium Bicarbonate (
) to the waste stream if compatible with the solvent, until gas evolution ceases. This converts the free acid to its sodium salt, reducing volatility and corrosivity risks during storage.
-
-
Final Storage: Cap tightly (vented caps recommended if neutralization was recent) and store in the Solvent Waste cabinet.
Workflow C: Spill Response Protocol
For incidental spills < 100g/100mL.
-
Isolate: Evacuate the immediate area and post "Do Not Enter" signage.
-
PPE: Don nitrile gloves (double gloved), safety goggles, and a lab coat.
-
Neutralize:
-
Cover the spill with Sodium Carbonate (Soda Ash) or Sodium Bicarbonate .
-
Observation: Wait for bubbling (
release) to stop.
-
-
Collect:
-
Sweep up the resulting solid/slurry using a plastic dustpan.
-
Place in a waste container labeled "Spill Debris - Organic Acid".
-
-
Clean: Wipe the surface with water and detergent. Treat the wipes as hazardous waste.
Part 4: Visualizing the Disposal Logic
The following decision tree outlines the operational logic for classifying and disposing of this specific compound.
Figure 1: Decision matrix for the segregation and packaging of 2-Phenyl-2-(propan-2-yloxy)propanoic acid waste streams.
References
-
National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. The National Academies Press. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes. Retrieved from [Link]
-
University of Washington EH&S. (n.d.). Organic Acid Standard Operating Procedure. Retrieved from [Link]
Sources
Personal protective equipment for handling 2-Phenyl-2-(propan-2-yloxy)propanoicacid
The following guide details the operational safety, handling, and disposal protocols for 2-Phenyl-2-(propan-2-yloxy)propanoic acid (CAS: 1062207-51-5). This document is structured for researchers requiring immediate, actionable technical guidance.
Hazard Identification & Risk Assessment
2-Phenyl-2-(propan-2-yloxy)propanoic acid is a functionalized alpha-hydroxy acid derivative.[1] While specific toxicological data for this research chemical is often limited, its structural moieties (carboxylic acid, ether linkage, phenyl group) dictate a strict safety profile based on the "Precautionary Principle."
Core Hazard Profile (GHS Classification Estimates)
-
Signal Word: WARNING (Treat as Danger if handled in >10g quantities).
-
Skin Corrosion/Irritation: Category 2 (H315). Causes skin irritation.
-
Serious Eye Damage/Irritation: Category 2A (H319). Causes serious eye irritation.[1] Note: As an organic acid, direct contact can cause corneal opacity if not rinsed immediately.
-
STOT - Single Exposure: Category 3 (H335). May cause respiratory irritation.[1]
Physicochemical Risks:
-
Physical State: Solid (White to off-white powder).
-
Acidity: Weakly acidic (pKa ~3.5–4.5). Incompatible with strong bases and strong oxidizing agents.
Personal Protective Equipment (PPE) Strategy
The selection of PPE must address the specific permeation risks of organic acids and the inhalation risks of fine particulates.
A. Hand Protection (Glove Selection)
Recommendation: Nitrile Rubber (Minimum 0.11 mm thickness) .
-
Justification: Nitrile provides excellent resistance to organic acids and incidental solvent splashes (e.g., Dichloromethane, Ethyl Acetate) often used in conjunction with this compound.
-
Protocol:
-
Splash Contact: Standard disposable nitrile gloves.
-
Prolonged Contact/Immersion: Double-gloving or chemically resistant laminate gloves (e.g., Silver Shield) are required if dissolving in penetrating solvents like DMF or DMSO.
-
B. Eye & Face Protection
Recommendation: Chemical Safety Goggles (Indirect Vent) .
-
Critical Constraint: Safety glasses with side shields are insufficient for handling solid organic acids during weighing or solubilization. Fine dust can bypass side shields, reacting with ocular moisture to form an acidic solution on the cornea.
C. Respiratory Protection
Recommendation: Engineering Controls (Fume Hood) are primary.
-
If weighing outside a hood is unavoidable (not recommended), use a NIOSH-approved N95 or P100 particulate respirator .
D. PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic based on physical state and solvent handling conditions.
Operational Handling Protocol
Step 1: Pre-Operational Checks
-
Verify Ventilation: Ensure fume hood face velocity is 80–100 fpm.
-
Static Control: Use an anti-static gun or ionizer if the powder appears fluffy/static-prone to prevent dispersal.
Step 2: Weighing & Transfer
-
Tare Container: Place the receiving vessel (flask/vial) in the balance inside the hood if possible.
-
Transfer: Use a stainless steel spatula. Do not use plastic spatulas if the static charge is high, as this causes "jumping" of the acid powder.
-
Clean Up: Immediately wipe the balance area with a damp paper towel (water/surfactant) to neutralize any invisible acid dust.
Step 3: Solubilization
-
Solvent Choice: This acid is likely soluble in Alcohols (Methanol, Ethanol), Chlorinated solvents (DCM, Chloroform), and Ethers (THF).
-
Addition Order: Add solvent to solid .
-
Exotherm Check: While weak, the dissolution of carboxylic acids can be slightly exothermic. Add solvent slowly.
Step 4: Reaction Workup (Quenching)
-
Neutralization: If quenching a reaction containing this acid, use Saturated Sodium Bicarbonate (NaHCO3) .
-
Caution: Evolution of CO2 gas will occur. Add base dropwise to prevent foam-over.
Waste Management & Disposal
Disposal must comply with RCRA (USA) or local hazardous waste regulations.
| Waste Stream | Composition | Disposal Method |
| Solid Waste | Contaminated paper towels, gloves, weigh boats. | Hazardous Solid Waste . Do not throw in regular trash. Label as "Solid Debris contaminated with Organic Acid". |
| Liquid Waste (Aqueous) | Aqueous extractions, neutralized quench mixtures. | Aqueous Waste . Adjust pH to 6–9 before disposal if local regulations allow, otherwise "Aqueous Acidic Waste". |
| Liquid Waste (Organic) | Mother liquors, solvents (DCM, EtOAc) containing the acid. | Organic Solvent Waste . Halogenated or Non-Halogenated depending on the solvent used. |
| Pure Compound | Expired or excess solid reagent. | Lab Pack . Pack in a separate container for incineration. |
Disposal Workflow (Visualization)
Figure 2: Decision tree for the compliant disposal of 2-Phenyl-2-(propan-2-yloxy)propanoic acid waste.
Emergency Response
Accidental Spills
-
Evacuate: If a large amount of powder (>50g) is dispersed, clear the immediate area.
-
PPE: Don Goggles, Nitrile Gloves, and N95 respirator.
-
Containment: Cover the spill with a dry absorbent pads or Sodium Bicarbonate powder to neutralize acidity.
-
Cleanup: Sweep up carefully (avoid raising dust) into a sealable bag. Clean area with soap and water.[2][3]
First Aid
-
Eye Contact: IMMEDIATE irrigation with water for 15 minutes.[4] Hold eyelids apart. Seek medical attention.
-
Skin Contact: Wash with soap and water.[3] Remove contaminated clothing.[2][3][5]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
References
-
PubChem. (n.d.). Compound Summary: 2-Phenyl-2-(propan-2-yloxy)propanoic acid (SCHEMBL256658). National Library of Medicine. Retrieved October 26, 2023, from [Link]
-
Occupational Safety and Health Administration (OSHA). (n.d.). Laboratory Safety Guidance. United States Department of Labor. Retrieved October 26, 2023, from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
